molecular formula C7H4ClN3 B070527 1-Chloropyrido[3,4-d]pyridazine CAS No. 162022-92-6

1-Chloropyrido[3,4-d]pyridazine

Cat. No.: B070527
CAS No.: 162022-92-6
M. Wt: 165.58 g/mol
InChI Key: VSDYJUAGXAHWBC-UHFFFAOYSA-N
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Description

1-Chloropyrido[3,4-d]pyridazine, also known as 1-Chloropyrido[3,4-d]pyridazine, is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloropyrido[3,4-d]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloropyrido[3,4-d]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloropyrido[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYJUAGXAHWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=NC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167299
Record name 1-Chloropyrido(3,4-d)pyridazine
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Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162022-92-6
Record name 1-Chloropyrido(3,4-d)pyridazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloropyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 1-Chloropyrido[3,4-d]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the core pyridopyridazinone ring system via the cyclocondensation of a pyridine-3,4-dicarboxylic acid derivative with hydrazine, followed by a chlorination reaction. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary knowledge to successfully synthesize this valuable compound.

Introduction: The Significance of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine core is a prominent heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a valuable building block for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, underscoring the importance of efficient and scalable synthetic routes to key intermediates like 1-Chloropyrido[3,4-d]pyridazine. The chloro-substituent at the 1-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the generation of diverse compound libraries for drug discovery programs.

Strategic Overview of the Synthesis

The synthesis of 1-Chloropyrido[3,4-d]pyridazine is most effectively approached through a two-stage process. The initial and most critical stage involves the construction of the bicyclic pyridopyridazinone core. This is followed by a well-established chlorination reaction to yield the final product. This strategy is predicated on the availability of suitable starting materials and the reliability of the chemical transformations involved.

A logical and established method for the formation of the pyridazinone ring is the reaction of a 1,2-dicarbonyl compound, or its synthetic equivalent, with hydrazine. In the context of the target molecule, a derivative of pyridine-3,4-dicarboxylic acid (cinchomeronic acid) serves as the ideal starting material. The subsequent conversion of the resulting pyrido[3,4-d]pyridazin-1(2H)-one to 1-Chloropyrido[3,4-d]pyridazine is a standard procedure in heterocyclic chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Overview

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Chloropyrido[3,4-d]pyridazine. The protocols are designed to be self-validating, with clear instructions and considerations for each step.

Step 1: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

The formation of the pyridopyridazinone core is achieved through the cyclocondensation of pyridine-3,4-dicarboxylic anhydride with hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable pyridazinone ring.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-3,4-dicarboxylic anhydride (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent such as ethanol or acetic acid to the flask.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the suspension. The addition may be exothermic, and cooling may be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pyrido[3,4-d]pyridazin-1(2H)-one.

Causality and Insights:

  • The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting anhydride.

  • The choice of a high-boiling polar solvent facilitates the dissolution of the reactants and promotes the cyclization reaction, which involves a dehydration step.

  • The product is generally insoluble in the reaction solvent upon cooling, which allows for a simple and efficient isolation procedure.

Step 2: Synthesis of 1-Chloropyrido[3,4-d]pyridazine

The conversion of the pyrido[3,4-d]pyridazin-1(2H)-one to its corresponding chloro-derivative is a crucial step that activates the molecule for further diversification. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[1][2]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add pyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is basic.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 1-Chloropyrido[3,4-d]pyridazine.

Causality and Insights:

  • The use of a large excess of POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.

  • The mechanism involves the initial formation of a phosphate ester intermediate from the pyridazinone tautomer, which is then displaced by a chloride ion.

  • The quenching and neutralization steps are critical for the safe and efficient isolation of the product. Careful control of temperature and pH is essential.

Quantitative Data Summary

StepReactantsProductTypical YieldReaction TimeTemperature
1Pyridine-3,4-dicarboxylic anhydride, Hydrazine HydratePyrido[3,4-d]pyridazin-1(2H)-one85-95%4-6 hoursReflux
2Pyrido[3,4-d]pyridazin-1(2H)-one, POCl₃1-Chloropyrido[3,4-d]pyridazine70-85%2-4 hours105-110 °C

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for 1-Chloropyrido[3,4-d]pyridazine. The described pathway, which involves the initial formation of the pyridopyridazinone core followed by chlorination, is based on well-established and scalable chemical transformations. By providing a thorough understanding of the experimental procedures and the underlying chemical principles, this guide aims to empower researchers in the field of drug discovery and development to access this valuable heterocyclic building block for their research endeavors.

References

  • Matsuo, T., & Miki, T. (1972). Synthesis of pyrido(3,4-d)
  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl3. Molecules, 17(4), 4533–4544.
  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Pyridopyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloropyrido[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and pyridazine rings creates the pyridopyridazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. Compounds bearing this core structure exhibit a wide range of pharmacological activities, including roles as cardiotonic agents, anti-inflammatory drugs, and inhibitors of various enzymes.[1] Within this class of molecules, 1-Chloropyrido[3,4-d]pyridazine stands out as a pivotal synthetic intermediate. Its strategic importance lies in the chloro-substituent, which acts as a versatile reactive handle. This guide offers a comprehensive technical overview of the expected chemical properties, core reactivity, and synthetic utility of 1-Chloropyrido[3,4-d]pyridazine, providing researchers with the foundational knowledge to leverage this molecule in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Profile

1-Chloropyrido[3,4-d]pyridazine is a bicyclic heteroaromatic compound. The defining feature of its structure is the presence of three nitrogen atoms within the fused ring system. These nitrogen atoms act as electron sinks, rendering the entire aromatic system electron-deficient. This inherent electronic nature is the primary determinant of the molecule's reactivity.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 162022-92-6[2]
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol [2]
Purity ≥95% (Typical)[2]

Due to its structure, 1-Chloropyrido[3,4-d]pyridazine is expected to be a solid at room temperature with moderate to good solubility in common polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.

Caption: Chemical Structure of 1-Chloropyrido[3,4-d]pyridazine.

Predicted Spectroscopic Signature

While specific experimental spectra for 1-Chloropyrido[3,4-d]pyridazine are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous pyridazine and chloropyridine compounds.[3][4][5]

  • ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring will exhibit characteristic coupling patterns. The electron-withdrawing nature of the fused pyridazine ring will shift these protons significantly downfield compared to simple pyridine.

  • ¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbon atom bonded to the chlorine (C-1) will be a key diagnostic peak. Carbons adjacent to the ring nitrogens will also be deshielded and appear at lower field.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 165. A characteristic isotopic peak (M+2) at m/z ≈ 167 with an intensity of approximately one-third of the molecular ion peak will confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N aromatic stretching vibrations in the 1400-1600 cm⁻¹ region.

Core Reactivity: The Primacy of Nucleophilic Aromatic Substitution (SNAr)

The most important aspect of 1-Chloropyrido[3,4-d]pyridazine's chemistry is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr).[6][7] The electron-deficient nature of the ring system, enhanced by the three nitrogen atoms, makes the carbon atom attached to the chlorine highly electrophilic and activates it for attack by nucleophiles.[8]

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][8]

  • Addition: A nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridopyridazine core.

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the substituted product.

This pathway is energetically favorable precisely because the heterocyclic nitrogens stabilize the key intermediate, a feature not available in less electron-deficient systems like chlorobenzene.[8]

snar_mechanism Reactant 1-Chloropyrido[3,4-d]pyridazine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition of Nucleophile (Nu⁻) Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Chloride (Cl⁻)

Caption: Generalized Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the facile introduction of a wide array of functional groups, making 1-Chloropyrido[3,4-d]pyridazine a valuable scaffold for building molecular diversity.

Exemplary Synthetic Protocol: Amination via SNAr

The following protocol details a representative procedure for the reaction of 1-Chloropyrido[3,4-d]pyridazine with a primary amine. This serves as a template that can be adapted for various nucleophiles.

Objective: To synthesize a 1-(Alkylamino)pyrido[3,4-d]pyridazine derivative.

Reagents & Equipment:

  • 1-Chloropyrido[3,4-d]pyridazine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is crucial to prevent side reactions involving moisture.

  • Dissolution: Dissolve 1-Chloropyrido[3,4-d]pyridazine (1.0 eq) in the anhydrous solvent.

  • Addition of Reagents: Add the primary amine (1.2 eq) followed by the base (DIPEA, 2.0 eq) to the stirred solution. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical optimization. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 1-amino substituted product.

workflow A Setup Flask (Inert Atmosphere) B Dissolve Starting Material in Anhydrous Solvent A->B C Add Amine (Nu) & Base (DIPEA) B->C D Heat Reaction Mixture (80-120 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up & Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for a typical SNAr amination reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Chloropyrido[3,4-d]pyridazine is realized in its application as a versatile building block for creating libraries of novel compounds for biological screening. The ability to easily displace the chlorine atom allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

Analogs such as 1,4-Dichloropyrido[3,4-d]pyridazine are utilized as key intermediates in the synthesis of potent kinase inhibitors for oncology applications.[9] This precedent underscores the potential of the 1-chloro derivative as a precursor to biologically active molecules. By reacting it with various nucleophiles—amines, alcohols, thiols, and others—a diverse range of substituents can be introduced at the C-1 position, modulating the molecule's steric and electronic properties to optimize binding to biological targets.

diversification Core 1-Chloropyrido[3,4-d]pyridazine Product_Amine Amino-Derivative Core->Product_Amine Product_Ether Ether-Derivative Core->Product_Ether Product_Thioether Thioether-Derivative Core->Product_Thioether Amine R-NH₂ Amine->Core SNAr Alcohol R-OH Alcohol->Core SNAr Thiol R-SH Thiol->Core SNAr

Caption: Diversification of the core scaffold via SNAr reactions.

Conclusion

1-Chloropyrido[3,4-d]pyridazine is a highly valuable and reactive intermediate for chemical synthesis. Its electron-deficient heterocyclic core activates the C-1 position for efficient nucleophilic aromatic substitution, providing a reliable and versatile method for introducing a wide range of functional groups. This reactivity, combined with the established biological relevance of the pyridopyridazine scaffold, makes it an essential tool for researchers and scientists in the field of drug discovery and development, enabling the rapid generation of novel and diverse molecular entities for biological evaluation.

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • 1-Chloro-4-methoxy-pyrido[3,4-d]pyridazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available at: [Link]

  • Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. Available at: [Link]

  • 1,4-Dichloropyrido[4,3-d]pyridazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed, National Center for Biotechnology Information. Available at: [Link]

  • 1,4-Dichloropyrido[3,4-d]pyridazine. MySkinRecipes. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Pyridazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE. gsrs. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

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Spectroscopic Blueprint of 1-Chloropyrido[3,4-d]pyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Chloropyrido[3,4-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to guide researchers in the identification, characterization, and quality control of 1-Chloropyrido[3,4-d]pyridazine in a laboratory setting.

Introduction: The Rationale for Spectroscopic Characterization

1-Chloropyrido[3,4-d]pyridazine belongs to the pyridopyridazine family, a class of nitrogen-containing fused heterocycles.[1] These scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities.[1] The precise substitution pattern on the pyridopyridazine core is critical to its pharmacological profile. Therefore, unambiguous structural confirmation through spectroscopic methods is a cornerstone of any research and development program involving this and related molecules.

This guide will systematically detail the predicted spectroscopic data for 1-Chloropyrido[3,4-d]pyridazine, offering a comprehensive reference for scientists engaged in its synthesis and application.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 1-Chloropyrido[3,4-d]pyridazine, with the IUPAC numbering convention, is presented below. The subsequent sections will dissect the anticipated spectroscopic signatures arising from this arrangement of atoms.

Caption: Molecular Structure of 1-Chloropyrido[3,4-d]pyridazine with IUPAC Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Chloropyrido[3,4-d]pyridazine are detailed below. These predictions are based on established chemical shift ranges for pyridazine and pyridine systems and the influence of a chloro-substituent.[2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-49.2 - 9.4d~5.0Located on a carbon adjacent to a nitrogen in the pyridine ring, leading to significant deshielding. Coupled to H-5.
H-57.8 - 8.0dd~8.0, ~5.0Coupled to both H-4 and H-7.
H-78.8 - 9.0d~8.0Adjacent to a nitrogen atom, resulting in a downfield shift. Coupled to H-5.
H-89.6 - 9.8s-Singlet, as it is the most deshielded proton in the pyridazine ring, adjacent to two nitrogen atoms.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is anticipated to show seven distinct signals for the carbon atoms in the heterocyclic core.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1158 - 162Carbon bearing the chlorine atom, significantly deshielded.
C-4152 - 155Aromatic carbon adjacent to nitrogen in the pyridazine ring.
C-4a125 - 128Bridgehead carbon.
C-5122 - 125Aromatic carbon in the pyridine ring.
C-7150 - 153Aromatic carbon adjacent to nitrogen in the pyridine ring.
C-8148 - 151Aromatic carbon adjacent to nitrogen in the pyridazine ring.
C-8a140 - 143Bridgehead carbon.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-Chloropyrido[3,4-d]pyridazine.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_nmr ¹H NMR Experiment instrument->h1_nmr c13_nmr ¹³C NMR Experiment instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick peak_pick->integrate For ¹H Spectrum

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 1-Chloropyrido[3,4-d]pyridazine are based on characteristic frequencies for aromatic C-H, C=C, C=N, and C-Cl bonds.[4][5]

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1450Aromatic C=C and C=N Ring StretchingStrong to Medium
1200 - 1000In-plane Aromatic C-H BendingMedium
850 - 750Out-of-plane Aromatic C-H BendingStrong
800 - 600C-Cl StretchStrong
Experimental Protocol for IR Data Acquisition

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Spectral range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Given that chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the molecular ion will appear as two peaks:

    • m/z = 165 (for C₇H₄³⁵ClN₃)

    • m/z = 167 (for C₇H₄³⁷ClN₃) with an intensity of about one-third of the m/z 165 peak.

  • Key Fragmentation Pathways: The fragmentation of pyridopyridazines can be complex.[6] Expected fragmentation patterns for 1-Chloropyrido[3,4-d]pyridazine may involve:

    • Loss of a chlorine radical (Cl•) to give a fragment at m/z 130.

    • Loss of N₂ from the pyridazine ring, leading to a fragment at m/z 137 (for ³⁵Cl) and m/z 139 (for ³⁷Cl).

    • Cleavage of the pyridine ring.

Experimental Protocol for MS Data Acquisition

Sample Introduction:

  • Direct Infusion (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the electrospray ionization (ESI) source.

  • Gas Chromatography (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC) coupled to the mass spectrometer.

Instrument Parameters (EI):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40 - 300.

  • Source Temperature: 200-250 °C.

G cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis direct_infusion Direct Infusion (ESI) ionization Ionization (EI or ESI) direct_infusion->ionization gc_ms GC Inlet (EI) gc_ms->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum molecular_ion Identify Molecular Ion (M⁺) and Isotopes mass_spectrum->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 1-Chloropyrido[3,4-d]pyridazine. While direct experimental data is not yet available in the public domain, the analysis presented herein, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. The provided experimental protocols are intended to serve as a starting point for the acquisition of high-quality spectroscopic data, which will be essential for the definitive characterization of this promising heterocyclic compound. It is recommended that any experimentally obtained data be compared against these predictions to facilitate structural confirmation.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Pyridazine. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. Retrieved January 13, 2026, from [Link]

  • 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE. (n.d.). gsrs. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. Retrieved January 13, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved January 13, 2026, from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Elsevier. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. Retrieved January 13, 2026, from [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Pyrido(3,4-d)pyridazine. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • (1) H and (13) C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. (2012, September). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

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The Ascendant Scaffold: A Technical Guide to 1-Chloropyrido[3,4-d]pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-chloropyrido[3,4-d]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and burgeoning biological applications of 1-chloropyrido[3,4-d]pyridazine derivatives and their analogs. We will delve into detailed synthetic protocols, explore the critical nuances of structure-activity relationships (SAR), and illuminate the mechanistic underpinnings of their biological activity, with a particular focus on their role in oncology. This guide is intended to be a vital resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Value of the Pyrido[3,4-d]pyridazine Core

Nitrogen-containing fused heterocyclic systems are cornerstones of modern medicinal chemistry, with a remarkable number of approved drugs featuring these structural motifs. Among these, the pyridopyridazine framework, an isostere of purines and pteridines, presents a unique electronic and steric profile that is highly conducive to interactions with biological macromolecules. The fusion of a pyridine ring with a pyridazine ring creates a π-deficient system with multiple hydrogen bond acceptors, which can be strategically exploited for potent and selective binding to enzyme active sites.

The introduction of a chlorine atom at the 1-position of the pyrido[3,4-d]pyridazine scaffold is a key synthetic handle. This reactive site allows for facile diversification through a variety of cross-coupling reactions and nucleophilic substitutions, enabling the systematic exploration of the chemical space around the core and the fine-tuning of pharmacological properties. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into a diverse array of biologically active molecules.

Synthesis of the 1-Chloropyrido[3,4-d]pyridazine Core: A Step-by-Step Protocol

The efficient construction of the 1-chloropyrido[3,4-d]pyridazine core is paramount for any drug discovery program centered on this scaffold. While multiple routes to substituted pyridopyridazines have been reported, a common and effective strategy involves the cyclization of a suitably substituted pyridine precursor followed by chlorination. A highly relevant and adaptable method is the synthesis of the closely related 1,4-dichloropyrido[4,3-d]pyridazine from its corresponding diol, which provides a strong foundational protocol.

A plausible and efficient synthetic route to 1-chloropyrido[3,4-d]pyridazine commences with cinchomeronic acid (pyridine-3,4-dicarboxylic acid). This approach involves the formation of the pyridazinedione ring system, followed by a selective chlorination step.

Synthesis of Pyrido[3,4-d]pyridazine-1,4-dione

A common method for the formation of the pyridazinedione ring is the condensation of a dicarboxylic acid or its anhydride with hydrazine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cinchomeronic acid (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the suspension with stirring.

  • Cyclization: Heat the reaction mixture to reflux (typically 180-200 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product, pyrido[3,4-d]pyridazine-1,4-dione, often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then with a polar solvent like ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Chlorination to Yield 1,4-Dichloropyrido[3,4-d]pyridazine

The conversion of the pyridazinedione to the dichloro derivative is a critical step, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrido[3,4-d]pyridazine-1,4-dione (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Base Addition: Slowly add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1-1.2 equivalents), to the suspension. This can help to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 1-3 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 1,4-dichloropyrido[3,4-d]pyridazine can be purified by column chromatography on silica gel.

Selective Monochlorination to 1-Chloropyrido[3,4-d]pyridazine

Achieving selective monochlorination or selective functionalization of the dichloro-intermediate is a more nuanced process. One approach could involve controlling the stoichiometry of the chlorinating agent and reaction conditions. Alternatively, a more controlled synthesis might start from a precursor where one of the carbonyl groups is protected or differentiated.

A more direct route to a monochlorinated pyridopyridazinone involves the chlorination of a tetrahydropyridopyridazinone, which can then be aromatized.[1]

Conceptual Workflow for Selective Synthesis:

G cluster_0 Core Synthesis Cinchomeronic_Acid Cinchomeronic Acid Pyridazinedione Pyrido[3,4-d]pyridazine-1,4-dione Cinchomeronic_Acid->Pyridazinedione Hydrazine Hydrate Dichloro 1,4-Dichloropyrido[3,4-d]pyridazine Pyridazinedione->Dichloro POCl3, DIPEA Monochloro 1-Chloropyrido[3,4-d]pyridazine Dichloro->Monochloro Selective Reaction (e.g., Nucleophilic Substitution)

Caption: Synthetic pathway to 1-chloropyrido[3,4-d]pyridazine.

Chemical Reactivity and Derivatization: The Power of the Chloro Group

The chlorine atom at the 1-position of the pyrido[3,4-d]pyridazine core is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridopyridazine ring system activates the C1-chloro substituent towards nucleophilic attack. A variety of nucleophiles can be employed to displace the chloride, including:

  • Amines: Reaction with primary and secondary amines is a common strategy to introduce diverse side chains, which can modulate solubility, cell permeability, and target engagement.

  • Alcohols and Phenols: Alkoxy and aryloxy derivatives can be prepared by reacting with the corresponding alkoxides or phenoxides.

  • Thiols: Thioether linkages can be formed through reaction with thiols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 1-chloro position is amenable to several of these transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

  • Heck Reaction: Formation of C-C bonds with alkenes.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

G cluster_0 Palladium-Catalyzed Cross-Coupling Workflow Start Start Reactants Combine 1-Chloropyrido[3,4-d]pyridazine, Coupling Partner, Pd Catalyst, Ligand, and Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purify by Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for derivatization via cross-coupling.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of the pyridopyridazine and the closely related pyridopyrimidine scaffolds have demonstrated a broad range of biological activities, with a particular emphasis on their role as kinase inhibitors in oncology.

Kinase Inhibition: A Prominent Therapeutic Target

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridopyridazine core can act as a scaffold that mimics the adenine region of ATP, allowing for competitive inhibition at the ATP-binding site of kinases.[2][3]

The general mechanism of action for many pyridopyridazine-based kinase inhibitors involves their binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that are essential for cancer cell proliferation and survival.[3]

Key Kinase Targets:

  • FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER kinase, which is implicated in cell migration and metastasis in breast cancer.[4]

  • C-Terminal Src Kinase (CSK): Pyridazinone derivatives have been developed as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[2]

  • p38α MAP Kinase: Pyridopyridazin-6-one derivatives have shown subnanomolar activity against p38α MAP kinase, a target for inflammatory diseases.

  • Monopolar Spindle 1 (Mps1) Kinase: Pyrido[3,4-d]pyrimidine derivatives are being investigated as inhibitors of Mps1, a key regulator of the mitotic checkpoint, with a clinical candidate, BOS172722, in development for triple-negative breast cancer.

Structure-Activity Relationship (SAR) Insights

While specific SAR for the 1-chloropyrido[3,4-d]pyridazine core is an active area of research, general principles can be extrapolated from related pyridopyrimidine and pyridazinone series.

  • The 1-Position: The substituent introduced at the 1-position via displacement of the chloro group is critical for target engagement and selectivity. Bulky aromatic or heteroaromatic groups can form key hydrophobic and π-stacking interactions within the ATP binding pocket.

  • The 4-Position: Modifications at the 4-position, often with amino or substituted amino groups, can significantly impact potency and pharmacokinetic properties.

  • Other Positions (5, 6, 7, 8): Substitution on the pyridine ring can be used to fine-tune solubility, metabolic stability, and selectivity against off-target kinases. For example, in some series, the introduction of a methyl group can curb metabolism.

Table 1: Representative Bioactivity of Pyrido[3,4-d]pyridazine Analogs and Related Structures

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Cell Line/AssayReference
Pyrido-pyridazinone DerivativeFERVaries (Potent)Biochemical and Cellular Growth Assays[4]
Pyridazinone DerivativeCSKVaries (Potent)Biochemical and Cellular Assays[2]
Pyrido[3,4-d]pyrimidine (BOS172722)Mps1PotentTriple-Negative Breast Cancer Models
Pyrido[2,3-d]pyrimidine DerivativePDGFr1110Enzyme Assay
Pyrido[2,3-d]pyrimidine DerivativeFGFr130Enzyme Assay
Pyrido[2,3-d]pyrimidine DerivativeEGFr450Enzyme Assay
Pyrido[2,3-d]pyrimidine Derivativec-src220Enzyme Assay

Note: IC₅₀ values are highly dependent on the specific derivative and assay conditions.

Mechanism of Kinase Inhibition:

G cluster_0 Mechanism of Kinase Inhibition Inhibitor Pyridopyridazine Inhibitor Kinase Kinase ATP Binding Site Inhibitor->Kinase Binds to Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Blocked by Inhibitor Substrate Substrate Protein Substrate->Phosphorylation Signaling Downstream Signaling Phosphorylation->Signaling Cell_Effect Inhibition of Proliferation, Induction of Apoptosis Signaling->Cell_Effect

Caption: Competitive inhibition of kinase activity by pyridopyridazine derivatives.

Future Perspectives and Conclusion

The 1-chloropyrido[3,4-d]pyridazine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, particularly as kinase inhibitors, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:

  • Development of more selective inhibitors: Targeting specific kinases with high selectivity remains a key challenge to minimize off-target effects and improve therapeutic windows.

  • Exploration of novel biological targets: While kinase inhibition is a major focus, the unique chemical properties of this scaffold may lend themselves to the discovery of inhibitors for other enzyme families or receptor systems.

  • Application of advanced synthetic methodologies: The use of techniques such as flow chemistry and automated synthesis will accelerate the generation and screening of large libraries of derivatives.

  • In-depth mechanistic studies: A deeper understanding of the molecular interactions between these inhibitors and their targets through techniques like X-ray crystallography and computational modeling will guide the rational design of next-generation compounds.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 2019 . [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 2019 . [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 2023 . [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022 . [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 2021 . [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 1998 . [Link]

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The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of 1-Chloropyrido[3,4-d]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have consistently emerged as privileged scaffolds, forming the core of numerous approved drugs. Among these, the pyridopyridazine nucleus and its derivatives are gaining significant attention for their remarkable versatility and potent biological activities. This guide provides an in-depth exploration of the 1-Chloropyrido[3,4-d]pyridazine scaffold, a key building block with immense potential in the development of next-generation therapeutics, particularly in the realm of oncology. We will delve into its synthesis, diverse biological activities, and the underlying mechanisms of action, offering a comprehensive resource for researchers in the field.

The 1-Chloropyrido[3,4-d]pyridazine Core: A Gateway to Chemical Diversity

The 1-Chloropyrido[3,4-d]pyridazine scaffold serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The presence of a reactive chlorine atom at the 1-position provides a versatile handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.

Representative Synthesis of the 1-Chloropyrido[3,4-d]pyridazine Scaffold

While a variety of synthetic routes to pyridopyridazine systems exist, a common approach involves the cyclization of appropriately substituted pyridine precursors. A representative, albeit general, synthetic pathway to the 1-Chloropyrido[3,4-d]pyridazine core is outlined below. The synthesis often starts from a substituted pyridine derivative which undergoes a series of reactions including cyclization with a hydrazine equivalent, followed by chlorination.

Experimental Protocol: Synthesis of a Pyrido[3,4-d]pyridazinone Precursor and Subsequent Chlorination

Step 1: Synthesis of a Tetrahydropyridopyridazinone Intermediate

  • To a solution of a suitable N-protected 3-pyridone-4-acetate derivative in a protic solvent such as ethanol, add one equivalent of hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the tetrahydropyridopyridazinone product.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidation to the Dihydropyridopyridazinone

  • Dissolve the tetrahydropyridopyridazinone intermediate in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature.

  • Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated dihydropyridopyridazinone product by filtration and wash with water.

Step 3: Chlorination to 1-Chloropyrido[3,4-d]pyridazine

  • Suspend the dihydropyridopyridazinone in excess phosphoryl chloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-Chloropyrido[3,4-d]pyridazine.[1]

Unveiling the Biological Potential: A Multi-faceted Pharmacophore

The 1-Chloropyrido[3,4-d]pyridazine scaffold and its derivatives have demonstrated a broad spectrum of biological activities, with a significant emphasis on anticancer properties. The ability to readily modify the core structure has enabled the development of potent and selective inhibitors of various key cellular targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyridopyridazine core is a prominent feature in many compounds exhibiting potent anticancer activity. Derivatives of the closely related pyrido[3,4-d]pyrimidine scaffold have shown highly selective activities against breast and renal cancer cell lines.[2] This suggests that the pyridopyridazine core can be similarly exploited to develop targeted cancer therapeutics.

Table 1: Representative Anticancer Activity of Related Pyridopyrimidine Derivatives

Compound IDTarget Cell LineActivity (Growth Inhibition %)Reference
13 UO-31 (Renal Cancer)55.32[2]
21 MCF-7 (Breast Cancer)60.77[2]
21 MDA-MB-468 (Breast Cancer)71.42[2]

Note: The data presented is for pyrido[3,4-d]pyrimidine derivatives, highlighting the potential of the isomeric pyridopyridazine scaffold.

The anticancer effects of these scaffolds are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 1-Chloropyrido[3,4-d]pyridazine scaffold is an attractive starting point for the design of potent kinase inhibitors. Its structure allows for selective binding to the ATP-binding pocket of various kinases, thereby blocking their activity.

One key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to a reduction in tumor growth. Non-fused cyanopyridone and fused pyrido[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity against both VEGFR-2 and HER-2.[3]

Another important target is the Monopolar spindle 1 (Mps1) kinase, which is a key regulator of the spindle assembly checkpoint, a crucial process that ensures accurate chromosome segregation during cell division.[4] Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Inhibition of Mps1 can lead to chromosomal instability and ultimately, cancer cell death.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Preparation: Prepare a stock solution of the 1-Chloropyrido[3,4-d]pyridazine derivative in 100% DMSO. Serially dilute the compound to the desired concentrations in assay buffer.

  • Reaction Mixture: In a 96-well or 384-well plate, add the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and the test compound.

  • Initiation: Start the kinase reaction by adding ATP to the mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[4][5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Pyridazine-based compounds have been identified as potent PARP-1 inhibitors.[7] The 1-Chloropyrido[3,4-d]pyridazine scaffold can be utilized to design novel PARP-1 inhibitors for the treatment of such cancers.

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP-1.

  • Reaction Mixture: Add the test compound, purified PARP-1 enzyme, and biotinylated NAD⁺ to the wells.

  • Incubation: Incubate the plate at room temperature to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD⁺.

  • Washing: Wash the plate to remove any unbound reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains on the histones.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze the conversion of the substrate, resulting in a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action of a drug candidate is crucial for its development. The 1-Chloropyrido[3,4-d]pyridazine scaffold and its derivatives can modulate key signaling pathways involved in cancer progression.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote angiogenesis.[7][8][9][10] Inhibitors based on the 1-Chloropyrido[3,4-d]pyridazine scaffold can block this pathway at its origin.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Inhibitor 1-Chloropyrido[3,4-d] pyridazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in sensing and initiating the repair of DNA single-strand breaks.[4][5][6][11][12] Inhibitors targeting PARP-1 can disrupt this process, leading to the accumulation of DNA damage.

PARP1_Signaling SSB DNA Single-Strand Break PARP1 PARP-1 SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR Synthesizes BER Base Excision Repair (BER) Proteins PAR->BER Recruits Repair DNA Repair BER->Repair Inhibitor 1-Chloropyrido[3,4-d] pyridazine Derivative Inhibitor->PARP1 Inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Experimental Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of 1-Chloropyrido[3,4-d]pyridazine derivatives involves a series of in vitro assays.

Anticancer_Workflow start Synthesized 1-Chloropyrido[3,4-d] pyridazine Derivatives cytotoxicity Cell Viability Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism kinase_assay Kinase Inhibition Assays mechanism->kinase_assay parp_assay PARP Inhibition Assays mechanism->parp_assay apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) mechanism->apoptosis_assay lead_id Lead Compound Identification kinase_assay->lead_id parp_assay->lead_id apoptosis_assay->lead_id

Caption: Workflow for anticancer drug discovery.

Future Directions and Conclusion

The 1-Chloropyrido[3,4-d]pyridazine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its demonstrated biological activity, particularly in the context of cancer, underscores its potential. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships. Elucidating the specific kinase profiles and other molecular targets of these compounds will be crucial for their rational design and optimization. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of lead compounds identified through in vitro screening.

References

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An In-Depth Technical Guide to 1-Chloropyrido[3,4-d]pyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine heterocyclic system is a pharmacologically significant scaffold that has garnered increasing attention in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific electronic properties, making it a valuable building block for designing targeted therapeutics. As a key intermediate, 1-Chloropyrido[3,4-d]pyridazine (CAS No. 162022-92-6) offers a versatile entry point for the synthesis of a diverse range of functionalized molecules. The presence of a reactive chlorine atom on the electron-deficient pyridazine ring system makes it an excellent substrate for nucleophilic aromatic substitution, allowing for the strategic introduction of various pharmacophoric groups. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important building block, with a focus on its role in the development of novel therapeutics, particularly kinase and NLRP3 inflammasome inhibitors.

Physicochemical Properties

A clear understanding of the fundamental properties of 1-Chloropyrido[3,4-d]pyridazine is essential for its effective use in synthesis.

PropertyValue
CAS Number 162022-92-6
Molecular Formula C₇H₄ClN₃
Molecular Weight 165.58 g/mol
IUPAC Name 1-chloropyrido[3,4-d]pyridazine

Synthesis of 1-Chloropyrido[3,4-d]pyridazine: A Strategic Approach

The synthesis of 1-Chloropyrido[3,4-d]pyridazine is typically achieved through a multi-step process commencing from readily available starting materials. A common and effective strategy involves the initial construction of the pyridopyridazinone core, followed by a chlorination step.

Workflow for the Synthesis of 1-Chloropyrido[3,4-d]pyridazine

A 3,4-Pyridinedicarboxylic Acid Anhydride C Carboxylic Acid Intermediate A->C Ring Opening B Grignard Reagent (e.g., MeMgBr) B->C F Pyrido[3,4-d]pyridazin-1(2H)-one C->F Condensation D Chlorinating Agent (e.g., SOCl₂) E Hydrazine (N₂H₄) E->F H 1-Chloropyrido[3,4-d]pyridazine F->H Chlorination G Chlorinating Agent (e.g., POCl₃) G->H

Caption: Synthetic workflow for 1-Chloropyrido[3,4-d]pyridazine.

Part 1: Synthesis of the Pyrido[3,4-d]pyridazin-1(2H)-one Intermediate

Generalized Experimental Protocol:

  • Grignard Reaction: To a solution of 3,4-pyridinedicarboxylic acid anhydride in an appropriate anhydrous solvent (e.g., THF), a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC.

  • Work-up and Carboxylic Acid Formation: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified, and the carboxylic acid intermediate is extracted with a suitable organic solvent.

  • Condensation with Hydrazine: The crude carboxylic acid intermediate is then dissolved in a high-boiling point solvent (e.g., ethanol or acetic acid), and hydrazine hydrate is added. The mixture is heated to reflux for several hours until the cyclization is complete.

  • Isolation: Upon cooling, the Pyrido[3,4-d]pyridazin-1(2H)-one product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Part 2: Chlorination to Yield 1-Chloropyrido[3,4-d]pyridazine

The final step is the conversion of the pyridazinone to the target chloro-derivative. This is a common transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[1]

Generalized Experimental Protocol:

  • Reaction Setup: Pyrido[3,4-d]pyridazin-1(2H)-one is suspended in an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.[1]

  • Heating: The reaction mixture is heated to reflux (typically around 100-110 °C) for a period of 2 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. This is a highly exothermic process and should be performed with extreme care in a well-ventilated fume hood.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, to a pH of approximately 8. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can then be purified by column chromatography on silica gel to afford 1-Chloropyrido[3,4-d]pyridazine.

Self-Validation and Causality: The use of POCl₃ is critical as it acts as a strong dehydrating and chlorinating agent, effectively replacing the hydroxyl group of the pyridazinone tautomer with a chlorine atom. The mechanism is believed to involve the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[1] Careful control of the quenching and neutralization steps is paramount to prevent hydrolysis of the product back to the starting pyridazinone and to ensure safe handling of the reactive POCl₃.

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for 1-Chloropyrido[3,4-d]pyridazine is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, combined with the pyridine ring, renders the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Workflow

A 1-Chloropyrido[3,4-d]pyridazine D Meisenheimer Complex (Intermediate) A->D Nucleophilic Attack B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) B->D C Base (e.g., K₂CO₃, DIPEA) C->B Deprotonation E Functionalized Pyrido[3,4-d]pyridazine D->E Chloride Elimination

Caption: Generalized SNAr mechanism for 1-Chloropyrido[3,4-d]pyridazine.

This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of amines, alcohols, thiols, and other nucleophilic moieties to build a library of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery: A Case Study on NLRP3 Inflammasome Inhibitors

The versatility of 1-Chloropyrido[3,4-d]pyridazine as a building block is exemplified by its use in the synthesis of potent inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][3][4] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[2][3][5]

A recent patent discloses a series of pyridazine derivatives as NLRP3 inhibitors, with 1-Chloropyrido[3,4-d]pyridazine serving as a key starting material.[2] The synthesis involves the nucleophilic aromatic substitution of the chlorine atom with various substituted amines.

Exemplary Synthetic Protocol for an NLRP3 Inhibitor:

  • Reaction Setup: In a reaction vessel, 1-Chloropyrido[3,4-d]pyridazine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: The desired amine nucleophile and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) are added to the solution.

  • Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is then purified using standard techniques such as column chromatography or preparative HPLC.

This synthetic strategy highlights the practical utility of 1-Chloropyrido[3,4-d]pyridazine in accessing complex molecular architectures with therapeutic potential. The pyridazine core in these inhibitors plays a crucial role in their biological activity, likely through interactions with the target protein.[3][6]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloropyrido[3,4-d]pyridazine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available precursors and its predictable reactivity through nucleophilic aromatic substitution make it an attractive starting material for the generation of diverse compound libraries. The successful application of this intermediate in the development of potent NLRP3 inflammasome inhibitors underscores its significance in modern drug discovery. As research into novel therapeutics targeting kinases, inflammasomes, and other disease-related proteins continues, the strategic importance of 1-Chloropyrido[3,4-d]pyridazine is likely to grow, providing a robust platform for the creation of next-generation medicines.

References

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theoretical studies on 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1-Chloropyrido[3,4-d]pyridazine

Authored by a Senior Application Scientist

Foreword: The Rationale for a Theoretical Approach

The pyrido[3,4-d]pyridazine scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry. Derivatives of this and related fused pyrimidine/pyridazine systems have demonstrated potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[1][2][3] The introduction of a chlorine atom at the 1-position creates a key electrophilic center, rendering 1-Chloropyrido[3,4-d]pyridazine (C₇H₄ClN₃)[4] a versatile intermediate for the synthesis of novel derivatives through nucleophilic substitution.

Understanding the intrinsic electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for its efficient utilization in drug discovery and materials science. While experimental characterization is indispensable, theoretical and computational studies provide a powerful, complementary lens. They allow for the prediction of molecular properties, rationalization of experimental outcomes, and in silico screening of potential derivatives before committing to costly and time-consuming synthesis.

This guide provides a comprehensive framework for the theoretical investigation of 1-Chloropyrido[3,4-d]pyridazine. It is designed for researchers, computational chemists, and drug development professionals, offering a roadmap based on established quantum chemical methodologies successfully applied to analogous heterocyclic systems.[5][6]

Molecular Architecture and Synthetic Context

The foundational structure of 1-Chloropyrido[3,4-d]pyridazine consists of a fused pyridine and pyridazine ring system. The placement of the nitrogen atoms and the chloro substituent dictates its electronic landscape and chemical behavior.

Caption: 2D representation of 1-Chloropyrido[3,4-d]pyridazine.

While specific synthesis routes for this exact molecule are not extensively documented in readily available literature, general strategies for constructing the pyrido[3,4-d]pyridazine core often involve the cyclization of suitably substituted pyridine or pyridazine precursors.[7] For instance, synthetic pathways may involve reactions like the Borsche cinnoline synthesis or condensation reactions of aminopyridines with dicarbonyl compounds, followed by chlorination using agents like phosphorus oxychloride (POCl₃).[2][7]

The Theoretical Toolkit: A Computational Workflow

The cornerstone of modern molecular modeling is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[8] A typical theoretical workflow for characterizing 1-Chloropyrido[3,4-d]pyridazine would follow a multi-step process.

Computational_Workflow cluster_ground_state Ground State Properties start Initial Structure Generation (e.g., from SMILES string) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt Input Geometry freq Frequency Calculation (Confirm Minimum Energy & Predict IR/Raman) opt->freq Optimized Geometry docking Application Simulation (Molecular Docking) opt->docking Ligand Preparation nbo Electronic Structure Analysis (NBO, MEP, Atomic Charges) freq->nbo Verified Structure tddft Excited State Calculation (TD-DFT for UV-Vis Spectrum) freq->tddft Ground State nmr Magnetic Properties (GIAO method for NMR Shifts) freq->nmr Ground State fmo Reactivity Analysis (HOMO-LUMO, Global Reactivity Descriptors) nbo->fmo

Caption: A standard workflow for the theoretical characterization of a molecule.

Ground State Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms.

  • Methodology: DFT calculations are employed, commonly using a hybrid functional like B3LYP, which incorporates both Hartree-Fock exchange and DFT exchange-correlation.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a robust choice.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen atoms, and polarization functions (d,p) are crucial for describing the anisotropic electron density around the chlorine and in the aromatic system.

  • Validation: A subsequent frequency calculation must be performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[5]

Vibrational and Spectroscopic Analysis

Theoretical calculations can predict various spectra, which serve as a powerful tool for validating and interpreting experimental data.

  • Infrared (IR) and Raman Spectroscopy: The results of the frequency calculation provide the harmonic vibrational frequencies and intensities. These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure.[5][9] It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and method limitations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR isotropic chemical shifts.[5][6] These calculations are performed on the optimized geometry, and the results are referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This allows for direct comparison with experimental NMR spectra.[10]

  • UV-Visible Spectroscopy: To understand the electronic transitions, Time-Dependent DFT (TD-DFT) calculations are performed.[11] This method provides the excitation energies and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis absorption spectrum. These transitions typically involve promotions of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* or n → π*).

Electronic Structure, Reactivity, and Physicochemical Properties

DFT calculations provide a wealth of information about the electron distribution, which is key to understanding the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[12] A smaller gap suggests the molecule is more polarizable and more reactive. For 1-Chloropyrido[3,4-d]pyridazine, the LUMO is expected to have significant density on the carbon atom bearing the chlorine, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically found around the electronegative nitrogen atoms. These sites are prone to electrophilic attack and are involved in hydrogen bonding.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas. A significant positive potential is expected on the hydrogen atoms of the pyridine ring and, crucially, around the C1-Cl bond, confirming its electrophilic character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions.[5] It quantifies the charge on each atom, revealing the polarization of bonds. For this molecule, NBO analysis would confirm the significant positive charge on the C1 carbon and the negative charges on the nitrogen atoms, providing a quantitative basis for its reactivity.

Predicted Quantitative Data

The following table summarizes the types of quantitative data that would be generated from a comprehensive DFT study, with hypothetical values for illustrative purposes.

ParameterPredicted Value (Illustrative)Significance
Energy
Total Energy-X HartreesThermodynamic stability
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVKinetic stability, reactivity index[12]
Molecular Properties
Dipole Moment3.5 DebyePolarity, intermolecular interactions
Average Polarizability~15 x 10⁻²⁴ cm³Response to an external electric field
Spectroscopy
Max IR Frequency~3100 cm⁻¹ (C-H stretch)Vibrational modes for structural ID[5]
¹³C NMR (C1)~155 ppmChemical environment of the C-Cl carbon[5]
λ_max (UV-Vis)~320 nm (π → π*)Electronic transitions[11]

Applications in Drug Development: An In Silico Perspective

The true value of theoretical studies lies in their ability to guide experimental work, particularly in drug discovery.

Role as a Synthetic Intermediate

The theoretical data confirms that the C1 position is highly activated for nucleophilic aromatic substitution (S_NAr). The LUMO distribution and positive electrostatic potential on C1 suggest that reactions with various nucleophiles (amines, thiols, alcohols) should proceed readily. This makes 1-Chloropyrido[3,4-d]pyridazine an excellent scaffold for building libraries of compounds for biological screening.[2]

Molecular Docking Studies

Given that related pyridopyrimidine and pyridopyridazine derivatives are known to inhibit kinases and Poly (ADP-ribose) polymerase (PARP),[1][13] molecular docking can be used to predict the binding affinity of virtual libraries derived from 1-Chloropyrido[3,4-d]pyridazine against these targets.

  • Protocol:

    • Obtain the crystal structure of the target protein (e.g., Mps1 kinase, PARP-1) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

    • Generate 3D conformations of the ligands derived from the 1-Chloropyrido[3,4-d]pyridazine scaffold.

    • Use a docking program (e.g., AutoDock, Glide) to place the ligands into the active site of the protein.

    • Score the binding poses based on predicted binding energy and analyze key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.

This in silico screening can prioritize which derivatives are most likely to be active, saving significant synthetic effort.[14][15]

Conclusion

Theoretical studies provide an indispensable framework for a deep and predictive understanding of 1-Chloropyrido[3,4-d]pyridazine. By employing a systematic computational workflow based on DFT, it is possible to thoroughly characterize its structural, spectroscopic, and electronic properties. The insights gained from analyzing its molecular orbitals and electrostatic potential not only explain its inherent reactivity but also provide a robust foundation for its strategic use as a building block in the design of novel, biologically active molecules. This synergy between in silico prediction and experimental validation is a hallmark of modern chemical and pharmaceutical research.

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties, such as hydrogen bonding capabilities and dipole moments, that are crucial for molecular recognition and interaction with biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, making them attractive candidates for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. Its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical industry.

This guide provides a comprehensive overview and detailed protocols for the successful application of the Suzuki-Miyaura coupling reaction to a key building block: 1-Chloropyrido[3,4-d]pyridazine. As chloro-heterocycles can be challenging substrates due to the strength of the C-Cl bond, this document aims to provide researchers with the necessary insights and practical guidance to effectively utilize this versatile building block in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic R²-B(OR)₂ Boronic->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - 1-Chloropyrido[3,4-d]pyridazine - Arylboronic Acid - Base - Catalyst System solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (90-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Spectroscopic Analysis (NMR, MS) purify->characterize

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloropyrido[3,4-d]pyridazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine core is a noteworthy heterocyclic scaffold in medicinal chemistry and drug development. As a privileged structure, it combines the features of both pyridine and pyridazine rings, offering a unique three-dimensional architecture and a rich electronic profile for molecular recognition.[1][2][3] Derivatives of this and related pyridopyridazine systems have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and therapeutics for cardiovascular and neurological disorders.[4] The ability to functionalize this core at specific positions is paramount for generating diverse compound libraries and optimizing structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile toolsets in modern organic synthesis for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] This application note provides a comprehensive guide for researchers on the strategic functionalization of 1-chloropyrido[3,4-d]pyridazine, a key building block, through three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct literature on this specific substrate is emerging, the protocols herein are built upon well-established principles for related nitrogen-containing heterocycles and provide robust starting points for methodology development.

The 1-chloro position of the pyrido[3,4-d]pyridazine scaffold is anticipated to be the more reactive site for cross-coupling reactions compared to other potential halogenated positions due to the electronic influence of the adjacent nitrogen atoms, a common reactivity pattern in heterocyclic chemistry.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide. For 1-chloropyrido[3,4-d]pyridazine, this reaction opens the door to a vast chemical space of 1-aryl or 1-heteroaryl derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle, while the base is required to activate the organoboron species for transmetalation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Regeneration Product (1-Arylpyrido[3,4-d]pyridazine) Product (1-Arylpyrido[3,4-d]pyridazine) Product Complex->Product (1-Arylpyrido[3,4-d]pyridazine) Ar-X (1-Chloropyrido[3,4-d]pyridazine) Ar-X (1-Chloropyrido[3,4-d]pyridazine) Ar-X (1-Chloropyrido[3,4-d]pyridazine)->Oxidative Addition Complex Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 1-chloropyrido[3,4-d]pyridazine, the arylboronic acid/ester, and the base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Optimization and Troubleshooting Data
ParameterVariationRationale & Expected Outcome
Catalyst Pd(PPh₃)₄ vs. PdCl₂(dppf)PdCl₂(dppf) is often more robust and efficient for heteroaryl chlorides.
Base K₂CO₃ vs. Cs₂CO₃Cs₂CO₃ is a stronger base and can enhance reaction rates, especially for less reactive boronic acids.
Solvent Dioxane vs. Toluene/H₂OA biphasic solvent system can sometimes improve yields by facilitating the dissolution of the inorganic base.
Temperature 80 °C vs. 100 °CHigher temperatures can overcome activation barriers but may lead to decomposition.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction enables the introduction of a wide range of primary and secondary amines at the 1-position of the pyrido[3,4-d]pyridazine core, which is a critical transformation for accessing novel chemical space in drug discovery.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. A key difference is the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are crucial for facilitating the reductive elimination step to form the C-N bond.[5]

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction flask.

  • Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add the base, 1-chloropyrido[3,4-d]pyridazine, and the amine.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Key Considerations for Success
ParameterVariationRationale & Expected Outcome
Ligand XPhos vs. SPhosThe choice of ligand is crucial and often substrate-dependent. Screening of different ligands is recommended for optimal results.
Base NaOt-Bu vs. K₃PO₄NaOt-Bu is a very strong base suitable for many couplings, but K₃PO₄ is milder and can be advantageous for substrates with base-sensitive functional groups.
Catalyst Loading 1 mol% vs. 3 mol%Higher catalyst loading may be necessary for challenging substrates or less reactive amines.
Reaction Time 4h vs. 24hSome couplings, particularly with less reactive chlorides, may require extended reaction times.

PART 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling provides a direct route to synthesize 1-alkynyl-substituted pyrido[3,4-d]pyridazines by reacting the chloro-substituted core with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.[7][8]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7][8]

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Cl) Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Pd(II) Complex->Alkynyl Pd(II) Complex Transmetalation Alkynyl Pd(II) Complex->Pd(0)L2 Reductive Elimination (Product) Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Alkynyl Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide Base, Cu(I)

Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (acts as base and often as solvent)

  • Optional co-solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 1-chloropyrido[3,4-d]pyridazine, the palladium catalyst, and copper(I) iodide.

  • Purge the flask with an inert gas.

  • Add the solvent (e.g., triethylamine or a mixture with THF/DMF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 1-alkynylpyrido[3,4-d]pyridazine.

Critical Parameters and Considerations
ParameterVariationRationale & Expected Outcome
Copper Source CuICopper(I) iodide is the most common and effective co-catalyst. Strict exclusion of oxygen is important to prevent the homocoupling of the alkyne (Glaser coupling).
Base Triethylamine vs. DiisopropylamineThe amine base is crucial for the deprotonation of the terminal alkyne. The choice can influence reaction rates.
Solvent Amine as solvent vs. Co-solventUsing the amine as the solvent is common, but for poorly soluble substrates, a co-solvent like THF or DMF can be beneficial.
Temperature Room Temperature vs. 50 °CMany Sonogashira couplings proceed efficiently at room temperature, but gentle heating can accelerate the reaction for less reactive chlorides.

Conclusion

The palladium-catalyzed cross-coupling of 1-chloropyrido[3,4-d]pyridazine is a powerful strategy for the synthesis of novel derivatives with significant potential in drug discovery. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for introducing aryl, amino, and alkynyl functionalities, respectively. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this key building block in the development of next-generation therapeutics. Careful optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for a diverse range of substrates.

References

  • ResearchGate. 4-amino derivatives of pyrido[3,4-d]pyridazine. Available from: [Link].

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link].

  • PubMed. [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Available from: [Link].

  • University of Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link].

  • PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • YouTube. Buchwald-Hartwig coupling. Available from: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link].

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The Strategic Role of 1-Chloropyrido[3,4-d]pyridazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a diverse toolkit of versatile chemical intermediates. Among these, nitrogen-containing heterocycles hold a prominent position due to their prevalence in biologically active molecules. The pyrido[3,4-d]pyridazine core, a fusion of pyridine and pyridazine rings, has emerged as a "privileged scaffold," offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties. This guide focuses on a key derivative of this scaffold: 1-chloropyrido[3,4-d]pyridazine . The strategic placement of a reactive chlorine atom at the 1-position transforms this molecule into a highly valuable intermediate, enabling rapid and efficient diversification for the synthesis of compound libraries targeting a range of debilitating diseases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes on the utility of 1-chloropyrido[3,4-d]pyridazine in contemporary drug discovery programs, with a particular focus on its application in the synthesis of kinase and NLRP3 inflammasome inhibitors. Furthermore, detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration are provided to empower researchers in their quest for next-generation therapeutics.

Chemical Properties and Reactivity

1-Chloropyrido[3,4-d]pyridazine (CAS No: 162022-92-6) possesses a molecular weight of 165.58 g/mol and a molecular formula of C₇H₄ClN₃[1]. The core of its synthetic utility lies in the reactivity of the C1-chloro substituent. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring, coupled with the pyridine ring, renders the C1-position highly susceptible to nucleophilic aromatic substitution (SNAr)[2][3][4]. This inherent reactivity allows for the facile introduction of a wide array of functional groups, most notably amines, which are crucial for establishing key interactions with biological targets.

The general reactivity profile makes 1-chloropyrido[3,4-d]pyridazine an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. The ability to readily displace the chloro group with various amines, alcohols, and thiols provides a straightforward handle to modulate the physicochemical properties and biological activity of the resulting molecules.

Core Applications in Drug Discovery

The pyrido[3,4-d]pyridazine scaffold and its derivatives have been implicated in the development of therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurological conditions[5][6]. The versatility of 1-chloropyrido[3,4-d]pyridazine as a synthetic intermediate is highlighted by its application in the synthesis of targeted therapies.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers[6][7]. The development of small molecule kinase inhibitors has revolutionized oncology. The pyridopyridazine core can mimic the purine scaffold of ATP, enabling compounds to bind to the ATP-binding site of kinases. 1-Chloropyrido[3,4-d]pyridazine serves as a key building block for the synthesis of such inhibitors. Through nucleophilic substitution, various amine-containing fragments can be introduced at the C1-position to target specific amino acid residues in the kinase active site, thereby achieving potency and selectivity[7].

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines[8][9][10]. Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases[8][10][11]. Consequently, the development of NLRP3 inhibitors is an area of intense research. Recent studies and patent literature have disclosed that pyrido[3,4-d]pyridazine derivatives are potent inhibitors of the NLRP3 inflammasome[8]. The synthesis of these inhibitors often involves the use of a chloro-substituted pyridopyridazine intermediate to introduce the necessary pharmacophoric elements for potent and selective inhibition[8].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-chloropyrido[3,4-d]pyridazine and its subsequent use in a representative nucleophilic aromatic substitution reaction. These protocols are designed to be robust and scalable for typical laboratory settings.

Protocol 1: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

The synthesis of the precursor, pyrido[3,4-d]pyridazin-1(2H)-one, is a critical first step. This protocol is adapted from established methods for the synthesis of related pyridazinone systems[12][13].

Reaction Scheme:

Protocol 1 pyridine_dicarboxylic_acid Pyridine-3,4-dicarboxylic acid pyridazinone Pyrido[3,4-d]pyridazin-1(2H)-one pyridine_dicarboxylic_acid->pyridazinone Ethanol, Reflux hydrazine Hydrazine hydrate Protocol 2 pyridazinone Pyrido[3,4-d]pyridazin-1(2H)-one chloro_pyridazine 1-Chloropyrido[3,4-d]pyridazine pyridazinone->chloro_pyridazine Reflux pocli3 POCl₃ Protocol 3 chloro_pyridazine 1-Chloropyrido[3,4-d]pyridazine amino_pyridazine 1-(Piperazin-1-yl)pyrido[3,4-d]pyridazine chloro_pyridazine->amino_pyridazine Base (e.g., DIPEA), Solvent (e.g., NMP), Heat amine R¹R²NH (e.g., Piperazine)

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Application Note & Protocol: Leveraging 1-Chloropyrido[3,4-d]pyridazine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridopyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic motif for targeting the ATP-binding site of protein kinases. Its inherent ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the development of selective and potent inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Chloropyrido[3,4-d]pyridazine as a versatile building block for synthesizing diverse libraries of kinase inhibitors. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the characterization of the resulting compounds.

The Scientific Rationale: Why Pyrido[3,4-d]pyridazine?

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors function primarily as ATP-competitive agents, occupying the adenosine triphosphate (ATP) binding pocket to block downstream phosphorylation events.

The efficacy of such inhibitors hinges on their ability to mimic the key interactions of the adenine moiety of ATP. The pyridopyridazine core is exceptionally well-suited for this role.[1][2] The two adjacent nitrogen atoms in the pyridazine ring act as potent hydrogen bond acceptors, anchoring the molecule to the backbone amide groups of the kinase hinge region—a conserved structural element across the kinome.[1]

The starting material, 1-Chloropyrido[3,4-d]pyridazine, offers a strategic advantage. The chlorine atom at the 1-position is an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and efficient introduction of various substituents to explore the chemical space around the core scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridopyridazine Inhibitor Hinge Kinase Hinge Region (e.g., NH of Alanine) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Core Pyrido[3,4-d]pyridazine Core Core->Hinge H-Bond Acceptor R1 R1 Group (from substitution at C1) R1->HydrophobicPocket Occupies Pocket, Confers Selectivity R2 R2 Group (optional modification) R2->SolventFront Improves Solubility & PK Properties

Figure 1: Conceptual model of a pyridopyridazine inhibitor binding to a kinase active site.

Core Synthetic Strategies & Mechanistic Insights

The transformation of 1-Chloropyrido[3,4-d]pyridazine into a library of potential inhibitors primarily relies on two robust classes of chemical reactions. The choice of reaction is dictated by the desired C-N or C-C bond formation.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely used method for introducing amine-based side chains. The electron-withdrawing nature of the nitrogen atoms in the pyridopyridazine ring system activates the chlorine-bearing carbon for nucleophilic attack.

  • Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate-determining step is typically the initial attack by the nucleophile (e.g., an aniline or aliphatic amine).

  • Causality in Experimental Design:

    • Solvent: Polar aprotic solvents like n-butanol, 1,4-dioxane, or N,N-Dimethylformamide (DMF) are preferred as they can solvate the charged intermediate without interfering with the nucleophile.

    • Catalysis: While the reaction can proceed thermally, it is often accelerated by an acid catalyst (e.g., HCl, p-TsOH). Protonation of a ring nitrogen further increases the electrophilicity of the scaffold, making it more susceptible to attack. For less reactive anilines, this can be critical for achieving reasonable reaction times.

    • Temperature: Thermal energy (80-140 °C) is required to overcome the activation energy for the formation of the Meisenheimer complex.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For the installation of aryl or heteroaryl moieties (C-C bond formation), the Suzuki-Miyaura coupling is the reaction of choice due to its functional group tolerance and generally high yields.

  • Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.

  • Causality in Experimental Design:

    • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a suitable ligand are essential. The ligand stabilizes the palladium center and modulates its reactivity.

    • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The choice of base is critical; it must be strong enough to facilitate the reaction but not so strong as to cause degradation of the starting materials.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. Degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

cluster_snar SNAг Pathway cluster_suzuki Suzuki Coupling Pathway Start 1-Chloropyrido[3,4-d]pyridazine Amine R-NH₂ (Aniline, etc.) Start->Amine n-BuOH, H⁺ Δ Boronic R-B(OH)₂ (Arylboronic Acid) Start->Boronic Pd Catalyst, Base Dioxane/H₂O, Δ SNAr_Product 1-Amino-pyridopyridazine Derivative Suzuki_Product 1-Aryl-pyridopyridazine Derivative Start Start: Combine Reagents (Flask under Inert Gas) Heat Heat Reaction Mixture (e.g., 90-110 °C) Start->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Dry Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (NMR, MS, Purity) Purify->Characterize Final Pure Kinase Inhibitor Characterize->Final

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Application Notes and Protocols for the Functionalization of the Pyridopyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridopyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyridopyridazine ring system, a fused heterocycle containing a pyridine and a pyridazine ring, represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural rigidity, defined spatial arrangement of nitrogen atoms, and capacity for diverse functionalization make it a versatile template for the design of novel therapeutic agents.[2] The pyridopyridazine core is a key pharmacophore in a range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antihypertensive drugs.[2][3] The ability to strategically modify the pyridopyridazine ring at various positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a detailed overview of established protocols and key considerations for the functionalization of the pyridopyridazine ring system, aimed at empowering researchers to explore the chemical space around this important scaffold.

I. Strategic Approaches to Pyridopyridazine Functionalization

The functionalization of the pyridopyridazine ring can be broadly categorized into two main strategies: classical cross-coupling reactions involving pre-functionalized substrates (e.g., halo-pyridopyridazines) and modern direct C-H functionalization approaches. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the tolerance of existing functional groups on the molecule.

dot graph TD { A[Pyridopyridazine Core] --> B{Functionalization Strategies}; B --> C[Cross-Coupling Reactions]; B --> D[Direct C-H Functionalization]; C --> E[Suzuki-Miyaura Coupling]; C --> F[Sonogashira Coupling]; C --> G[Heck Coupling]; C --> H[Buchwald-Hartwig Amination]; D --> I[Transition-Metal Catalyzed C-H Activation]; D --> J[Radical-Mediated C-H Functionalization]; }

Caption: Key strategies for pyridopyridazine functionalization.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds on the pyridopyridazine scaffold. These reactions typically involve the coupling of a halo-pyridopyridazine with a suitable partner, such as a boronic acid, alkyne, alkene, or amine.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the introduction of aryl and heteroaryl substituents onto the pyridopyridazine ring.[4] This reaction is widely used in the synthesis of kinase inhibitors and other bioactive molecules where a biaryl or heteroaryl-aryl motif is crucial for activity.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for efficient coupling. For electron-deficient heterocyclic halides like chloropyridopyridazines, catalyst systems with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition step.

  • Base and Solvent: A suitable base is required to activate the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in combination with a solvent system that can facilitate both organic and inorganic components, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyridopyridazine

  • Reaction Setup: To an oven-dried reaction vessel, add the chloro-pyridopyridazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aryl-pyridopyridazine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Pyridopyridazine Scaffolds

Pyridopyridazine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-chloro-6,8-dibromopyrido[3,4-c]pyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9075-85
5-chloro-pyrido[2,3-d]pyridazine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O10088
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable handles for further transformations or can be integral parts of the final bioactive molecule.[5]

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[6][7]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol 2: General Procedure for Sonogashira Coupling of a Halo-pyridopyridazine

  • Reaction Setup: In a reaction vessel, the halo-pyridopyridazine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) are combined under an inert atmosphere.

  • Solvent and Reagents: Anhydrous solvent (e.g., THF or DMF) is added, followed by the terminal alkyne (1.2-1.5 equiv.) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Catalytic cycle of the Sonogashira coupling.

C. Heck Coupling: Vinylation of the Pyridopyridazine Ring

The Heck reaction allows for the formation of carbon-carbon bonds between a halo-pyridopyridazine and an alkene, leading to vinyl-substituted pyridopyridazines. These products can serve as versatile intermediates for further synthetic manipulations.

Causality Behind Experimental Choices:

  • Ligand Choice: The choice of phosphine ligand can influence the regioselectivity of the Heck reaction, particularly with unsymmetrical alkenes.

  • Base: A hindered organic base, such as triethylamine or diisopropylethylamine, is typically used to regenerate the active palladium(0) catalyst.

Protocol 3: General Procedure for Heck Coupling of a Halo-pyridopyridazine

  • Reaction Setup: A mixture of the halo-pyridopyridazine (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a sealed tube.

  • Reaction: The mixture is heated to 80-120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

D. Buchwald-Hartwig Amination: Synthesis of Amino-pyridopyridazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines onto the pyridopyridazine scaffold.[8] This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved solubility and biological activity.

Causality Behind Experimental Choices:

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[9]

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and facilitate the catalytic cycle.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of a Halo-pyridopyridazine

  • Reaction Setup: In a glovebox, an oven-dried reaction vessel is charged with the halo-pyridopyridazine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (2-6 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction: The vessel is sealed and heated to 80-110 °C with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Table 2: Comparison of Common Cross-Coupling Reactions for Pyridopyridazine Functionalization

ReactionCoupling PartnerKey ReagentsTypical ConditionsBond Formed
Suzuki-Miyaura Boronic acid/esterPd catalyst, base80-110 °C, inert atm.C-C (sp²-sp²)
Sonogashira Terminal alkynePd catalyst, Cu(I) cocatalyst, amine baseRT to 100 °C, inert atm.C-C (sp²-sp)
Heck AlkenePd catalyst, base80-120 °C, sealed tubeC-C (sp²-sp²)
Buchwald-Hartwig AminePd catalyst, bulky ligand, strong base80-110 °C, inert atm.C-N

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic rings, including pyridopyridazines.[9] This approach avoids the need for pre-functionalization of the substrate, thereby shortening synthetic sequences and reducing waste.

A. Transition-Metal Catalyzed C-H Activation

Palladium, rhodium, and iridium catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of pyridine-containing heterocycles.[10][11] The regioselectivity of these reactions is often governed by the electronic properties of the ring and the directing ability of nearby functional groups.

Causality Behind Experimental Choices:

  • Directing Groups: The presence of a directing group, such as an amide or a coordinating heteroatom, can control the regioselectivity of C-H activation, typically favoring functionalization at the ortho position.

  • Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant can significantly impact the reaction efficiency.

Protocol 5: General Procedure for Palladium-Catalyzed Direct C-H Arylation

  • Reaction Setup: The pyridopyridazine substrate (1.0 equiv.), aryl halide (2.0-3.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (if necessary), and an additive (e.g., a carboxylic acid or a silver salt) are combined in a suitable solvent (e.g., DMA, DCE).

  • Reaction: The mixture is heated to high temperatures (100-150 °C) under an inert atmosphere.

  • Work-up and Purification: The reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography.

B. Radical-Mediated C-H Functionalization (Minisci-Type Reactions)

Minisci-type reactions involve the addition of a nucleophilic radical to a protonated heteroaromatic ring. This method is particularly effective for the introduction of alkyl and acyl groups onto electron-deficient heterocycles like pyridopyridazines.

Causality Behind Experimental Choices:

  • Radical Generation: Alkyl radicals are typically generated from carboxylic acids using a silver catalyst and an oxidant (e.g., (NH₄)₂S₂O₈) or via photoredox catalysis.

  • Acidic Conditions: The reaction is performed in an acidic medium to protonate the pyridopyridazine ring, which enhances its reactivity towards nucleophilic radical attack.

Protocol 6: General Procedure for Minisci-Type Alkylation

  • Reaction Setup: To a solution of the pyridopyridazine (1.0 equiv.) in a suitable solvent (e.g., TFA, H₂SO₄), the carboxylic acid (3.0-5.0 equiv.) and a radical initiator (e.g., AgNO₃, 10-20 mol%) are added.

  • Oxidant Addition: A solution of an oxidant (e.g., (NH₄)₂S₂O₈, 2.0-3.0 equiv.) in water is added dropwise at a controlled temperature.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is carefully neutralized with a base and extracted with an organic solvent. The product is then purified by chromatography.

dot graph TD { A[Pyridopyridazine] -- "H+" --> B[Protonated Pyridopyridazine]; C[Radical Precursor] -- "Initiator/Oxidant" --> D[Nucleophilic Radical]; B -- D --> E{Radical Addition}; E --> F[Cationic Intermediate]; F -- "Oxidation" --> G[Functionalized Pyridopyridazine]; }

Caption: Mechanism of a Minisci-type reaction.

IV. Regioselectivity in Pyridopyridazine Functionalization

The regiochemical outcome of functionalization reactions on the pyridopyridazine ring is a critical consideration. The two nitrogen atoms in the pyridazine ring and the nitrogen in the pyridine ring significantly influence the electron density distribution and steric accessibility of the C-H bonds.

  • Electronic Effects: The pyridine ring is generally more electron-deficient than the pyridazine ring. In C-H functionalization reactions that are sensitive to electronic effects, such as Minisci-type reactions, functionalization often occurs preferentially on the more electron-deficient ring.

  • Steric Hindrance: Steric hindrance can play a significant role in directing functionalization to less hindered positions.

  • Directed Metalation: The use of a directing group can override the inherent electronic and steric preferences of the ring system, allowing for regioselective functionalization at a specific position.[10]

V. Application in the Synthesis of Bioactive Molecules: A Case Study

The functionalization protocols described above are instrumental in the synthesis of pyridopyridazine-based drug candidates. For example, the synthesis of certain pyrido[3,4-d]pyridazinone-based kinase inhibitors involves a key Suzuki-Miyaura coupling to introduce a substituted aryl group, which is essential for binding to the kinase active site.[1] The subsequent functionalization of other positions on the pyridopyridazine core allows for the fine-tuning of the compound's pharmacological profile.

VI. Conclusion

The functionalization of the pyridopyridazine ring is a rich and evolving field of research. The methods outlined in this guide, from classic cross-coupling reactions to modern C-H activation strategies, provide a powerful toolkit for chemists to synthesize novel pyridopyridazine derivatives with diverse substitution patterns. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is paramount for the successful design and execution of synthetic routes towards new therapeutic agents based on this privileged scaffold.

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Application Notes & Protocols: 1-Chloropyrido[3,4-d]pyridazine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals exploring novel heterocyclic compounds in materials science.

Introduction

1-Chloropyrido[3,4-d]pyridazine is a halogenated nitrogen-containing heterocyclic compound. While its direct applications in materials science are an emerging area of research, its structural motifs—a pyridopyridazine core and a reactive chloro group—suggest significant potential. The π-deficient nature of the pyridopyridazine system, arising from the presence of three nitrogen atoms, makes it an excellent electron-acceptor. This property is highly desirable for the development of advanced organic electronic materials. Furthermore, the chlorine atom at the 1-position serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling or nucleophilic substitution reactions.[1][2][3]

This guide provides an in-depth exploration of the prospective applications of 1-Chloropyrido[3,4-d]pyridazine in materials science, grounded in the established performance of analogous pyridazine and pyridine-based materials.[4][5] It offers detailed protocols for the synthesis of novel materials, aiming to equip researchers with the foundational knowledge to innovate in this promising field.

Potential as a Building Block for Organic Light-Emitting Diode (OLED) Emitters

Scientific Rationale:

The pyridopyridazine core is intrinsically electron-deficient, making it an ideal acceptor moiety in a donor-acceptor (D-A) type fluorophore architecture. By coupling an electron-donating molecule to the 1-position of 1-Chloropyrido[3,4-d]pyridazine, it is possible to create a molecule with a small singlet-triplet energy gap (ΔEST). This is a key characteristic for enabling Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in OLEDs.[6][7]

The chlorine atom on the pyridopyridazine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to attach various donor units.

Diagram of Proposed OLED Emitter Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_chloro 1-Chloropyrido[3,4-d]pyridazine suzuki_coupling Suzuki Coupling 1_chloro->suzuki_coupling donor_boronic Donor-Aryl Boronic Acid/Ester donor_boronic->suzuki_coupling DA_emitter D-A Type TADF Emitter suzuki_coupling->DA_emitter Pd Catalyst, Base

Caption: Synthetic route to a D-A type OLED emitter.

Protocol 1: Synthesis of a Donor-Acceptor Emitter via Suzuki Coupling

This protocol describes a hypothetical synthesis of a donor-acceptor molecule where a carbazole-based donor is coupled to the 1-Chloropyrido[3,4-d]pyridazine acceptor.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate (K3PO4)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • To a Schlenk flask, add 1-Chloropyrido[3,4-d]pyridazine (1.0 mmol), 9-Phenyl-9H-carbazole-3-boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PCy3 (0.04 mmol).

  • Add K3PO4 (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final D-A emitter.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Photophysical Measurements: To determine the absorption and emission spectra, quantum yield, and excited-state lifetimes.

Hypothetical Photophysical Data Value
Absorption λmax (in Toluene)380 nm
Emission λmax (in Toluene)520 nm (Green)
Photoluminescence Quantum Yield (ΦPL)> 80%
ΔEST< 0.2 eV

Potential as a Core for Fluorescent Chemosensors

Scientific Rationale:

The nitrogen atoms in the pyridopyridazine ring can act as binding sites for metal ions.[8] The chelation of a metal ion can significantly alter the electronic structure of the molecule, leading to a change in its fluorescence properties (either enhancement or quenching). This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, is the basis for many fluorescent chemosensors.[8]

By functionalizing the 1-Chloropyrido[3,4-d]pyridazine with a suitable ionophore or another coordinating group, it is possible to design a sensor that is selective for a specific metal ion. The chloro-substituent allows for the facile introduction of such functionalities.

Diagram of a Proposed Fluorescent Chemosensor:

G cluster_components Chemosensor Components cluster_interaction Sensing Mechanism pyridopyridazine Pyridopyridazine Core (Fluorophore) chelation Chelation pyridopyridazine->chelation ionophore Ionophore (Binding Site) ionophore->chelation metal_ion Metal Ion metal_ion->chelation fluorescence_change Fluorescence Change chelation->fluorescence_change

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 1-Chloropyrido[3,4-d]pyridazine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloropyrido[3,4-d]pyridazine is a critical heterocyclic building block in medicinal chemistry, notably utilized in the development of kinase inhibitors and other targeted therapeutics.[1] The demand for a reliable, efficient, and scalable synthesis route is paramount for advancing drug discovery programs from laboratory-scale research to pilot-plant production. This application note presents a detailed, two-step synthetic protocol for 1-Chloropyrido[3,4-d]pyridazine, commencing from cinchomeronic acid. The process involves an initial condensation with hydrazine to form the pyridazinedione intermediate, followed by a robust chlorination procedure using phosphorus oxychloride (POCl₃). We provide comprehensive, step-by-step protocols for both laboratory and pilot scales, address critical scale-up challenges, and emphasize process safety management, particularly concerning the handling of hazardous reagents.

Introduction: The Strategic Importance of Pyrido[3,4-d]pyridazines

The pyridopyridazine scaffold is recognized as a "privileged structure" in drug discovery, with derivatives showing promise in treating a range of diseases, including cancer and cardiovascular conditions.[2][3] Specifically, the pyrido[3,4-d]pyrimidine isomer has been explored for its kinase inhibitory activity.[1] The chloro-substituted analog, 1-Chloropyrido[3,4-d]pyridazine, serves as a versatile intermediate, enabling further molecular elaboration through nucleophilic substitution or cross-coupling reactions to build libraries of potential drug candidates.[4][5]

Despite its importance, detailed and scalable procedures for its synthesis are not widely published. This guide aims to fill that gap by providing a validated pathway that is both high-yielding and adaptable to larger-scale production, ensuring a consistent supply for research and development pipelines.

Overall Synthetic Strategy

The selected synthetic route is a two-step process designed for efficiency, reliability, and scalability. The strategy hinges on the formation of a stable pyridazinedione intermediate, which is then converted to the target chloro-derivative.

Step 1: Cyclocondensation. Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid) is reacted with hydrazine hydrate in a high-boiling point solvent. This classical condensation reaction forms the stable heterocyclic core, Pyrido[3,4-d]pyridazine-1,4-dione.

Step 2: Aromatic Chlorination. The intermediate dione is treated with phosphorus oxychloride (POCl₃), a powerful and standard reagent for converting lactam-like carbonyls into their corresponding chloro-heterocycles. This reaction proceeds via an electrophilic substitution mechanism on the tautomeric hydroxy form of the pyridazinedione.

G START Cinchomeronic Acid INT Pyrido[3,4-d]pyridazine-1,4-dione (Intermediate) START->INT Step 1: Hydrazine Hydrate (N₂H₄·H₂O) High-boiling solvent, Reflux PROD 1-Chloropyrido[3,4-d]pyridazine (Target Compound) INT->PROD Step 2: Phosphorus Oxychloride (POCl₃) Reflux

Caption: Overall two-step synthetic pathway.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the validated procedure for synthesizing multigram quantities of 1-Chloropyrido[3,4-d]pyridazine suitable for initial research and lead optimization studies.

Step 1: Synthesis of Pyrido[3,4-d]pyridazine-1,4-dione

Principle and Rationale: This reaction is a classic cyclocondensation. The two adjacent carboxylic acid groups of cinchomeronic acid react with the two nucleophilic nitrogen atoms of hydrazine to form a stable, six-membered pyridazine ring fused to the original pyridine core. Using a high-boiling solvent like ethylene glycol ensures the reaction goes to completion by allowing for the effective removal of water.

Materials and Equipment:

  • Cinchomeronic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethylene glycol

  • Deionized water

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Detailed Experimental Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add cinchomeronic acid (16.7 g, 0.1 mol).

  • Reagent Addition: Add ethylene glycol (80 mL) to the flask. Begin stirring to create a slurry.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% solution, 6.25 mL, 0.1 mol) to the stirred slurry at room temperature. The addition is slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 190-195 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction mixture will become a clearer, yellowish solution before a precipitate begins to form.

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature overnight. A significant amount of off-white precipitate will form.

  • Isolation: Dilute the cold slurry with deionized water (80 mL) to facilitate filtration. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 80 °C to a constant weight.

    • Expected Yield: 14.2 g (88%) of a pale yellow to off-white powder.

    • Characterization: The product is sufficiently pure for the next step.

Step 2: Synthesis of 1-Chloropyrido[3,4-d]pyridazine

Principle and Rationale: This chlorination reaction utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl groups of the tautomeric form of the pyridazinedione with chlorine atoms. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

SAFETY FIRST: Phosphorus Oxychloride (POCl₃) Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][7] This reaction is extremely exothermic. All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including heavy-duty acid-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield, is mandatory.[8][9] Ensure an emergency safety shower and eyewash station are immediately accessible.[9]

Materials and Equipment:

  • Pyrido[3,4-d]pyridazine-1,4-dione (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with reflux condenser (with gas scrubber/trap)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Detailed Experimental Protocol:

  • Reactor Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

  • Reagent Addition: Carefully charge the flask with Pyrido[3,4-d]pyridazine-1,4-dione (13.7 g, 0.085 mol).

  • POCl₃ Addition: Under stirring, slowly and carefully add phosphorus oxychloride (80 mL, 0.85 mol) to the flask. The reaction is endothermic upon initial mixing, but will become strongly exothermic upon heating.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve to form a dark-brown solution.

  • POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a cold trap and a base trap).

  • Quenching (CRITICAL STEP): Place the flask containing the viscous, dark residue in a large ice bath. EXTREMELY CAUTIOUSLY , add crushed ice to the residue piece by piece with vigorous stirring. This is a highly exothermic and gas-evolving process.[6] Control the rate of addition to keep the reaction manageable. Continue until no more vigorous reaction is observed.

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH ~7-8). This will also be accompanied by significant gas evolution (CO₂).

  • Extraction: Extract the aqueous slurry with toluene (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product.

    • Expected Yield: 11.5 g (82%) of a light brown or off-white crystalline solid.

    • Purity (by HPLC): >98%.

Part 2: Scale-Up Considerations and Pilot-Scale Protocol

Transitioning from the bench to a pilot plant introduces significant challenges related to heat and mass transfer, material handling, and process safety. A thorough understanding of these factors is critical for a successful and safe scale-up.

Key Scale-Up Challenges
  • Thermal Management: The chlorination step is highly exothermic, especially during the quenching phase. Laboratory glassware has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, increasing the risk of a thermal runaway. A jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: The rate of addition for hydrazine and, more critically, the quenching of POCl₃, must be precisely controlled. On a larger scale, this requires calibrated dosing pumps and automated temperature feedback loops.

  • Mass Transfer & Mixing: Ensuring homogeneity in a large reactor is more difficult. Inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and reducing yield and purity. Baffled reactors with appropriately designed impellers are necessary.

  • Process Safety: Handling large volumes of POCl₃ requires stringent engineering controls, including closed-system transfers, dedicated scrubber systems for off-gassing, and robust emergency protocols.[10] The violent reaction of POCl₃ with water necessitates strict control over moisture in all equipment and raw materials.[7]

Parameter Comparison: Lab vs. Pilot Scale
ParameterLaboratory Scale (100g)Pilot Scale (5 kg)Rationale for Change
Intermediate Synthesis
Reactor2 L Round-bottom flask100 L Glass-lined Steel ReactorMaterial compatibility and robustness for larger volumes.
Heating MethodHeating mantleJacketed reactor with thermal fluidProvides precise and uniform temperature control, crucial for avoiding overheating.
Hydrazine AdditionManual addition via funnelMetered addition via dosing pump over 30-60 minControlled addition rate to manage the initial exotherm safely.
IsolationBuchner funnelCentrifuge followed by vacuum tray dryerEfficient solid-liquid separation and drying for large quantities of material.
Chlorination
Reactor2 L Round-bottom flask100 L Glass-lined Steel Reactor with scrubberRequired for handling corrosive POCl₃ and managing HCl off-gas.
POCl₃ RemovalRotary evaporatorDistillation under vacuum directly from the reactorSafer and more efficient for large volumes, avoiding manual transfer of the crude reaction mixture.
Quenching MethodManual addition of ice to residueSlow reverse addition of the reaction mass into a separate, chilled water vesselThe "reverse quench" is a standard industrial safety practice. It ensures water is always in excess, helping to control the exotherm and preventing a "boil-over".
NeutralizationManual addition of NaHCO₃ solutionControlled addition of 50% NaOH solution with pH and temperature monitoringCaustic is more cost-effective for large-scale neutralization; automated control prevents overshooting pH and manages the exotherm.
Extraction5 L Separatory funnelLiquid-liquid extraction within the reactor followed by phase separationMinimizes manual handling and exposure to solvents.
Proposed Pilot-Scale Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination QC_1 Raw Material QC (Cinchomeronic Acid, Hydrazine) SETUP_1 Charge Reactor 1 (100L) with Acid & Solvent QC_1->SETUP_1 ADD_1 Controlled Addition of Hydrazine Hydrate SETUP_1->ADD_1 REACT_1 Heat to Reflux (4-6 hours) ADD_1->REACT_1 COOL_1 Cool & Precipitate REACT_1->COOL_1 ISO_1 Isolate via Centrifuge & Wash COOL_1->ISO_1 DRY_1 Vacuum Tray Dry Intermediate ISO_1->DRY_1 QC_2 Intermediate QC (LOD, Purity) DRY_1->QC_2 SETUP_2 Charge Reactor 2 (100L) with Intermediate & POCl₃ QC_2->SETUP_2 Transfer Intermediate REACT_2 Heat to Reflux (3-4 hours) SETUP_2->REACT_2 DISTILL Vacuum Distill Excess POCl₃ REACT_2->DISTILL QUENCH Controlled Reverse Quench into Chilled Water DISTILL->QUENCH NEUTRALIZE Neutralize with NaOH (pH 7-8) QUENCH->NEUTRALIZE EXTRACT Extract with Toluene NEUTRALIZE->EXTRACT CONC Concentrate & Crystallize EXTRACT->CONC ISO_2 Isolate Final Product (Centrifuge) CONC->ISO_2 DRY_2 Final Vacuum Drying ISO_2->DRY_2 QC_3 Final Product QC & Release (Purity, Residual Solvents) DRY_2->QC_3

Caption: Pilot-scale manufacturing workflow diagram.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for 1-Chloropyrido[3,4-d]pyridazine. The protocols have been detailed for both laboratory and pilot-plant scales, with a strong emphasis on the practical and safety considerations essential for successful scale-up. By explaining the rationale behind key procedural steps and highlighting potential challenges, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling the consistent and safe production of this important chemical intermediate.

References

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  • Cook, et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
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Application Note & Protocols: The Strategic Role of 1-Chloropyrido[3,4-d]pyridazine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrogen-containing heterocyclic scaffolds are fundamental to the design of modern agrochemicals, providing the structural rigidity and electronic properties necessary for potent and selective biological activity.[1][2][3] Among these, the pyrido[3,4-d]pyridazine core has emerged as a privileged structure in the development of novel herbicides and insecticides.[2][4] This application note provides an in-depth guide to the synthesis and utility of 1-Chloropyrido[3,4-d]pyridazine, a highly versatile and reactive intermediate. We will elucidate the synthetic pathway to this key building block and provide detailed protocols for its derivatization via nucleophilic aromatic substitution (SNAr) reactions. The causality behind experimental choices, proven methodologies, and the connection between chemical structure and potential agrochemical applications will be explored, offering researchers a practical framework for innovation in crop protection.

Introduction: The Importance of the Pyrido[3,4-d]pyridazine Scaffold

The relentless demand for increased agricultural productivity necessitates the continuous discovery of new active ingredients with improved efficacy, novel modes of action, and favorable environmental profiles. Heterocyclic chemistry provides the foundational tools for this discovery process. The pyrido[3,4-d]pyridazine framework, an isomeric fusion of pyridine and pyridazine rings, presents a unique electronic landscape. The π-deficient nature of both rings, resulting from the presence of three nitrogen atoms, makes this scaffold an excellent platform for creating molecules that can interact with specific biological targets.

The introduction of a chlorine atom at the 1-position transforms the stable core into a reactive intermediate, 1-Chloropyrido[3,4-d]pyridazine. The chlorine atom acts as an excellent leaving group, activated by the adjacent electron-withdrawing nitrogen atoms of the pyridazine ring. This activation renders the C1-position highly susceptible to attack by a wide range of nucleophiles, making it a cornerstone for library synthesis and lead optimization in agrochemical research.[5]

Synthesis of the Key Intermediate: 1-Chloropyrido[3,4-d]pyridazine

The most efficient and common pathway to 1-Chloropyrido[3,4-d]pyridazine involves a two-step process: first, the construction of the corresponding pyridazinone ring system, followed by a chlorination reaction. This approach is a standard in heterocyclic chemistry for converting carbonyls or hydroxyls into reactive chloro groups.[6]

Logical Workflow for Synthesis

The following diagram outlines the strategic workflow for the preparation of the target intermediate.

Synthesis_Workflow cluster_0 Step A: Ring Construction cluster_1 Step B: Chlorination Start Substituted Pyridine Precursor Cyclization Ring Cyclization Start->Cyclization e.g., with Hydrazine Product_A Pyrido[3,4-d]pyridazin-1(2H)-one Cyclization->Product_A Product_A_ref Pyrido[3,4-d]pyridazin-1(2H)-one Chlorination Dehydrative Chlorination Product_A_ref->Chlorination e.g., POCl₃ Final_Product 1-Chloropyrido[3,4-d]pyridazine Chlorination->Final_Product

Caption: Synthetic workflow for 1-Chloropyrido[3,4-d]pyridazine.

Protocol 1: Synthesis of Pyrido[3,4-d]pyridazin-1(2H)-one

This protocol is adapted from general methods for synthesizing pyridazinone heterocycles from pyridine-dicarboxylate precursors.[7][8] The reaction involves the condensation of a pyridine-3,4-diester with hydrazine, which forms the pyridazine ring.

Materials & Reagents:

  • Diethyl pyridine-3,4-dicarboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add diethyl pyridine-3,4-dicarboxylate (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 10 mL per gram of ester) to dissolve the starting material.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution. Causality: Hydrazine acts as a dinucleophile, attacking both ester carbonyls to initiate the cyclization.

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature, then chill in an ice bath for 30 minutes to promote precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the solid cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the product, Pyrido[3,4-d]pyridazin-1(2H)-one, under vacuum to a constant weight. The product can be used in the next step without further purification or recrystallized from ethanol if necessary.

Protocol 2: Chlorination to 1-Chloropyrido[3,4-d]pyridazine

This is a standard dehydrative chlorination using phosphorus oxychloride (POCl₃), a powerful and common reagent for converting lactams (cyclic amides) and ketones to their corresponding chlorides.[6][9]

Materials & Reagents:

  • Pyrido[3,4-d]pyridazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene or Dichloromethane (as solvent, optional)

  • Ice water and sodium bicarbonate (NaHCO₃) solution

  • Standard reaction flask, reflux condenser (with drying tube), and heating mantle in a fume hood

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a dry round-bottom flask with Pyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A solvent like toluene can be used, but POCl₃ can often serve as both reagent and solvent. Add a catalytic drop of DMF. Causality: POCl₃ converts the pyridazinone tautomer into a highly reactive intermediate, which is then displaced by a chloride ion.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Quenching (Critical Step): After cooling to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice or into vigorously stirred ice water in a large beaker. This is a highly exothermic and hazardous step that must be performed with extreme caution in a fume hood.

  • Neutralization: Once the excess POCl₃ is quenched, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Chloropyrido[3,4-d]pyridazine.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Application in Agrochemical Synthesis: Derivatization via SNAr

The 1-chloro substituent is now primed for displacement by a variety of nucleophiles. The electron-deficient nature of the heterocyclic core facilitates the addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

SNAr_Reaction cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Agrochemical Scaffolds Start 1-Chloropyrido[3,4-d]pyridazine Reaction S N Ar Reaction (Base, Heat) Start->Reaction Nuc_O R-OH (Alcohols) Ar-OH (Phenols) Nuc_O->Reaction Nuc_N R-NH₂ (Amines) Ar-NH₂ (Anilines) Nuc_N->Reaction Nuc_S R-SH (Thiols) Nuc_S->Reaction Prod_O Ether Derivatives (Herbicides) Reaction->Prod_O Prod_N Amino Derivatives (Insecticides, Herbicides) Reaction->Prod_N Prod_S Thioether Derivatives (Fungicides, Herbicides) Reaction->Prod_S

Caption: SNAr reactions of the key intermediate with various nucleophiles.

Protocol 3: Synthesis of Aryl-Ether Derivatives (O-Nucleophiles)

This protocol describes the reaction with a substituted phenol to create an aryl-ether linkage, a common feature in PPO-inhibiting herbicides.[10][11]

Materials & Reagents:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Substituted Phenol (e.g., 4-fluorophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard reaction flask, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To a dry flask under an inert atmosphere, add 1-Chloropyrido[3,4-d]pyridazine (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq). Causality: K₂CO₃ is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide ion without causing unwanted side reactions.

  • Solvent: Add a polar aprotic solvent such as DMF or MeCN.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Isolation: Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the desired aryl-ether derivative.

Protocol 4: Synthesis of Amino Derivatives (N-Nucleophiles)

This protocol details the reaction with an amine or aniline, a key step in synthesizing scaffolds for insecticides or herbicides.[2]

Materials & Reagents:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Amine or Aniline (e.g., 3-chloroaniline)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Standard reaction flask, condenser, inert atmosphere

Step-by-Step Methodology:

  • Setup: In a flask under an inert atmosphere, dissolve 1-Chloropyrido[3,4-d]pyridazine (1.0 eq) and the desired amine/aniline (1.2 eq) in a suitable solvent like 1,4-dioxane.

  • Base Addition: Add an organic base such as triethylamine (2.0-3.0 eq). Causality: The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

  • Reaction: Heat the mixture to 100-120°C for 8-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture and concentrate under reduced pressure to remove the solvent.

  • Isolation: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final amino-pyridopyridazine product.

Potential Agrochemical Applications & Biological Targets

Derivatives of the pyrido[3,4-d]pyridazine core and related isomers have shown promise across various agrochemical applications. The specific functional group introduced via the SNAr reaction largely dictates the biological target and resulting activity.

Derivative ClassNucleophile UsedPotential Agrochemical TypePotential Mode of Action / TargetSupporting References
Aryl/Alkyl Ethers Phenols, AlcoholsHerbicideProtoporphyrinogen Oxidase (PPO) Inhibition[10][11][12][13][14]
Substituted Amines Anilines, AminesHerbicide, InsecticidePhotosystem II Inhibition, GABA Receptor Modulation[2][15]
Thioethers Thiols, ThiophenolsFungicide, HerbicideVarious, e.g., Amino Acid Synthesis Inhibition[6]

Logical Connection: Scaffold to Function

Scaffold_to_Function Core 1-Chloropyrido[3,4-d]pyridazine (Key Intermediate) Reaction {S N Ar Reaction|Displacement of Cl⁻ with Nucleophile (Nu) } Core:s->Reaction:n Reactant Derivative 1-Nu-Pyrido[3,4-d]pyridazine Final Derivative Reaction:s->Derivative:n Product Target Biological Target e.g., PPO Enzyme GABA Receptor Derivative:s->Target:n Binding & Inhibition Effect Agrochemical Effect Weed Death (Herbicide) Insect Death (Insecticide) Target:s->Effect:n Physiological Result

Caption: Logical pathway from the core intermediate to the final agrochemical effect.

Conclusion

1-Chloropyrido[3,4-d]pyridazine is a high-value intermediate for the synthesis of novel agrochemicals. Its preparation from readily available precursors is straightforward using established heterocyclic chemistry techniques. The strategic placement of the chloro group facilitates a wide range of SNAr reactions, allowing for the rapid and efficient generation of diverse chemical libraries. By carefully selecting the nucleophile, researchers can tune the resulting derivatives to target specific biological pathways, leading to the discovery of potent and selective herbicides, insecticides, and fungicides. The protocols and insights provided in this note serve as a robust foundation for leveraging this powerful scaffold in next-generation crop protection research.

References

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  • PubMed. (2017). Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. Available at: [Link]

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  • Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine. Google Patents.
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  • Journal of the Brazilian Chemical Society. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][6][7][16]triazine derivatives. SciELO. Available at: [Link]

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Developing Novel Therapeutic Agents from 1-Chloropyrido[3,4-d]pyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrido[3,4-d]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides a comprehensive framework for the development of novel therapeutic agents, starting from the versatile building block, 1-Chloropyrido[3,4-d]pyridazine. We will delve into the strategic design, synthesis, and biological evaluation of derivative libraries, with a focus on identifying potent and selective kinase inhibitors. This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Promise of the Pyrido[3,4-d]pyridazine Scaffold

Heterocyclic compounds form the backbone of a significant portion of approved drugs.[2] Among these, nitrogen-containing heterocycles like pyridopyridazines have garnered substantial interest due to their ability to interact with a variety of biological targets. The pyrido[3,4-d]pyridazine core, in particular, has been explored for its potential in developing treatments for cancer, inflammation, and CNS-related disorders.[1]

The starting material, 1-Chloropyrido[3,4-d]pyridazine, offers a reactive handle at the C1 position, making it an ideal starting point for generating a diverse chemical library. The chlorine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.

Strategic Approach to Library Synthesis

The journey from a starting scaffold to a clinical candidate is a multi-step process involving iterative cycles of design, synthesis, and testing. A logical workflow is essential for efficiently navigating this process.

A Scaffold Selection: 1-Chloropyrido[3,4-d]pyridazine B Library Design (In Silico Modeling) A->B Rationale C Parallel Synthesis B->C Synthetic Routes D Primary Screening (e.g., Kinase Panel) C->D Compound Library E Hit Identification D->E Data Analysis F SAR Studies & Lead Optimization E->F Structure-Activity Relationship F->C Iterative Design G In Vitro & In Vivo Profiling F->G Optimized Leads H Preclinical Candidate Selection G->H Efficacy & Safety Data

Caption: A general workflow for drug discovery starting from the 1-Chloropyrido[3,4-d]pyridazine scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for functionalizing the 1-position of the pyridopyridazine core. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by a variety of nucleophiles, particularly amines.[3][4]

Objective: To synthesize a library of 1-amino-pyrido[3,4-d]pyridazine derivatives.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • A diverse panel of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Chloropyrido[3,4-d]pyridazine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.2 eq) followed by the base (DIPEA, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the nucleophile and side reactions with water.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.[4]

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination provide powerful tools for creating C-C and C-N bonds, respectively, with high functional group tolerance.[5][6][7][8]

Objective: To synthesize 1-aryl- or 1-heteroaryl-pyrido[3,4-d]pyridazine derivatives.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • A diverse panel of boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 1-Chloropyrido[3,4-d]pyridazine (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Objective: To synthesize a diverse range of 1-amino-pyrido[3,4-d]pyridazine derivatives, including those with sterically hindered amines.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction tube.

  • Addition of Reactants: Add 1-Chloropyrido[3,4-d]pyridazine and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor for completion.

  • Work-up and Purification: After cooling, quench the reaction and proceed with extraction and purification as previously described.

Biological Evaluation: A Focus on Kinase Inhibition

Pyridopyridazine derivatives have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1] A systematic screening cascade is essential to identify and characterize potent and selective inhibitors.

A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) B Hit Confirmation & IC₅₀ Determination A->B Initial Hits C Selectivity Profiling (Kinase Panel) B->C Confirmed Hits D Cellular Potency Assays (e.g., Cell Viability) C->D Selective Hits E Mechanism of Action Studies (e.g., Western Blot) D->E Cell-Active Compounds F In Vivo Efficacy Studies E->F Validated Leads

Caption: A typical screening cascade for the identification and validation of kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of synthesized compounds against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at the optimal temperature for the kinase (typically 30 °C or room temperature).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the produced ADP into ATP.

  • Luminescence Detection: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized compounds in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Signaling Pathways

The rational design of pyridopyridazine-based inhibitors is guided by an understanding of key signaling pathways implicated in disease.

cluster_0 Pim Kinase Pathway cluster_1 JNK Signaling Pathway A Growth Factors, Cytokines B JAK/STAT, PI3K/AKT A->B C Pim-1 Kinase B->C D Phosphorylation of Substrates (e.g., Bad, p27) C->D E Cell Survival, Proliferation, Metabolism D->E F Stress Stimuli (UV, Cytokines) G MAPKKK (e.g., MEKK1) F->G H MAPKK (e.g., MKK4/7) G->H I JNK H->I J Phosphorylation of c-Jun I->J K Apoptosis, Inflammation J->K Inhibitor Pyridopyridazine Inhibitor Inhibitor->C Inhibitor->I

Caption: Potential targeting of Pim and JNK kinase signaling pathways by pyridopyridazine-based inhibitors.

Derivatives of the pyridopyridazine scaffold have the potential to inhibit key kinases in these pathways, such as Pim kinases, which are overexpressed in various cancers, and c-Jun N-terminal kinases (JNKs), which are involved in stress responses and inflammation.[9][10]

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the 1-Chloropyrido[3,4-d]pyridazine scaffold and subsequent biological testing will generate crucial SAR data. This data guides the optimization of hit compounds into potent and selective leads.

Table 1: Hypothetical SAR Data for 1-Substituted Pyrido[3,4-d]pyridazine Derivatives

Compound IDR Group at C1Target Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
1a -NH₂>10,000>50
1b -NH-phenyl85015.2
1c -NH-(4-methoxyphenyl)4207.8
1d -NH-(3-chlorophenyl)1502.5
2a -phenyl250035.0
2b -(4-fluorophenyl)98018.5

Data is hypothetical and for illustrative purposes only.

Conclusion

The 1-Chloropyrido[3,4-d]pyridazine scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. By employing a strategic combination of parallel synthesis, robust biological screening assays, and a deep understanding of relevant signaling pathways, researchers can efficiently explore the chemical space around this versatile core. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2016). Organic & Biomolecular Chemistry. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2018). MedChemComm. [Link]

  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. (2015). Scientific Research Publishing. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. [Link]

  • Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2016). Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... ResearchGate. [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (2001). RepositóriUM. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (2014). Angewandte Chemie International Edition. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry – A European Journal. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (1976). WUR eDepot. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-Chloropyrido[3,4-d]pyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification techniques, it's crucial to understand the physicochemical properties of 1-Chloropyrido[3,4-d]pyridazine.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₇H₄ClN₃Relatively small, non-volatile molecule.
Molecular Weight 165.58 g/mol [1]Suitable for standard purification techniques.
Polarity PolarInfluences choice of solvents and chromatography conditions.
Stability Generally stable, but can be sensitive to strong acids, bases, and high temperatures.Purification conditions should be mild to avoid degradation.[2]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 1-Chloropyrido[3,4-d]pyridazine and provides a systematic approach to resolving them.

Issue 1: Low Yield After Purification

A low yield can be disheartening, but it's often a solvable problem. The key is to systematically investigate potential causes.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The issue might not be the purification itself, but the preceding reaction.[2] Ensure that the reaction has gone to completion and that side product formation is minimized.

  • Product Decomposition: 1-Chloropyrido[3,4-d]pyridazine may be unstable under certain purification conditions.[2] Avoid prolonged exposure to harsh conditions.

  • Inefficient Extraction: If your workup involves a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.

  • Losses During Chromatography: The compound may be irreversibly adsorbed onto the stationary phase, especially if it's highly polar.

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low purification yields.

Issue 2: Persistent Impurities in the Final Product

Even after purification, you may find that your 1-Chloropyrido[3,4-d]pyridazine is not as pure as desired.

Possible Causes & Solutions:

  • Co-elution in Column Chromatography: An impurity may have a similar polarity to your product, causing it to elute at the same time.

  • Inappropriate Recrystallization Solvent: The chosen solvent may not effectively differentiate between your product and the impurity.

  • Formation of an Azeotrope: In cases of distillation, the impurity may form an azeotrope with the solvent or the product.

Troubleshooting Workflow for Persistent Impurities:

Caption: A decision tree for addressing persistent impurities.

III. Detailed Purification Protocols

This section provides step-by-step protocols for the most common and effective purification techniques for 1-Chloropyrido[3,4-d]pyridazine.

Method 1: Recrystallization

Recrystallization is often the first choice for purifying solid compounds.[3][4][5][6] The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Common solvents to screen for 1-Chloropyrido[3,4-d]pyridazine include ethanol, methanol, ethyl acetate, and mixtures thereof with water.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude 1-Chloropyrido[3,4-d]pyridazine until it is completely dissolved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[3][4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]

  • Drying: Dry the purified crystals under vacuum.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8][9]

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity like 1-Chloropyrido[3,4-d]pyridazine.[7][8] For more basic compounds, alumina may be a better choice.[10][11][12]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). A good solvent system will give your product an Rf value of around 0.3.[13] Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and pour it into the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.[13]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Typical Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Methanol gradients
Sample Load 1-5% of the stationary phase weight[10]

IV. Frequently Asked Questions (FAQs)

Q1: My 1-Chloropyrido[3,4-d]pyridazine is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem in recrystallization. Here are a few things to try:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then cool it slowly.[10]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[10]

  • Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.[10]

Q2: My compound is streaking on the TLC plate during column chromatography. How can I fix this?

A2: Streaking is often due to the compound being too polar or interacting strongly with the acidic silica gel.

  • Add a modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase can help to reduce streaking.[10]

  • Change the stationary phase: Consider using neutral or basic alumina instead of silica gel.[10]

Q3: How do I know if my purified 1-Chloropyrido[3,4-d]pyridazine is pure?

A3: A combination of analytical techniques should be used to assess purity:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals with no significant impurity peaks.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.

Q4: Can I use distillation to purify 1-Chloropyrido[3,4-d]pyridazine?

A4: While distillation is a common purification technique for liquids, it is generally not suitable for 1-Chloropyrido[3,4-d]pyridazine. This is because it is a solid at room temperature and may decompose at the high temperatures required for distillation.

V. References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Arabian Journal of Geosciences, 15(18).

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). ResearchGate.

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 9, 2024, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.

  • Column Chromatography. (n.d.). University of Colorado Boulder Department of Chemistry. Retrieved January 9, 2024, from [Link]

  • Column chromatography. (n.d.). Retrieved January 9, 2024, from [Link]

  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2014). PubMed Central.

  • How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloropyrido[3,4-d]pyridazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you streamline your synthesis and improve outcomes.

The conversion of Pyrido[3,4-d]pyridazin-1(2H)-one to 1-Chloropyrido[3,4-d]pyridazine via a chlorinating agent like phosphorus oxychloride (POCl₃) is a crucial, yet often challenging, transformation. Success hinges on careful control of reaction conditions and a thorough understanding of potential side reactions.

Experimental Workflow Overview

A typical synthesis workflow involves the chlorination of the pyridazinone precursor, followed by a careful workup and purification. Each stage presents unique challenges that can impact the final yield and purity.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis A Reactant Mixing (Pyridazinone + POCl₃) B Heating at Reflux (e.g., 100-110°C) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Removal of Excess POCl₃ (Vacuum Distillation) C->D Reaction Complete E Quenching (Slow addition to ice/base) D->E F Extraction (e.g., DCM or EtOAc) E->F G Drying & Solvent Removal F->G Crude Product H Purification (Column Chromatography or Recrystallization) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis of 1-Chloropyrido[3,4-d]pyridazine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Observation / QuestionProbable Cause(s)Recommended Solution(s)
Q1: My TLC/LC-MS analysis shows a significant amount of starting material, Pyrido[3,4-d]pyridazin-1(2H)-one, even after several hours at reflux. 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Reagent Deactivation: The phosphorus oxychloride (POCl₃) may be old or partially hydrolyzed, reducing its activity.1. Extend Reaction Time/Increase Temperature: Continue refluxing and monitor the reaction every 1-2 hours. If the reaction stalls, consider cautiously increasing the temperature by 10°C. 2. Use Fresh Reagent: Ensure you are using a fresh, unopened bottle of POCl₃ or one that has been properly stored under inert gas. 3. Catalyst Addition: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
Q2: The reaction appeared complete by TLC, but after the aqueous workup, the starting material has reappeared. Hydrolysis of Product: 1-Chloropyrido[3,4-d]pyridazine is an activated chloro-heterocycle and is susceptible to hydrolysis, especially under basic or heated conditions during workup. The workup process converted the product back to the starting pyridazinone.[1]1. Minimize Water Contact: Perform the quench at low temperatures (0°C) by pouring the reaction mixture slowly onto crushed ice.[1] 2. Use a Mild Base: Neutralize the quenched mixture with a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or K₂CO₃.[1] 3. Remove Excess POCl₃ First: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the exotherm upon adding to water.[1] 4. Anhydrous Workup: If possible, consider an anhydrous workup by filtering the reaction mixture through a pad of Celite and washing with a dry, non-polar solvent, although this is less common.
Q3: The reaction mixture turned into a dark, tarry, and intractable material. 1. Decomposition: The reaction temperature may be too high, leading to polymerization or decomposition of the starting material or product. 2. Concentrated HCl Byproduct: POCl₃ reactions generate HCl. At high temperatures and concentrations, this can promote side reactions.1. Reduce Temperature: Operate at the lower end of the effective temperature range (e.g., 100-110°C). 2. Use a Co-solvent: Adding a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and prevent localized overheating. 3. Add an HCl Scavenger: Including a high-boiling tertiary amine base (e.g., N,N-diethylaniline) can neutralize the generated HCl, preventing acid-catalyzed decomposition.[1]
Q4: My yield is consistently low (<40%), even when the reaction appears to go to completion. Mechanical Loss & Purification Issues: The product might be lost during the workup or purification stages. It could be partially soluble in the aqueous layer or difficult to separate from byproducts.1. Optimize Extraction: Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Use a robust organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and perform multiple extractions (3-4 times). 2. Re-evaluate Purification: If using column chromatography, ensure the silica gel is not too acidic, as this can cause product degradation. You can neutralize silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%). 3. Check for Phosphorous Byproducts: Insoluble phosphorous-based byproducts can sometimes trap the product. Ensure these are fully removed during the initial quench and filtration steps.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the chlorination of a pyridazinone with POCl₃?

A: The reaction proceeds via activation of the carbonyl oxygen of the pyridazinone tautomer. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphate intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃ or generated HCl) then acts as a nucleophile, attacking the carbon atom at the C1 position and displacing the dichlorophosphate group to yield the final 1-chloro product.[2]

Q: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride?

A: While thionyl chloride and oxalyl chloride are effective for converting carboxylic acids to acid chlorides, phosphorus oxychloride is generally the reagent of choice for converting lactams (cyclic amides) like pyridazinones to their corresponding chloro-heterocycles.[2] SOCl₂ can sometimes work but often requires harsher conditions or may lead to different side products. For this specific transformation, POCl₃ is the most established and reliable reagent.[3][4]

Q: Why is an excess of POCl₃ often used?

A: Using POCl₃ in excess serves two purposes. First, it acts as both the chlorinating reagent and the solvent, ensuring the reactants remain dissolved at the reaction temperature.[2] Second, the high concentration helps drive the reaction equilibrium towards the product. However, using a large excess complicates the workup and increases waste. Modern, more sustainable methods aim to use near-equimolar amounts of POCl₃ in a sealed reactor, often with a high-boiling co-solvent or base.[4]

Q: How do I safely handle and quench a large-scale POCl₃ reaction?

A: Safety is paramount when working with POCl₃. It is highly corrosive, toxic, and reacts violently with water in a highly exothermic reaction that releases toxic HCl gas.[2]

  • Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear a lab coat, safety glasses, and acid-resistant gloves.

  • Inert Atmosphere: Set up the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the POCl₃.

  • Quenching: The most critical step is the quench. NEVER add water to the reaction mixture. Instead, ALWAYS add the reaction mixture slowly and portion-wise to a vigorously stirred vessel containing a large excess of crushed ice. This allows the heat of the reaction to be absorbed by the phase change of the ice. Perform this in an ice bath for additional cooling.

  • Neutralization: After the exotherm has subsided, slowly add a base (e.g., saturated NaHCO₃ solution or solid NaHCO₃ in portions) to neutralize the strong acids before extraction.

Reaction Mechanism & Common Side Reaction

The desired reaction pathway and a common hydrolysis side reaction are illustrated below. Understanding these pathways is key to troubleshooting and optimizing the synthesis.

G cluster_main Desired Chlorination Pathway cluster_side Hydrolysis Side Reaction (During Workup) A Pyrido[3,4-d]pyridazin-1(2H)-one B Dichlorophosphate Intermediate A->B + POCl₃ - HCl C 1-Chloropyrido[3,4-d]pyridazine (Product) B->C + Cl⁻ - [PO₂Cl₂]⁻ D 1-Chloropyrido[3,4-d]pyridazine (Product) E Pyrido[3,4-d]pyridazin-1(2H)-one (Starting Material) D->E + H₂O - HCl

Caption: Mechanism of chlorination and the competing hydrolysis side reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloropyrido[3,4-d]pyridazine

Disclaimer: This protocol is a representative example based on standard procedures for similar heterocycles and should be adapted and optimized for specific laboratory conditions.

  • Setup: To a dry 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Pyrido[3,4-d]pyridazin-1(2H)-one (5.0 g, 34.0 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM, visualizing starting material and product).

  • POCl₃ Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure your vacuum pump is protected with a base trap).

  • Workup (Quenching): In a separate large flask, prepare a vigorously stirred mixture of crushed ice (200 g). Slowly and carefully, add the cooled reaction residue dropwise to the crushed ice.

  • Neutralization: Once the addition is complete and the exotherm has ceased, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous slurry is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~5 g).

  • Column Packing: Pack a silica gel column using a gradient solvent system, starting with 100% Hexane and gradually increasing the polarity with ethyl acetate (EtOAc).

  • Elution: Load the adsorbed crude product onto the column.

    • Begin eluting with 100% Hexane to remove non-polar impurities.

    • Gradually increase the solvent polarity to 20-40% EtOAc in Hexane.

    • The desired product, 1-Chloropyrido[3,4-d]pyridazine, typically elutes in this range. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product as a solid.

References

  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. Available from: [Link]

  • BenchChem (2025). Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. BenchChem Technical Resources.
  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available from: [Link]

  • Krasavin, M., et al. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. ResearchGate. Available from: [Link]

  • Khlebnikov, V., et al. (2014). How should I proceed in Chlorination using POCl3? ResearchGate Discussion. Available from: [Link]

  • Bayer AG (1996). Process for the purification of phosphorus oxychloride. Google Patents.
  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Open University and College Initiative. Available from: [Link]

  • Bayer AG (1997). Process for purifying phosphorus oxychloride. Google Patents.
  • Organic Chemistry Portal (2021). Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. National Center for Biotechnology Information. Available from: [Link]

  • DSM Fine Chemicals Austria GmbH (1998). Process for the purification of phosphorus oxychloride. Justia Patents. Available from: [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Faria, M. S. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. Available from: [Link]

  • Gao, H., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available from: [Link]

  • Bayer AG (2004). Procedure for the preparation of chlorine priridinsulphonic acid chlorides. Google Patents.
  • Jana, S. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available from: [Link]

  • The Org Prep Daily (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. The Org Prep Daily. Available from: [Link]

  • Global Substance Registration System (n.d.). 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE. gsrs.ncats.nih.gov. Available from: [Link]

  • Svete, J., et al. (2019). Single-Step Formation of Pyrimido[4,5-d]pyridazines by a Pyrimidine-Tetrazine Tandem Reaction. MDPI. Available from: [Link]

Sources

Technical Support Center: Suzuki Coupling with 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 1-Chloropyrido[3,4-d]pyridazine. This resource is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges and improve your reaction yields. The pyridopyridazine scaffold is a critical component in many pharmacologically active molecules, and mastering its functionalization is key to advancing drug discovery programs.

Understanding the Challenge: The Nature of 1-Chloropyrido[3,4-d]pyridazine

The 1-Chloropyrido[3,4-d]pyridazine system presents a unique set of challenges in Suzuki coupling. As an electron-deficient heteroaryl chloride, it is generally more reactive towards the initial oxidative addition step compared to electron-rich aryl chlorides.[1][2][3] However, the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through coordination with the palladium center.[2][4] This guide will walk you through a logical, stepwise approach to diagnosing and solving issues that may arise during your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when performing Suzuki couplings with 1-Chloropyrido[3,4-d]pyridazine.

Q1: I'm observing very low or no yield of my desired product. Where should I start troubleshooting?

Low or no yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

A Low/No Yield B Check Reagent Quality & Purity A->B First Step C Optimize Catalyst System B->C If Reagents are OK D Screen Bases C->D If Catalyst is Optimized E Evaluate Solvent System D->E If Base is Screened F Assess Reaction Temperature E->F If Solvent is Suitable

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Breakdown of Potential Causes and Solutions:

  • Reagent Quality:

    • 1-Chloropyrido[3,4-d]pyridazine: Ensure it is pure and free of any residual acids from its synthesis.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, which can be accelerated by acidic or basic conditions.[1] It's often best to use freshly acquired or prepared boronic acids. For particularly sensitive substrates, consider using more stable boronic esters like pinacol esters or MIDA boronates.[1][2]

    • Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and bases are of high purity.

  • Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with heteroaryl chlorides.[5][6]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be optimal.[5] Screening a variety of bulky and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Fu research groups, is highly recommended.[5][7] These ligands promote both the oxidative addition of the aryl chloride and the subsequent reductive elimination step.[1][7] N-Heterocyclic Carbene (NHC) ligands, often found in PEPPSI-type precatalysts, are also excellent candidates.[1][7]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] Its strength, solubility, and steric properties can significantly impact the reaction.

    • Recommendation: A screening of bases is often necessary. Common choices for pyridazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The choice of base can also influence the rate of boronic acid decomposition, so finding the right balance is key.

  • Poor Solvent Choice: The solvent system must effectively solubilize all reaction components.

    • Recommendation: Toluene, dioxane, THF, and DMF are common solvents for Suzuki couplings.[1] Often, a mixture of an organic solvent with a small amount of water is beneficial, especially when using inorganic bases.[1][10]

Q2: I'm seeing significant formation of a homo-coupled byproduct from my boronic acid. What's causing this and how can I prevent it?

Homo-coupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.[2]

Primary Causes & Solutions:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homo-coupling of the boronic acid.[1]

    • Solution: Ensure thorough degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Boronic Acid Instability: As mentioned, boronic acids can be unstable. Their degradation can lead to byproducts that participate in homo-coupling.

    • Solution: Use high-purity, fresh boronic acid. Alternatively, switch to more robust boronic esters like pinacol or MIDA esters.[2]

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes in the catalytic cycle, it can provide an opportunity for homo-coupling to occur.

    • Solution: Re-evaluate your base and solvent system. A base that more effectively generates the active boronate species can accelerate transmetalation.

Q3: My reaction starts but then seems to stall, leaving unreacted starting material. What could be the issue?

Reaction stalling often points to catalyst deactivation.

Catalytic Cycle and Deactivation Points:

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (e.g., N-coordination) Pd0->Deactivation PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'-B(OR)2 PdII_Aryl->Deactivation PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle with potential deactivation points.

Potential Causes for Stalling:

  • Nitrogen Coordination: The nitrogen atoms in the pyridopyridazine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2]

    • Solution: Employing bulky ligands (e.g., XPhos, SPhos) can sterically hinder this coordination and maintain catalyst activity.[7]

  • Formation of Palladium Black: If the palladium catalyst is not properly stabilized by the ligand, it can precipitate as inactive palladium black.[1]

    • Solution: Ensure the correct palladium-to-ligand ratio. Using pre-formed, stable precatalysts can also mitigate this issue.

  • Insufficient Base: The reaction consumes the base. If an insufficient amount is used, the reaction may stop once the base is depleted.

    • Solution: Use a sufficient excess of the base (typically 2-3 equivalents).

Experimental Protocols & Data

General Protocol for Screening Suzuki Coupling Conditions

This protocol provides a starting point for optimizing the reaction. It is designed to be carried out in parallel in a multi-well reaction block for efficient screening.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Arylboronic acid or ester

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an array of reaction vials, add 1-Chloropyrido[3,4-d]pyridazine (1.0 eq).

  • Add the arylboronic acid or ester (1.2 - 1.5 eq).

  • Add the base (2.0 - 3.0 eq).

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to each reaction vial.

  • Seal the vials, purge with inert gas, and place in a pre-heated reaction block.

  • Stir the reactions for the designated time at the desired temperature.

  • After cooling, quench the reactions and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and yield.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0).[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are often superior for heteroaryl chlorides.[7]
Pd Loading 1 - 5 mol%Start with a higher loading and reduce as the reaction is optimized.
Ligand/Pd Ratio 1:1 to 2:1Varies depending on the specific ligand and precursor.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A range of strengths and solubilities should be tested.[5]
Solvent Dioxane/H₂O (10:1), Toluene/H₂O (10:1), 2-MeTHFAprotic solvents with a small amount of water often give good results.[1][8][10]
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive chlorides.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17638-17641.
  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1829-1842.
  • Kolle, T., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(15), 4124-4131.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2949.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Journal of the Chinese Chemical Society, 64(1), 75-81.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. BenchChem.
  • Denmark, S. E., & Kason, A. M. (2018).
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Buchwald, S. L., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Moody, C. J., & Roff, G. J. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(1), 16-23.
  • Lima, C., et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5644-5654.
  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.
  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2949.
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6433-6440.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Al-Tel, T. H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 486-492.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Watson, D. A., & Molander, G. A. (2017). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 139(25), 8490-8505.

Sources

Technical Support Center: 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Chloropyrido[3,4-d]pyridazine. It addresses common challenges related to its stability and storage, offering troubleshooting advice and best practices to ensure experimental integrity and reproducibility.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments with 1-Chloropyrido[3,4-d]pyridazine.

Question 1: I'm observing a gradual loss of my compound's efficacy or inconsistent results in my biological assays over time. What could be the cause?

Answer:

This is a classic symptom of compound degradation. The chemical structure of 1-Chloropyrido[3,4-d]pyridazine contains features that, while crucial for its intended reactivity, also render it susceptible to degradation if not handled and stored correctly.

Primary Suspected Cause: Hydrolysis

The pyridazine ring is an electron-deficient system, which makes the chlorine atom at the 1-position a good leaving group and susceptible to nucleophilic aromatic substitution.[1] The most common nucleophile in a laboratory environment is water. Hydrolysis will replace the chlorine atom with a hydroxyl group, forming 1-Hydroxypyrido[3,4-d]pyridazine (or its tautomer), a compound with different physicochemical properties and likely different biological activity.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound is stored under the recommended conditions. Exposure to ambient moisture can lead to slow degradation even in the solid state.

  • Evaluate Solvent Purity: Ensure you are using anhydrous solvents for preparing your stock solutions. Even small amounts of water in solvents like DMSO or ethanol can lead to significant hydrolysis over time, especially during freeze-thaw cycles.

  • Implement an Aliquoting Strategy: Avoid repeated freeze-thaw cycles of your main stock solution. It is best practice to prepare single-use aliquots. See the detailed protocol below.

  • Analytical Confirmation: If possible, use LC-MS to analyze an aliquot of your stock solution. Compare the chromatogram and mass spectrum to that of a freshly prepared solution or the supplier's Certificate of Analysis. The appearance of a new peak with a mass corresponding to the hydroxylated analog (M-Cl+OH) is a strong indicator of hydrolysis.

Question 2: My NMR or LC-MS analysis of the compound shows unexpected peaks that were not present initially. How can I identify the impurity?

Answer:

The appearance of new peaks in your analytical data is a clear sign of degradation or contamination. Given the reactivity of the chloro-pyridazine moiety, the primary suspect for a new peak is a degradation product.

Logical Framework for Identification:

  • The Most Likely Suspect (Hydrolysis): As mentioned, the chloro group can be displaced by water. The resulting 1-Hydroxypyrido[3,4-d]pyridazine would have a molecular weight of 147.13 g/mol , compared to 165.58 g/mol for the parent compound. In mass spectrometry, you would look for a peak corresponding to [M-18.45] (loss of Cl, gain of OH).

  • Reaction with Other Nucleophiles: If your experimental setup involves other nucleophilic reagents (e.g., amines, thiols, alcohols in buffers), these could also displace the chlorine atom. Check the molecular weights of any potential adducts.

  • Solvent Adducts: In certain solvents, particularly protic solvents like methanol or ethanol, solvolysis can occur, leading to the formation of methoxy or ethoxy analogs.

Workflow for Troubleshooting Impurities:

DegradationPathway Parent 1-Chloropyrido[3,4-d]pyridazine (Active Compound) Product 1-Hydroxypyrido[3,4-d]pyridazine (Inactive/Altered Activity) Parent->Product Nucleophilic Aromatic Substitution (Hydrolysis) HCl HCl (Byproduct) Product->HCl H2O H₂O (Nucleophile) H2O->Parent

Caption: Probable hydrolytic degradation pathway of 1-Chloropyrido[3,4-d]pyridazine.

References

  • Thermo Fisher Scientific. Pyridazine Safety Data Sheet. [Link]

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • CSIRO Publishing. Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Chloropyrido[3,4-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloropyrido[3,4-d]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this class of compounds. Given the limited publicly available solubility data for this specific chemical series, this document provides a framework of foundational strategies and systematic troubleshooting approaches based on established principles for poorly soluble nitrogen-containing heterocyclic compounds.[1][2][3][4][5]

Section 1: Frequently Asked Questions (FAQs)

Here we address the initial questions that often arise when working with a novel or poorly characterized compound series.

Q1: My 1-Chloropyrido[3,4-d]pyridazine derivative shows very low solubility in aqueous buffers. Where should I start?

A1: Low aqueous solubility is a common challenge for many nitrogen-containing heterocyclic compounds, which constitute a significant portion of small-molecule drugs.[3][5] Your initial approach should be a systematic evaluation of the compound's physicochemical properties.

  • Determine the pKa: The pyridopyridazine core contains nitrogen atoms that can be protonated.[1] Understanding the pKa is crucial as it will inform you if pH modification is a viable strategy. As nitrogen heterocycles are often weakly basic, their solubility is typically pH-dependent.[2][6]

  • Create a pH-Solubility Profile: Experimentally determine the compound's solubility across a range of pH values (e.g., pH 2 to 10). This profile is a critical first step to visualize the impact of pH on solubility. For weakly basic compounds, solubility is expected to increase as the pH decreases and the molecule becomes protonated (ionized).[7]

  • Initial Solvent Screening: Test solubility in a small, diverse panel of organic solvents and co-solvents commonly used in preclinical formulations, such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8]

Q2: How does the "1-Chloro" substituent affect the solubility of my pyridopyridazine derivative?

A2: The chlorine atom introduces a complex set of effects. While it increases the molecular weight and can increase lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), which generally decreases aqueous solubility, it can also alter the electronic properties of the molecule.[9] In some cases, halogen substituents can disrupt crystal lattice energy, which may lead to improved solubility.[10] However, it is most common for chlorination to increase the challenge of aqueous solubilization. The impact of a chlorine substituent is highly dependent on its position on the scaffold and the overall properties of the molecule.[9][11]

Q3: What are co-solvents, and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[12][13] This technique is particularly useful for compounds that lack ionizable functional groups.[13] Common co-solvents include ethanol, propylene glycol, PEGs, and DMSO.[8] They are a cornerstone of creating formulations for intravenous (IV) administration of poorly soluble compounds.[7][14][15] However, be mindful that high concentrations of organic solvents can sometimes lead to toxicity or cause the compound to precipitate upon dilution in aqueous media, such as blood plasma.[13][14]

Q4: Is salt formation a viable strategy for this class of compounds?

A4: Yes, potentially. Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[16] Since the pyridopyridazine moiety contains basic nitrogen atoms, it can be protonated by an acid to form a salt. If your compound has a suitable pKa, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can dramatically improve its aqueous solubility.[2] This is often a preferred method for oral and parenteral dosage forms.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a more in-depth, systematic approach to tackling complex solubility issues.

Troubleshooting Workflow: A Step-by-Step Guide

When initial attempts to solubilize your 1-Chloropyrido[3,4-d]pyridazine derivative are unsuccessful, a structured workflow is essential. The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization & Advanced Strategies Start Start: Compound with Poor Aqueous Solubility pKa Determine pKa Start->pKa pH_Profile Generate pH-Solubility Profile pKa->pH_Profile Decision_pH Is solubility pH-dependent? pH_Profile->Decision_pH pH_Mod Strategy 1: pH Modification (Buffered Solution) Decision_pH->pH_Mod  Yes Co_Solvent Strategy 2: Co-solvent Screening Decision_pH->Co_Solvent  No Decision_Sol Target Solubility Achieved? pH_Mod->Decision_Sol Co_Solvent->Decision_Sol Success Success: Proceed with Experiment Decision_Sol->Success  Yes Complexation Strategy 3: Complexation (e.g., Cyclodextrins) Decision_Sol->Complexation  No Formulation Strategy 4: Advanced Formulation (e.g., Lipid-based, Nanosuspensions) Complexation->Formulation

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: pH Modification and Buffered Systems

This protocol is the first line of investigation if your compound demonstrates pH-dependent solubility.

Objective: To find a suitable pH and buffer system that maintains the compound in its soluble, ionized form.

Methodology:

  • Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, phosphate) at various pH levels, starting from at least 2 pH units below the determined pKa of your compound. For intravenous administration, the final pH should ideally be within the range of 3-9 to avoid irritation.[7]

  • Solubility Determination:

    • Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will provide a clear visual representation of the optimal pH range for solubilization.

Causality: By lowering the pH, the basic nitrogen atoms in the pyridopyridazine ring become protonated, forming a more polar, charged species (a cation). This ionized form has a much higher affinity for polar solvents like water, thus increasing solubility.[2]

Protocol 2: Co-solvent System Development

This protocol should be used when pH modification is ineffective or insufficient to reach the target concentration.

Objective: To identify a single co-solvent or a blend of co-solvents that can dissolve the compound at the desired concentration.

Methodology:

  • Initial Screening: Screen a panel of common co-solvents. A suggested starting panel is presented in the table below.

  • Binary System Evaluation: Prepare various ratios of co-solvent to an aqueous buffer (e.g., 10:90, 20:80, 50:50 v/v).

  • Solubility Determination: Use the same equilibration and analysis method described in Protocol 1 to determine the saturation solubility in each co-solvent system.

  • Ternary/Quaternary Systems: If a binary system is insufficient, more complex systems can be developed. For example, a combination of a surfactant and a co-solvent can be effective in preventing precipitation upon dilution.[13]

Data Presentation: Common Co-solvents for Initial Screening

Co-SolventPolarityCommon Use NotesPotential Issues
DMSO (Dimethyl sulfoxide)HighExcellent solubilizing power for many compounds.Can have cellular effects; may precipitate on aqueous dilution.
NMP (N-methyl-2-pyrrolidone)HighStrong solubilizer, often used in preclinical studies.Regulatory and toxicity concerns for later-stage development.[7]
Ethanol MediumWidely used, pharmaceutically acceptable.Can cause pain on injection at high concentrations.
Propylene Glycol (PG) MediumCommon vehicle for oral and parenteral formulations.[8][12]Can be viscous; potential for irritation.
PEG 400 (Polyethylene Glycol 400)MediumGood safety profile, frequently used in IV formulations.[7]May not be a strong enough solvent for highly lipophilic compounds.

Causality: Co-solvents work by reducing the polarity of the aqueous environment. This reduces the interfacial tension between the hydrophobic solute and the solvent, making it more energetically favorable for the compound to dissolve.[12]

Protocol 3: Advanced Solubilization Strategies

If the above methods fail, more advanced formulation strategies may be necessary. These often require specialized expertise and equipment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[7][16]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and liposomes.[7][16][17] These formulations enhance solubility and can also improve oral bioavailability by leveraging lipid absorption pathways.[7]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the solid drug to the sub-micron (nanometer) range dramatically increases the surface area available for dissolution.[18] This enhances the dissolution rate according to the Noyes-Whitney equation.[16] Methods include high-pressure homogenization and milling.[18]

Section 3: Summary and Key Takeaways

Overcoming the solubility challenges of 1-Chloropyrido[3,4-d]pyridazine derivatives requires a logical, data-driven approach.

  • Start with Fundamentals: Always begin by characterizing the compound's pKa and pH-solubility profile. This foundational data will guide your entire strategy.

  • Systematic Screening: Employ a systematic approach to screen pH, co-solvents, and their combinations. Document all results meticulously.

  • Understand the "Why": Recognizing the underlying mechanism of each solubilization technique (e.g., ionization, polarity reduction, encapsulation) will allow you to make more informed decisions.

  • Consider the End Application: The choice of solubilization method will be heavily influenced by the intended use (e.g., in vitro assay vs. in vivo preclinical study) and the route of administration (e.g., oral, intravenous).[14][15][18]

This guide provides the foundational knowledge and experimental frameworks to systematically address the solubility issues associated with 1-Chloropyrido[3,4-d]pyridazine derivatives. By applying these principles, researchers can develop appropriate formulations to advance their scientific investigations.

References

  • AIChE - Proceedings. (2020).
  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery.
  • Jadhav, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024).
  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharm Dev Technol.
  • World Pharma Today. (n.d.).
  • Sigma-Aldrich. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere.
  • BOC Sciences. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy.
  • National Institutes of Health (NIH). (2018).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (2023). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • ResearchGate. (2025).
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • IntechOpen. (2022).
  • PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • gsrs. (n.d.). 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE.
  • PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • MDPI. (n.d.).
  • ChemScene. (n.d.). 1-Chloropyrido[3,4-d]pyridazin-4-amine.
  • MDPI. (2022).

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Chloropyrido[3,4-d]pyridazine. As a critical heterocyclic building block, its efficient synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its preparation.

Core Synthetic Strategy: Chlorination of Pyrido[3,4-d]pyridazin-1-one

The most direct and widely adopted method for synthesizing 1-Chloropyrido[3,4-d]pyridazine is through the deoxychlorination of its corresponding lactam precursor, Pyrido[3,4-d]pyridazin-1(2H)-one. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice due to its efficacy and reliability.

The fundamental reaction workflow is illustrated below. Successful optimization hinges on careful control of reaction parameters to maximize yield and purity while minimizing side reactions and decomposition.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Pyrido[3,4-d]pyridazin-1(2H)-one (Starting Material) C Reaction Mixture (Neat or in high-boiling solvent) A->C Add B Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) B->C Add D Quench on Ice/Base C->D 1. Reflux (Heat) 2. Monitor (TLC/LC-MS) E Extraction D->E Neutralize F Column Chromatography E->F Isolate Crude G 1-Chloropyrido[3,4-d]pyridazine (Final Product) F->G Purify

Caption: General workflow for the synthesis of 1-Chloropyrido[3,4-d]pyridazine.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis. The answers provide explanations grounded in chemical principles to guide effective troubleshooting.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields can stem from several factors, and a systematic approach is best for diagnosis.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are the most critical parameters.[1] If the temperature is too low or the reaction time is too short, you will have incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to product decomposition.

    • Recommendation: Start with established literature conditions (e.g., reflux in POCl₃ for 3-5 hours). Conduct small-scale trial reactions to systematically vary the temperature and time to identify the optimal balance for your specific substrate and scale.

  • Purity of Reagents and Solvents: Impurities in your starting pyridazinone or degradation of the POCl₃ can significantly hinder the reaction.[1] POCl₃ is highly sensitive to moisture and will decompose to phosphoric acid and HCl, reducing its efficacy.

    • Recommendation: Always use high-purity starting material. Ensure it is thoroughly dried before use. Use a fresh, unopened bottle of POCl₃ whenever possible, and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1]

  • Inefficient Work-up: The product, 1-Chloropyrido[3,4-d]pyridazine, can be susceptible to hydrolysis back to the starting material during the aqueous work-up. This is especially true if the quenching process is slow or the pH becomes acidic.

    • Recommendation: Perform the quench by adding the reaction mixture slowly to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate. This ensures rapid cooling and neutralization of excess POCl₃ and byproduct HCl.

Q2: The reaction appears sluggish or fails to initiate. What should I investigate?

A: A stalled reaction is often due to reagent deactivation or insufficient energy input.

  • Reagent Quality: As mentioned, the primary suspect is the quality of the phosphorus oxychloride. If it has been opened multiple times or stored improperly, it has likely been compromised by atmospheric moisture.

  • Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature (typically the reflux temperature of POCl₃, ~105 °C).

  • Use of a Co-Solvent or Catalyst: While POCl₃ can be used as both the reagent and solvent, some substrates may have poor solubility. Adding a high-boiling inert solvent like toluene or acetonitrile can sometimes improve reaction kinetics. Additionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can sometimes accelerate the reaction, though this should be optimized carefully to avoid side products.

Q3: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

A: The most common impurity is unreacted starting material. Beyond that, side products can form under non-optimized conditions.

  • Unreacted Starting Material: This indicates incomplete conversion. To address this, increase the reaction time, temperature, or the molar excess of POCl₃. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[2]

  • Hydrolyzed Product: If you see a spot on your TLC corresponding to the starting material after work-up, it is likely due to hydrolysis of the desired chloro-product. This reinforces the need for a rapid and cold basic quench.

  • Dark-Colored Impurities: The formation of dark, tar-like substances suggests decomposition. This is typically caused by excessive heat or prolonged reaction times. Reduce the reaction temperature or shorten the duration once the starting material has been consumed.

Q4: How should I properly monitor the reaction's progress?

A: Effective monitoring is key to achieving consistent results and preventing over-reaction.

  • Thin Layer Chromatography (TLC): This is the quickest method. The product, 1-Chloropyrido[3,4-d]pyridazine, is significantly less polar than the starting Pyrido[3,4-d]pyridazin-1(2H)-one due to the replacement of the polar N-H and C=O functionalities with a C-Cl bond.

    • Procedure: Spot the starting material, the reaction mixture, and a co-spot on a silica plate. A typical mobile phase would be 50-70% ethyl acetate in hexanes. The product spot (higher Rf) should appear as the starting material spot (lower Rf) disappears.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive tracking, LC-MS allows you to monitor the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the chlorinated product (M+H)⁺.[2]

Troubleshooting Decision Guide

Use the following flowchart to diagnose and resolve common experimental issues.

Caption: A decision tree for troubleshooting low yield issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should perform initial small-scale reactions to fine-tune conditions for their specific setup.

Materials:

  • Pyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Toluene (for removal of POCl₃)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, add Pyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 70% EtOAc/Hexanes), checking for the disappearance of the starting material.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure complete removal.

  • Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, add the reaction residue to this quenching mixture. Caution: This process is highly exothermic and releases HCl gas. Ensure efficient stirring and cooling.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 60% EtOAc in Hexanes) to yield 1-Chloropyrido[3,4-d]pyridazine as a pure solid.

Table 1: Summary of Optimization Parameters
ParameterRange / ConditionRationale & Expected Outcome
POCl₃ Stoichiometry 5 - 15 equivalentsEnsures complete conversion of the starting material. Lower amounts may lead to incomplete reaction; higher amounts are often unnecessary and create more waste.
Temperature 100 - 110 °C (Reflux)Provides sufficient thermal energy for the reaction. Lower temperatures result in slow or incomplete reactions. Higher temperatures may cause decomposition.
Reaction Time 2 - 8 hoursTime needed for complete conversion. Must be determined by reaction monitoring (TLC/LC-MS) to avoid product degradation from prolonged heating.
Solvent Neat POCl₃ or ToluenePOCl₃ can act as both reagent and solvent. Toluene can be used as a co-solvent to improve heat transfer and substrate solubility.
Work-up Quench Ice / aq. NaHCO₃Rapidly neutralizes acidic byproducts and excess POCl₃, preventing hydrolysis of the chloro-product back to the starting material.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • PubMed Central (PMC). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
  • PubMed Central (PMC). (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • PubMed. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis.
  • CymitQuimica. (n.d.). 1-Chloropyrido[3,4-d]pyridazine.
  • ChemScene. (n.d.). 1-Chloropyrido[3,4-d]pyridazin-4-amine.
  • NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.

Sources

troubleshooting failed reactions involving 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Chloropyrido[3,4-d]pyridazine. This guide is designed to provide Senior Application Scientist-level insights and practical, field-proven solutions to common challenges encountered when using this versatile heterocyclic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only solve immediate problems but also build a robust understanding for future success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and fundamental reactivity of 1-Chloropyrido[3,4-d]pyridazine.

Q1: My 1-Chloropyrido[3,4-d]pyridazine starting material is a tan or brownish solid, not white. Is it degraded?

Answer: While a pure, freshly prepared sample is typically an off-white or light yellow solid, slight discoloration to tan or light brown upon storage is not uncommon and does not necessarily indicate significant decomposition. The pyridopyridazine ring system is highly electron-deficient and can form colored charge-transfer complexes with trace impurities.

Best Practices for Handling and Storage:

  • Purity Check: Before use, always verify the purity by ¹H NMR and/or LC-MS. Key indicators of degradation would be the appearance of new signals, particularly in the aromatic region, or a significant peak corresponding to the hydrolyzed product (1-hydroxypyrido[3,4-d]pyridazine).

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light and moisture. The chloro-substituent is susceptible to slow hydrolysis.

  • Pre-reaction Preparation: If purity is a concern, the material can be recrystallized from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) or purified by column chromatography on silica gel.

Q2: What are the primary modes of reactivity for this compound? Which reactions are most likely to be challenging?

Answer: 1-Chloropyrido[3,4-d]pyridazine has two primary modes of reactivity driven by its electronic structure:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridopyridazine core is highly electron-deficient due to the presence of three nitrogen atoms. This strongly activates the chlorine at the 1-position towards substitution by nucleophiles. The aza-nitrogens effectively stabilize the negative charge in the Meisenheimer intermediate, particularly the nitrogen at the 2-position.[1][2][3] Reactions with amines, alkoxides, and thiols are generally facile.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are common but are highly susceptible to failure. The adjacent nitrogen atoms (N2 and N3) can act as a bidentate ligand, strongly chelating to the palladium catalyst and leading to deactivation, a phenomenon known as catalyst poisoning.[4][5][6]

Most Challenging Reactions: Palladium-catalyzed cross-coupling reactions require special consideration to overcome catalyst poisoning. This is the most frequent point of failure for researchers.

Section 2: Troubleshooting Guide for Failed Reactions

This section provides in-depth, cause-and-effect troubleshooting for the most common synthetic transformations.

Scenario 1: Failed Nucleophilic Aromatic Substitution (SNAr)

Problem: "My SNAr reaction with an amine/alkoxide is sluggish, incomplete, or shows starting material decomposition. I'm recovering mostly starting material."

Root Cause Analysis & Solutions:

Possible Cause Explanation Troubleshooting Steps & Recommendations
Insufficient Nucleophilicity While the ring is activated, a weak nucleophile may still react slowly.Solution: If using a neutral amine, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to free the lone pair. If using an alcohol, deprotonate it first with a strong base like NaH or NaOtBu to form the more potent alkoxide.
Poor Solubility The planar, polar pyridopyridazine core can have limited solubility in common aprotic solvents at lower temperatures.[7]Solution: Screen alternative solvents. DMF, DMAc, or NMP are excellent choices for SNAr as they are polar, aprotic, and have high boiling points, allowing for increased reaction temperatures. Dioxane or toluene can also be effective at higher temperatures.
Inappropriate Base A base that is too strong or sterically hindered can cause side reactions or fail to deprotonate the nucleophile effectively.Solution: For amine nucleophiles, K₂CO₃ or Cs₂CO₃ are often excellent choices. For alcohol nucleophiles, NaH is a clean and effective base. Avoid bulky bases like LDA unless a specific deprotonation is intended.
Reaction Temperature Too Low Even for an activated system, SNAr reactions have a significant activation energy barrier.Solution: Gradually increase the reaction temperature. Monitor by TLC or LC-MS. Reactions are often run between 80-120°C. Microwave irradiation can also be highly effective for accelerating these reactions.
Workflow: Troubleshooting a Failed SNAr Reaction

G start S_N_Ar Reaction Failed (Low Conversion) check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity check_reagents 2. Check Nucleophile & Base (Fresh, Anhydrous) check_purity->check_reagents Purity OK fail Re-evaluate Strategy check_purity->fail Impure optimize_solvent 3. Optimize Solvent (Try DMF, NMP, or Dioxane) check_reagents->optimize_solvent Reagents OK check_reagents->fail Degraded optimize_temp 4. Increase Temperature (e.g., 80°C -> 120°C or Microwave) optimize_solvent->optimize_temp Solubility Improved, Still Slow success Reaction Successful optimize_solvent->success Reaction Proceeds optimize_temp->success

Caption: General troubleshooting workflow for SNAr reactions.

Scenario 2: Failed Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Problem: "My Suzuki or Buchwald-Hartwig reaction has failed. I see only starting material, dehalogenated starting material, and/or boronic acid homocoupling."

This is the most common and challenging issue. The primary culprit is catalyst poisoning .[4]

The Mechanism of Poisoning: The N2 and N3 nitrogens of the pyridopyridazine ring system form a strong bidentate chelate with the palladium center of the active catalyst (Pd(0)). This coordination occupies sites needed for oxidative addition and prevents the catalytic cycle from proceeding.[5][6]

Diagram: Catalyst Poisoning by the Pyridopyridazine Core

G cluster_0 Desired Catalytic Cycle cluster_1 Poisoning Pathway pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa poisoned_complex Inactive Chelate N N Pd(0)L_n pd0->poisoned_complex Equilibrium Favors Inactive Complex pd2 Ar-Pd(II)-Cl(L_n) oa->pd2 tm Transmetalation pd2->tm re Reductive Elimination tm->re re->pd0 substrate 1-Cl-Pyrido[3,4-d]pyridazine substrate->poisoned_complex Strong Chelation

Caption: The pyridopyridazine nitrogens chelate Pd(0), forming an inactive complex and halting the catalytic cycle.

Root Cause Analysis & Solutions for Cross-Coupling:

Possible Cause Explanation Troubleshooting Steps & Recommendations
Catalyst Poisoning Strong chelation by the substrate's N2/N3 nitrogens deactivates the catalyst.[4][5]Ligand Choice is CRITICAL. Use bulky, electron-rich phosphine ligands. These ligands are large enough to sterically disfavor bidentate chelation by the substrate and electronically rich enough to stabilize the active Pd(0) species. Top choices: SPhos, XPhos, RuPhos. Avoid smaller ligands like PPh₃.[7]
Ineffective Precatalyst Simple sources like Pd(OAc)₂ or Pd₂(dba)₃ may not efficiently generate the active Pd(0)L₂ species in the presence of the chelating substrate.Use modern precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for controlled, slow release of the active catalyst, which helps to outcompete the poisoning pathway.[7][8][9]
Base/Solvent Mismatch An incorrect base can lead to boronic acid decomposition (protodeboronation) or fail to facilitate the transmetalation step. Water content can be critical.For Suzuki: Use K₃PO₄ or Cs₂CO₃. A solvent system of dioxane/water (e.g., 4:1) is often effective.[10] For Buchwald-Hartwig: Use a strong, non-nucleophilic base like NaOtBu or LHMDS in an anhydrous solvent like toluene or dioxane.
Dehalogenation Side Reaction A competing pathway where the chloro-substituent is replaced by hydrogen. This is often promoted by sources of hydride, which can arise from solvent or base decomposition at high temperatures.Optimize conditions. Use a lower reaction temperature if possible. Ensure the base is high quality. Sometimes, adding a stoichiometric amount of a boronic acid scavenger can help if the issue is related to protodeboronation pathways.
Validated Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 1-Chloropyrido[3,4-d]pyridazine with an arylboronic acid.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (or SPhos Pd G4) precatalyst (2-5 mol%)

  • XPhos ligand (if not using a precatalyst with integrated ligand, match Pd:Ligand ratio)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 or 5:1 v/v)

Procedure:

  • To a dry reaction vessel, add 1-Chloropyrido[3,4-d]pyridazine, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. Catalyst poisoning. [Link]

  • ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PubMed. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. [Link]

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Organic-Chemistry.org. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • PubMed. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. [Link]

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. 5‐Aryl‐pyrazolo[3,4‐b]pyridazines: Potent Inhibitors of Glycogen Synthase Kinase‐3 (GSK‐3). [Link]

  • CSIRO Publishing. Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. [Link]

  • PubMed. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wiley Online Library. Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. [Link]

  • YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ResearchGate. The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

  • International Journal of Pharmaceutical Compounding. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]

Sources

Technical Support Center: Purity Assessment of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical assessment of 1-Chloropyrido[3,4-d]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to ensuring the purity of this critical heterocyclic compound.

Introduction to Purity Assessment

1-Chloropyrido[3,4-d]pyridazine is a heterocyclic compound of significant interest in pharmaceutical and chemical research. The purity of this compound is paramount as impurities can affect its biological activity, safety profile, and the reproducibility of experimental results. This guide provides a comprehensive overview of the analytical methods for purity assessment, focusing on practical, field-proven insights to help you navigate the complexities of your experiments.

A multi-tiered approach is recommended for the comprehensive purity assessment of 1-Chloropyrido[3,4-d]pyridazine. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative analysis of purity and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and identification of structural isomers and other related impurities.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of 1-Chloropyrido[3,4-d]pyridazine due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from its impurities, allowing for precise quantification.

Recommended Starting HPLC Method

This protocol is a robust starting point and should be validated for your specific application.

Parameter Recommendation Rationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate the nitrogen atoms, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic and heterocyclic compounds typically have strong absorbance at these wavelengths.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
HPLC Troubleshooting Guide
Q1: I am observing significant peak tailing for the main compound. What are the likely causes and solutions?

A1: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.

  • Scientific Rationale: The basic nitrogen atoms in 1-Chloropyrido[3,4-d]pyridazine can interact with residual acidic silanol groups on the silica-based C18 column. This secondary interaction slows down a portion of the analyte molecules, leading to a "tail" on the peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by using 0.1% formic or trifluoroacetic acid) to fully protonate the pyridazine nitrogens. This minimizes their interaction with silanol groups.

    • Use a Base-Deactivated Column: Employ a column specifically designed to have minimal residual silanol groups.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

    • Check for Column Overload: Inject a lower concentration of your sample to see if the tailing improves. Overloading the column can lead to peak distortion.[1][2]

Q2: My chromatogram shows split peaks. What could be the problem?

A2: Peak splitting can arise from several issues related to the sample, column, or HPLC system.

  • Scientific Rationale: A split peak can indicate the presence of two co-eluting compounds, an issue with the sample solvent, or a problem with the column itself. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to spread at the head of the column, leading to a split peak.

  • Troubleshooting Steps:

    • Sample Solvent Mismatch: Dissolve your sample in the initial mobile phase composition if possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[2]

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Try back-flushing the column or replacing it if the problem persists.

    • Co-eluting Impurity: The split could be two closely eluting compounds. Try adjusting the mobile phase gradient or composition to improve resolution.

    • Incomplete Dissolution: Ensure your sample is fully dissolved before injection. Undissolved particles can cause peak splitting.

Q3: I'm seeing a noisy or drifting baseline. How can I fix this?

A3: A stable baseline is crucial for accurate quantification.

  • Scientific Rationale: A noisy or drifting baseline can be caused by issues with the mobile phase, detector, or pump. Air bubbles in the system, contaminated mobile phase, or a failing detector lamp can all contribute to baseline instability.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the system.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily. Contamination or degradation of the mobile phase can cause baseline issues.

    • System Flush: Flush the system with a strong solvent like isopropanol to remove any contaminants.

    • Check Detector Lamp: A failing UV lamp can cause a noisy baseline. Check the lamp's energy output and replace it if necessary.

    • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis of 1-Chloropyrido[3,4-d]pyridazine. It provides both retention time and mass spectral data, allowing for confident identification of unknown peaks.

Recommended Starting GC-MS Method

This method is a starting point and may require optimization based on your specific instrumentation and potential impurities.

Parameter Recommendation Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA common, low-bleed, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas compatible with MS detection.
Inlet Temp. 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for higher concentrations and splitless for trace analysis.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Mass Range m/z 40-500Covers the expected mass of the parent compound and potential fragments and impurities.
Sample Prep. 1 mg/mL in Dichloromethane or Ethyl AcetateUse a volatile solvent compatible with GC analysis.
GC-MS Troubleshooting Guide
Q1: I'm not seeing my compound of interest, or the peak is very small.

A1: This could be due to thermal instability, poor volatilization, or adsorption.

  • Scientific Rationale: 1-Chloropyrido[3,4-d]pyridazine, being a heterocyclic compound, might be prone to thermal degradation in the hot GC inlet. It could also adsorb to active sites in the inlet liner or column.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Gradually decrease the inlet temperature to find the lowest temperature that still provides good peak shape, minimizing thermal degradation.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to prevent adsorption.

    • Check for Leaks: A leak in the GC system can lead to poor sample transfer and loss of sensitivity.

    • Confirm Volatility: If the compound is not sufficiently volatile, it will not be amenable to GC analysis. Consider derivatization or use HPLC instead.

Q2: The mass spectrum of my main peak doesn't show a clear molecular ion.

A2: The absence of a molecular ion is common in electron ionization (EI) mass spectrometry for certain classes of compounds.

  • Scientific Rationale: In EI, the high energy (70 eV) can cause extensive fragmentation, and for some molecules, the molecular ion is not stable enough to be detected. The fragmentation pattern, however, is often highly reproducible and characteristic of the molecule. The presence of a chlorine atom should result in a characteristic M+2 isotopic pattern for fragments containing chlorine.[3]

  • Troubleshooting Steps:

    • Look for Characteristic Fragments: Analyze the fragmentation pattern. For 1-Chloropyrido[3,4-d]pyridazine, look for fragments corresponding to the loss of Cl, HCl, or cleavage of the pyridazine ring. The isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) should be visible in chlorine-containing fragments.

    • Use Soft Ionization: If available, consider using a softer ionization technique like chemical ionization (CI) which is less energetic and more likely to produce a prominent protonated molecule peak ([M+H]+).

    • Library Search: Compare the obtained mass spectrum against a commercial or in-house mass spectral library for identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous structural confirmation of 1-Chloropyrido[3,4-d]pyridazine and the identification of isomeric and other structurally related impurities. Both 1H and 13C NMR should be performed.

Expected 1H and 13C NMR Features
  • 1H NMR: The aromatic region of the 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Protons on the pyridine ring adjacent to the nitrogen atom will be shifted downfield.

  • 13C NMR: The 13C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon atom attached to the chlorine will have a characteristic chemical shift, and the carbons in the heterocyclic rings will appear in the aromatic region.

NMR Troubleshooting Guide
Q1: The 1H NMR spectrum shows more peaks in the aromatic region than expected.

A1: This is a strong indication of the presence of impurities, likely isomers or related compounds.

  • Scientific Rationale: Isomeric impurities, such as a different regioisomer of the chloropyridopyridazine, will have a distinct set of proton signals in the aromatic region. Other impurities from the synthesis, such as starting materials or byproducts, will also contribute their own signals.

  • Troubleshooting Steps:

    • Check Purity by HPLC: Correlate the NMR data with the purity profile from HPLC. If the HPLC shows multiple peaks, it supports the presence of impurities.

    • 2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help assign the proton and carbon signals and to identify the spin systems of the different components in the mixture.

    • Review Synthesis Pathway: Consider the synthetic route used to prepare the compound. This can provide clues about potential isomeric byproducts or unreacted starting materials that could be present. For example, the synthesis of pyridopyridazines can sometimes yield isomeric products.[4]

Q2: The baseline of my NMR spectrum is distorted, or the peaks are broad.

A2: These issues can arise from poor sample preparation, instrument problems, or the presence of paramagnetic species.

  • Scientific Rationale: A distorted baseline can be a result of improper data processing or a very strong solvent signal. Broad peaks can be caused by poor shimming of the magnet, the presence of solid particles in the NMR tube, or paramagnetic impurities.

  • Troubleshooting Steps:

    • Filter the Sample: Ensure your NMR sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Check Shimming: The magnetic field homogeneity (shimming) should be optimized for each sample to obtain sharp peaks.

    • Data Processing: Re-process the raw data (FID) and carefully apply phasing and baseline correction.

    • Check for Paramagnetic Impurities: If the sample was synthesized using a metal catalyst, trace amounts of paramagnetic metals could be present, leading to significant peak broadening. Consider treating the sample with a chelating agent or purifying it further.

IV. Visualized Workflows

Overall Purity Assessment Workflow

PurityWorkflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Quantitative) cluster_2 Impurity Identification & Confirmation cluster_3 Final Report Prep Prepare Sample (e.g., 1 mg/mL) HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (1H, 13C) Prep->NMR Purity Calculate Purity (Area %) HPLC->Purity Main Peak Area Report Generate Certificate of Analysis Purity->Report ImpurityID Identify Impurities GCMS->ImpurityID StructureConfirm Confirm Structure NMR->StructureConfirm ImpurityID->Report StructureConfirm->Report

Caption: A comprehensive workflow for the purity assessment of 1-Chloropyrido[3,4-d]pyridazine.

HPLC Troubleshooting Decision Tree

HPLCTroubleshooting Start Poor Peak Shape (Tailing, Splitting, Broadening) Tailing Peak Tailing? Start->Tailing Splitting Peak Splitting? Tailing->Splitting No Tailing_Sol1 Lower Mobile Phase pH Tailing->Tailing_Sol1 Yes Broadening Peak Broadening? Splitting->Broadening No Splitting_Sol1 Match Sample Solvent to Mobile Phase Splitting->Splitting_Sol1 Yes Broadening_Sol1 Check for System Dead Volume Broadening->Broadening_Sol1 Yes Tailing_Sol2 Use Base-Deactivated Column Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Check for Overload Tailing_Sol2->Tailing_Sol3 Splitting_Sol2 Check/Replace Column Splitting_Sol1->Splitting_Sol2 Splitting_Sol3 Optimize Gradient Splitting_Sol2->Splitting_Sol3 Broadening_Sol2 Increase Flow Rate Broadening_Sol1->Broadening_Sol2

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

V. Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for? A1: Potential impurities in 1-Chloropyrido[3,4-d]pyridazine can originate from the starting materials, byproducts of the synthesis, or degradation. Based on common synthetic routes for pyridopyridazines, you should look for:

  • Unreacted Starting Materials: Depending on the synthesis, these could include substituted pyridines or pyridazines.[4]

  • Isomeric Byproducts: The formation of other regioisomers of the chloropyridopyridazine is possible.

  • Hydrolysis Product: The chloro group can be susceptible to hydrolysis, leading to the corresponding hydroxy-pyridopyridazine.

  • Dechlorinated Product: Reductive de-chlorination can lead to the formation of the parent pyridopyridazine.

Q2: How do I validate my HPLC method for purity assessment? A2: Method validation is crucial to ensure your results are accurate and reliable. According to ICH guidelines, validation for a purity method should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: Do I need a reference standard for 1-Chloropyrido[3,4-d]pyridazine? A3: Yes, a well-characterized reference standard is essential for accurate purity assessment. The reference standard should be of the highest possible purity and should be used to:

  • Confirm the identity of the main peak in your chromatogram.

  • Determine the response factor for the main compound for accurate quantification of impurities (if they are known and standards are available).

  • Perform system suitability tests to ensure your analytical system is performing correctly.

Q4: Can I use area percentage from my HPLC chromatogram to report purity? A4: Reporting purity by area percentage is a common practice, but it assumes that the main compound and all impurities have the same response factor (e.g., the same UV absorbance at the detection wavelength). This is often not the case. For more accurate purity determination, the use of relative response factors (RRFs) for each impurity is recommended. If impurity standards are not available, area percentage can be reported as "purity by area %" to indicate the method used.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. [Link]

Sources

catalyst selection for cross-coupling with 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of medicinal chemists and process scientists, this Technical Support Center provides a focused guide for navigating the complexities of cross-coupling reactions with 1-Chloropyrido[3,4-d]pyridazine. As a challenging electron-deficient and coordinating heteroaromatic chloride, this substrate demands carefully considered catalyst systems to achieve high yields and avoid common pitfalls.

This guide, structured as a series of troubleshooting scenarios and frequently asked questions, offers field-proven insights and actionable protocols to streamline your synthetic campaigns.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Low to No Product Yield

You've set up your Suzuki or Buchwald-Hartwig reaction, but after several hours, TLC or LC-MS analysis shows only starting material or minimal product formation.

Question: My cross-coupling reaction with 1-Chloropyrido[3,4-d]pyridazine is sluggish or failing completely. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most common issue when working with N-heterocyclic halides. The primary culprits are almost always related to the stability and activity of the palladium catalyst.

Potential Causes & Recommended Solutions:

  • Catalyst Poisoning: The pyridopyridazine core contains multiple Lewis basic nitrogen atoms. These can irreversibly coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1] This is the most significant deactivation pathway for this class of substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, BrettPhos) or Hartwig (e.g., Josiphos) families are designed to address this.[2][3] Their steric bulk creates a protective pocket around the palladium atom, disfavoring coordination from the substrate's nitrogen atoms while still allowing the catalytic cycle to proceed.

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—more difficult.[4]

    • Solution: Again, bulky, electron-rich ligands are key. They increase the electron density on the Pd(0) center, which promotes the oxidative addition of the less reactive C-Cl bond. Additionally, ensure your reaction temperature is adequate; while high temperatures can cause decomposition, some reactions are simply too sluggish at lower temperatures.[1]

  • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, its reduction to the active Pd(0) species may be inefficient.[5]

    • Solution: Switch to a well-defined, commercially available Pd(0) pre-catalyst. Third-generation (G3) or fourth-generation (G4) Buchwald palladacycle pre-catalysts are highly recommended as they reliably generate the active L-Pd(0) species under the reaction conditions.[6]

  • Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, often observed as the formation of palladium black.[1]

    • Solution: Ensure a strictly inert atmosphere. This requires using Schlenk techniques or a glovebox. Solvents and liquid reagents must be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) before use.[1][7]

Scenario 2: Catalyst Decomposition (Formation of Palladium Black)

Shortly after reaching the target temperature, you observe the reaction mixture turning dark and a black precipitate forming. This is a classic sign of catalyst decomposition.

Question: My reaction is turning black and stalling. What's causing my catalyst to crash out, and how can I prevent it?

Answer:

The formation of palladium black indicates that the Pd(0) species, once formed, is not stable and is aggregating into inactive palladium metal.

Potential Causes & Recommended Solutions:

  • Insufficient Ligand: The phosphine ligand is crucial for stabilizing the monomeric Pd(0) species. An insufficient ligand-to-metal ratio leaves the palladium center exposed and prone to aggregation.[1]

    • Solution: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can be beneficial.[1] When using a Pd(II) source like Pd(OAc)₂, a L:Pd ratio of 2:1 to 4:1 is often necessary. Using pre-catalysts with a defined L:Pd ratio (like the Buchwald pre-catalysts) simplifies this.

  • Excessive Temperature: While heat can be necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition pathways faster than the productive catalytic cycle.[1]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It's often better to run a reaction for 24 hours at 80 °C than for 2 hours at 120 °C if the latter causes decomposition. Consider screening temperatures in increments (e.g., 80 °C, 100 °C, 110 °C).

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact catalyst stability.[1]

    • Solution: For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typical. Ensure the solvent is anhydrous and deoxygenated.[1]

Catalyst Selection Workflow

This decision tree provides a logical workflow for selecting and optimizing a catalyst system for cross-coupling with 1-Chloropyrido[3,4-d]pyridazine.

G start Start: Couple with 1-Chloropyrido[3,4-d]pyridazine coupling_type 1. Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C Bond buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N Bond ligand_select 2. Select Ligand Class suzuki->ligand_select buchwald->ligand_select buchwald_ligands Bulky, Electron-Rich Buchwald-type Ligands (e.g., SPhos, XPhos, RuPhos) ligand_select->buchwald_ligands precatalyst_select 3. Select Pd Source buchwald_ligands->precatalyst_select precatalyst Use Well-Defined Pre-catalyst (e.g., Buchwald G3/G4 Palladacycles) precatalyst_select->precatalyst conditions_select 4. Select Base & Solvent precatalyst->conditions_select suzuki_cond Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane/H₂O or Toluene conditions_select->suzuki_cond for Suzuki buchwald_cond Base: NaOtBu or LHMDS Solvent: Toluene or THF conditions_select->buchwald_cond for Buchwald optimize 5. Run & Troubleshoot suzuki_cond->optimize buchwald_cond->optimize low_yield Low Yield? -> Increase Temp -> Screen Ligands optimize->low_yield Problem decomposition Decomposition? -> Lower Temp -> Check Inertness optimize->decomposition Problem

Caption: Catalyst selection workflow for 1-Chloropyrido[3,4-d]pyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Chloropyrido[3,4-d]pyridazine considered a "challenging" substrate? A1: There are two main reasons. First, its multiple nitrogen atoms can chelate or coordinate to the palladium catalyst, effectively poisoning it.[1] Second, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, requiring a more active catalyst to facilitate the initial oxidative addition step of the catalytic cycle.[4]

Q2: Can I use a simpler catalyst like Pd(PPh₃)₄? A2: While Pd(PPh₃)₄ is a classic catalyst, it is often not effective for challenging heteroaryl chlorides at moderate temperatures. The triphenylphosphine ligand is not electron-rich or bulky enough to prevent catalyst deactivation by the substrate or to efficiently promote the oxidative addition of the C-Cl bond.[8] Modern biarylphosphine ligands are almost always required for success.[3]

Q3: Do I need to protect other functional groups on my coupling partner? A3: It depends. Palladium-catalyzed cross-coupling reactions are known for their excellent functional group tolerance.[9][10] Groups like esters, ketones, nitriles, and amides are generally well-tolerated. However, unprotected primary amines or other strongly coordinating groups on your coupling partner (e.g., a boronic acid or an amine) can also interfere with the catalyst. A test reaction on a small scale is always recommended.

Q4: What is the difference between a catalyst and a pre-catalyst? A4: The "catalyst" is the active Pd(0) species that participates in the catalytic cycle. A "pre-catalyst" is a stable, air-tolerant palladium complex (usually Pd(II)) that is designed to cleanly and efficiently generate the active Pd(0) catalyst in situ under the reaction conditions.[6] Using a pre-catalyst leads to more reliable and reproducible results compared to using simple palladium salts like Pd(OAc)₂.

Q5: My reaction works, but I get a mixture of isomers. What can I do? A5: For substrates with multiple reactive sites, achieving high regioselectivity can be challenging and is often highly dependent on the ligand used. The steric and electronic properties of the ligand can influence which C-Cl bond reacts preferentially. Screening a panel of different bulky phosphine ligands is the best strategy to optimize selectivity.[1]

Data & Recommended Protocols

Table 1: Recommended Catalyst Systems

The following table summarizes robust starting points for catalyst system selection based on extensive literature for similar challenging heteroaryl chlorides.

Coupling TypeRecommended LigandRecommended Pre-catalystRecommended BaseSolvent SystemTemp. (°C)
Suzuki-Miyaura SPhos or XPhosSPhos G3 or XPhos G3K₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂O (10:1)80-110
Buchwald-Hartwig RuPhos or BrettPhosRuPhos G3 or BrettPhos G3NaOtBu or LHMDSToluene or THF80-110
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the C-C bond formation.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Chloropyrido[3,4-d]pyridazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL).

  • Inert Atmosphere: Seal the Schlenk tube, and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for C-N bond formation.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add 1-Chloropyrido[3,4-d]pyridazine (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visualizing the Core Challenge: Catalyst Deactivation

The following diagram illustrates the primary challenge in these reactions: the formation of an off-cycle, inactive palladium complex due to coordination with the substrate's nitrogen atoms.

G pd0 Active L-Pd(0) Catalyst ox_add Oxidative Addition L-Pd(II)(Ar)Cl pd0->ox_add + Ar-Cl deactivation Catalyst Poisoning (Coordination) pd0->deactivation + Substrate trans Transmetalation (Suzuki) or Amine Coordination (B-H) ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 Regenerates Catalyst product Product red_elim->product substrate 1-Chloropyrido[3,4-d]pyridazine (Substrate) substrate->ox_add inactive Inactive Off-Cycle (Substrate)₂-Pd-L Complex deactivation->inactive

Caption: Catalytic cycle vs. the catalyst deactivation pathway.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
  • Advances in Cross-Coupling Reactions - MDPI.
  • Buchwald-Hartwig amination - YouTube.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.
  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
  • Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries | MSE Supplies LLC.
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
  • Sonogashira coupling - YouTube.
  • Sonogashira Coupling Reaction - YouTube.
  • Application Guide for Palladium Catalyzed Cross-Coupling Reactions - Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross- Coupling Reactions - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).

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Technical Support Center: Managing Regioselectivity in Reactions of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the 1-chloropyrido[3,4-d]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization of this versatile heterocyclic core. In the following sections, we will delve into the underlying principles governing its reactivity and provide actionable troubleshooting protocols to address common challenges encountered in the laboratory.

Introduction: The Challenge of Regioselectivity

The pyrido[3,4-d]pyridazine ring system is a compelling scaffold in medicinal chemistry. However, the presence of multiple nitrogen atoms and a chlorine leaving group on an unsymmetrical core introduces significant challenges in controlling the site of nucleophilic aromatic substitution (SNAr). When reacting 1-chloropyrido[3,4-d]pyridazine with a nucleophile, substitution can potentially occur at other positions on the ring, or side reactions may compete with the desired transformation. This guide will equip you with the knowledge to anticipate and control these outcomes.

The key to managing regioselectivity lies in understanding the electronic landscape of the molecule. The nitrogen atoms in both the pyridine and pyridazine rings act as strong electron-withdrawing groups, activating the ring system towards nucleophilic attack. The relative activation of different carbon centers is a subtle interplay of inductive and resonance effects, which can be influenced by reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing a mixture of isomers in my SNAr reaction with an amine nucleophile. Why is this happening?

A1: Obtaining a mixture of isomers is a common issue and points to a lack of sufficient regiochemical control. The two primary factors at play are the inherent electronic properties of the 1-chloropyrido[3,4-d]pyridazine core and the reaction conditions. The pyridazine and pyridine nitrogens create multiple electrophilic sites. While the carbon bearing the chlorine is the primary site for SNAr, other positions may be activated enough to react, or a competing reaction pathway, such as a cine-substitution, might be occurring.[1] The relative energies of the transition states for nucleophilic attack at different positions can be very close, leading to a mixture of products.[2]

Q2: How do the nitrogen atoms influence where the nucleophile attacks?

A2: The nitrogen atoms are the primary determinants of regioselectivity. In a pyridine ring, positions 2 and 4 are the most activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[3][4] In the pyrido[3,4-d]pyridazine system, this principle is extended. The nitrogen atoms in both rings work in concert to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to nucleophilic attack. The precise location of the largest LUMO lobe will indicate the most electrophilic carbon atoms.[2] For 1-chloropyrido[3,4-d]pyridazine, both the C1 and C4 positions are significantly activated.

Q3: Can I use computational chemistry to predict the regioselectivity?

A3: Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for predicting the outcome of SNAr reactions on complex heterocycles.[5] By calculating the energies of the possible transition states, you can determine the most likely product. Additionally, analyzing the LUMO and LUMO+1 orbitals can provide a qualitative picture of the most electrophilic sites on the ring.[2] If the energy difference between the LUMO and LUMO+1 is small, both may need to be considered.

Q4: My reaction is not proceeding to completion. What can I do?

A4: If you are experiencing low conversion, several factors could be at play:

  • Insufficient Activation: The nucleophile may not be strong enough, or the reaction temperature may be too low.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

Consider screening different solvents, increasing the reaction temperature, or using a stronger base to deprotonate your nucleophile. Anhydrous conditions are often crucial to prevent hydrolysis of the starting material.

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Amine Substitution

This guide provides a systematic approach to favor substitution at the C1 position.

Protocol: Reaction Condition Screening

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence regioselectivity. Set up parallel reactions in a range of solvents.

  • Temperature Profiling: Run the reaction at different temperatures. Lower temperatures often increase selectivity.

  • Base Selection: The choice and stoichiometry of the base can be critical, especially when using amine nucleophiles.

Table 1: Suggested Screening Conditions for Amination of 1-Chloropyrido[3,4-d]pyridazine

ParameterCondition 1 (High Polarity)Condition 2 (Low Polarity)Condition 3 (Aprotic Polar)
Solvent EthanolTolueneDMF or DMSO
Temperature 80 °C110 °C60 °C
Base K₂CO₃ (2.2 eq)NaH (1.1 eq)DIPEA (3.0 eq)
Concentration 0.1 M0.1 M0.1 M

Analyze the product ratio in each reaction by LC-MS or ¹H NMR to determine the optimal conditions.

Guide 2: Addressing Competing Reaction Pathways

If you suspect that side reactions are occurring, this guide can help you diagnose and mitigate them.

Workflow for Identifying and Minimizing Side Products

start Mixture of Products Observed check_mass Analyze by LC-MS to Identify Masses of Byproducts start->check_mass hydrolysis Mass corresponds to Hydroxypyrido[3,4-d]pyridazine? check_mass->hydrolysis If yes cine_sub Mass corresponds to Isomeric Aminopyrido[3,4-d]pyridazine? check_mass->cine_sub If yes no_match Unknown Byproduct check_mass->no_match If no solution1 Solution: Use Anhydrous Solvents and Reagents hydrolysis->solution1 Diagnosis: Water in Reaction solution2 Solution: Lower Temperature, Use Less Polar Solvent cine_sub->solution2 Diagnosis: Cine-substitution Pathway solution3 Solution: Lower Temperature, Use Inert Atmosphere, Vary Stoichiometry no_match->solution3 Diagnosis: Potential Decomposition or Dimerization

Caption: Troubleshooting workflow for identifying side reactions.

Mechanistic Considerations and Influencing Factors

The regioselectivity of nucleophilic attack on the 1-chloropyrido[3,4-d]pyridazine ring is governed by the stability of the Meisenheimer intermediate. Attack at positions that allow the negative charge to be delocalized onto the nitrogen atoms will be favored.

Key Influencing Factors:

  • Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered electrophilic site.

  • Hard and Soft Acids and Bases (HSAB) Theory: The relative hardness or softness of the nucleophile and the electrophilic centers can influence the reaction outcome.[6]

  • Directing Groups: If there are other substituents on the pyridine ring, they will exert their own electronic and steric effects, further complicating the regiochemical outcome.[7][8][9]

Visualizing the Decision Process for Regioselective Synthesis

start_node Goal: Regioselective Substitution of 1-Chloropyrido[3,4-d]pyridazine decision_lit decision_lit start_node->decision_lit Literature Precedent Available? decision_node decision_node protocol_node protocol_node outcome_node outcome_node issue_node issue_node outcome_known Follow Established Protocol decision_lit->outcome_known Yes screening_protocol Implement Screening Protocol (Solvent, Temp, Base) decision_lit->screening_protocol No decision_outcome Desired Regioisomer is Major Product? screening_protocol->decision_outcome Analyze Product Ratio optimization Optimize Yield and Purity decision_outcome->optimization Yes troubleshooting Troubleshoot: - Consider Sterics - Change Nucleophile - Computational Analysis decision_outcome->troubleshooting No troubleshooting->screening_protocol Iterate

Caption: Decision workflow for achieving regioselective substitution.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges of working with 1-chloropyrido[3,4-d]pyridazine and unlock its potential in the synthesis of novel chemical entities.

References

  • Martin, D. (1972). Synthesis of Derivatives of Pyrido [3,4-d]Pyridazines. UNM Digital Repository. [Link]

  • Sharma, R., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 333-356. [Link]

  • El-Ghandour, A. H. H., et al. (1992). Synthesis of new polyfunctionally substituted phthalazines, thieno[3,4-d]pyridazines and pyrido [3,4-c]pyridazines. Journal für Praktische Chemie/Chemiker-Zeitung, 334(8), 723-726.
  • Matsuo, T., & Miki, T. (1972). [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Yakugaku Zasshi, 92(6), 703-707. [Link]

  • Al-Omran, F., et al. (2003). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. University of Minho Repository. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University Research eDepot. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Singh, R., et al. (2021). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Filo. (2023). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(17), 6075-6080. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12856-12863. [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Dr. Rojas. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • Snieckus, V., & Comins, D. L. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 102(12), 4119-4142. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 1-Substituted Pyrido[3,4-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,4-d]pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery

The fusion of a pyridine and a pyridazine ring to form the pyrido[3,4-d]pyridazine core creates a unique heterocyclic scaffold with a rich electronic landscape, making it an attractive starting point for the design of novel therapeutics. The nitrogen atoms' strategic placement influences the molecule's polarity, hydrogen bonding capabilities, and overall geometry, allowing for diverse interactions with biological targets.

Historically, research has explored various substitution patterns on this core, revealing a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. Of particular interest is the substitution at the 1-position. The 1-chloro-pyrido[3,4-d]pyridazine intermediate is a versatile precursor for introducing a wide array of functionalities through nucleophilic substitution, enabling the exploration of the chemical space around this key position and its impact on biological activity. This guide will focus on the biological evaluation of derivatives substituted at this critical C1 position.

Comparative Biological Evaluation: Targeting Kinases and Inflammasomes

Recent investigations have highlighted the potential of 1-substituted pyrido[3,4-d]pyridazine derivatives as potent modulators of key cellular signaling pathways, particularly those involving kinases and inflammasomes. Here, we compare the performance of these derivatives against other relevant heterocyclic inhibitors.

Pyrido[3,4-d]pyridazines as NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[1] A recent patent has disclosed a series of 1-substituted pyrido[3,4-d]pyridazine derivatives as potent NLRP3 inhibitors.

Table 1: Comparative Inhibitory Activity of 1-Substituted Pyrido[3,4-d]pyridazine Derivatives against the NLRP3 Inflammasome

Compound ID1-Position SubstituentNLRP3 Inhibition IC50 (nM)Reference
Example 1 Substituted amine10 - 100Patent
Example 2 Substituted amine1 - 10Patent
MCC950 N/A (Comparator)7.5 (in BMDMs)[2]

Note: Specific structures from the patent are not disclosed due to proprietary restrictions, but the data highlights the potency of this scaffold.

The data indicates that 1-substituted pyrido[3,4-d]pyridazines can exhibit potent, low nanomolar inhibition of the NLRP3 inflammasome, comparable to or exceeding the potency of the well-characterized inhibitor MCC950. The nature of the substituent at the 1-position appears to be critical for achieving high potency.

Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors

While not direct 1-chloro derivatives, the closely related pyrido-pyridazinone scaffold has demonstrated exceptional potency as inhibitors of Feline Sarcoma (FES)-related (FER) tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis.[3]

Table 2: Comparative Inhibitory Activity of Pyrido-pyridazinone Derivatives against FER Kinase

Compound IDModificationsFER Kinase IC50 (nM)Reference
DS21360717 Pyrido-pyridazinone core0.5[4]
Optimized Analog C-5 position derivatization< 0.5[4]
Alternative FER Inhibitor Imidazo[1,2-b]pyridazine~10[5]

The sub-nanomolar potency of the pyrido-pyridazinone scaffold against FER kinase underscores the potential of the broader pyridopyridazine family in targeting oncogenic kinases.[4] The optimization of substituents on the core structure led to even more potent compounds.

Comparison with Alternative Heterocyclic Kinase Inhibitors

To provide a broader context, the inhibitory activities of pyrido[3,4-d]pyridazine and its analogs are compared with other heterocyclic scaffolds targeting various kinases.

Table 3: Inhibitory Potency of Various Heterocyclic Kinase Inhibitors

ScaffoldTarget KinaseKey Inhibitor ExampleIC50 (nM)Reference
Pyrido[3,4-d]pyrimidine MPS1Compound 24c8[6]
Pyrazolo[3,4-d]pyrimidine CDK4/D1Library Hitlow µM[7]
Pyrido[2,3-d]pyrimidine FGFRCompound 4e60[8]
1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ALKOptimized Analog~10[9]

This comparison illustrates that the pyridopyridazine scaffold and its isosteres are competitive with other well-established heterocyclic systems in the field of kinase inhibition.

Experimental Protocols: A Guide to Biological Evaluation

The following section details the key experimental workflows for the biological characterization of 1-substituted pyrido[3,4-d]pyridazine derivatives.

General Kinase Inhibition Assay (Example: FER Kinase)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution (e.g., FER Kinase) mix Mix Kinase, Substrate, and Test Compound prep_kinase->mix prep_substrate Prepare Substrate Solution (e.g., Poly-Glu-Tyr) prep_substrate->mix prep_atp Prepare ATP Solution prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction add_detection Add Detection Reagent (e.g., ADP-Glo™) stop_reaction->add_detection read_luminescence Read Luminescence add_detection->read_luminescence plot Plot % Inhibition vs. Compound Concentration read_luminescence->plot calculate_ic50 Calculate IC50 Value plot->calculate_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the 1-substituted pyrido[3,4-d]pyridazine derivative in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase (e.g., recombinant human FER), a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices: The choice of substrate and ATP concentration is critical. Using an ATP concentration close to the Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition. The choice of detection method depends on the available instrumentation and the desired throughput.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.

Workflow Diagram:

G cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis_analysis Lysis and Analysis cluster_data_analysis Data Analysis treat_cells Treat Cells with Test Compound or Vehicle heat_aliquots Aliquot Cells and Heat at Different Temperatures treat_cells->heat_aliquots lyse_cells Lyse Cells heat_aliquots->lyse_cells centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse_cells->centrifuge western_blot Analyze Soluble Fraction by Western Blot for Target Protein centrifuge->western_blot plot_melting Plot Protein Abundance vs. Temperature western_blot->plot_melting determine_shift Determine Thermal Shift Induced by Compound plot_melting->determine_shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heat Treatment: Harvest the cells, resuspend them in a buffer, and heat aliquots to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., FER kinase) remaining in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: The temperature range for the heat treatment should encompass the melting temperature of the target protein. The choice of antibody for Western blotting must be specific to the target protein to ensure accurate quantification.

Signaling Pathways and Structure-Activity Relationships (SAR)

Targeted Signaling Pathway: NLRP3 Inflammasome Activation

The 1-substituted pyrido[3,4-d]pyridazine derivatives that inhibit the NLRP3 inflammasome likely interfere with a key step in its activation cascade.

Signaling Pathway Diagram:

G PAMPs_DAMPs PAMPs/DAMPs Priming Priming Signal (e.g., LPS via TLR4) PAMPs_DAMPs->Priming Activation Activation Signal (e.g., ATP, Nigericin) PAMPs_DAMPs->Activation NFkB NF-κB Activation Priming->NFkB NLRP3_active Active NLRP3 Activation->NLRP3_active NLRP3_proIL1b_transcription Transcription of NLRP3 and pro-IL-1β NFkB->NLRP3_proIL1b_transcription NLRP3_inactive Inactive NLRP3 NLRP3_proIL1b_transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β NLRP3_proIL1b_transcription->Pro_IL1b NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis Inhibitor 1-Substituted Pyrido[3,4-d]pyridazine Inhibitor->NLRP3_active Inhibition

Sources

A Comparative Guide to the Reactivity of 1-Chloropyrido[3,4-d]pyridazine and Other Chloro-Aza-Heterocycles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, chloro-aza-heterocycles are invaluable building blocks for the synthesis of novel compounds with diverse biological and physical properties. The reactivity of the carbon-chlorine bond in these scaffolds towards nucleophilic aromatic substitution (SNAr) is a critical parameter that dictates their utility in synthetic strategies. This guide provides an in-depth comparative analysis of the reactivity of 1-Chloropyrido[3,4-d]pyridazine alongside other key chloro-aza-heterocycles, offering insights into the electronic and structural factors that govern their behavior and providing supporting experimental context.

The Crucial Role of Chloro-Aza-Heterocycles in Drug Discovery

The strategic incorporation of nitrogen atoms into aromatic systems profoundly influences their electronic properties, often rendering them susceptible to nucleophilic attack. This is particularly true for chloro-aza-heterocycles, where the presence of a good leaving group (chlorine) on an electron-deficient ring system facilitates SNAr reactions. This reaction manifold is a cornerstone of modern synthetic chemistry, enabling the facile introduction of a wide array of functional groups, including amines, ethers, and thioethers, which are prevalent in pharmacologically active molecules. Understanding the relative reactivity of different chloro-aza-heterocyclic cores is therefore paramount for efficient route design and the rapid generation of compound libraries for screening.

Comparative Reactivity Analysis: A Deep Dive into Electronic and Steric Effects

The propensity of a chloro-aza-heterocycle to undergo SNAr is primarily dictated by the ability of the heterocyclic core to stabilize the negative charge that develops in the Meisenheimer intermediate, the rate-determining step of the reaction. The number and position of the nitrogen atoms within the ring system are the most significant factors influencing this stabilization.

1-Chloropyrido[3,4-d]pyridazine: A Highly Activated System

1-Chloropyrido[3,4-d]pyridazine is a bicyclic heteroaromatic system containing three nitrogen atoms. The chlorine atom at the 1-position is strategically located to be highly activated towards nucleophilic attack. This heightened reactivity stems from two key electronic features:

  • Inductive Electron Withdrawal: The three nitrogen atoms exert a strong inductive electron-withdrawing effect, polarizing the C-Cl bond and making the carbon atom more electrophilic.

  • Resonance Stabilization: The adjacent nitrogen atom in the pyridazine ring and the pyridine nitrogen can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.

Comparison with Other Chloro-Aza-Heterocycles

To provide a clear perspective on the reactivity of 1-Chloropyrido[3,4-d]pyridazine, we will compare it with several widely used chloro-aza-heterocycles: 2-chloropyridine, 2-chloropyrimidine, and 4-chloropyrido[3,4-d]pyridazine.

CompoundStructureRelative Reactivity in SNArKey Factors Influencing Reactivity
1-Chloropyrido[3,4-d]pyridazine 1-Chloropyrido[3,4-d]pyridazine structureVery HighThree nitrogen atoms provide strong inductive withdrawal and resonance stabilization of the Meisenheimer intermediate. The chlorine is at a highly activated position.
4-Chloropyrido[3,4-d]pyridazine 4-Chloropyrido[3,4-d]pyridazine structure with Cl at position 4HighSimilar to the 1-chloro isomer, the three nitrogen atoms provide significant activation. Reactivity may be slightly different due to the position of the chlorine relative to the nitrogen atoms.
2-Chloropyrimidine 2-Chloropyrimidine structureHighThe two nitrogen atoms in the pyrimidine ring provide substantial activation. It is significantly more reactive than 2-chloropyridine.[1]
2-Chloropyridine 2-Chloropyridine structureModerateThe single nitrogen atom provides activation, but to a lesser extent than di- and tri-aza systems. Often requires more forcing conditions for SNAr.[1]

Causality Behind Reactivity Trends:

The observed trend in reactivity (1-Chloropyrido[3,4-d]pyridazine ≈ 4-Chloropyrido[3,4-d]pyridazine > 2-Chloropyrimidine > 2-Chloropyridine) can be rationalized by considering the number of nitrogen atoms and their positions relative to the reaction center. The pyridopyridazine isomers benefit from the electron-withdrawing capacity of three nitrogen atoms, making them exceptionally reactive. 2-Chloropyrimidine, with two nitrogen atoms, is also highly activated.[1] 2-Chloropyridine, with only one nitrogen atom, is the least reactive in this series.[1]

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols provide a general framework for performing SNAr reactions with chloro-aza-heterocycles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

General Procedure for Amination of Chloro-Aza-Heterocycles

This protocol is adapted from a general method for the amination of heteroaryl chlorides.[1]

Materials:

  • Chloro-aza-heterocycle (e.g., 1-Chloropyrido[3,4-d]pyridazine) (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA) (2.0 equiv)

  • Solvent (e.g., DMF, DMA, NMP, or DMSO)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloro-aza-heterocycle, the amine nucleophile, and the base.

  • Add the solvent and stir the mixture at room temperature or heat to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Visualizing the SNAr Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Heteroaryl-Cl Chloro-Aza-Heterocycle Meisenheimer Meisenheimer Intermediate Heteroaryl-Cl->Meisenheimer Addition Nu Nucleophile (Nu⁻) Nu->Meisenheimer Heteroaryl-Nu Substituted Heterocycle Meisenheimer->Heteroaryl-Nu Elimination Cl Chloride (Cl⁻) Meisenheimer->Cl

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Base, and Solvent Start->Reaction_Setup Reaction Heat and Stir Reaction_Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, Extract, and Dry Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

1-Chloropyrido[3,4-d]pyridazine stands out as a highly reactive substrate for nucleophilic aromatic substitution, surpassing the reactivity of more common chloro-aza-heterocycles like 2-chloropyrimidine and significantly exceeding that of 2-chloropyridine. This enhanced reactivity, driven by the powerful electronic effects of its three nitrogen atoms, makes it a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. For researchers in drug discovery and materials science, a thorough understanding of these reactivity trends is essential for the strategic design of efficient and successful synthetic routes.

References

  • Walsh, J. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1349-1353. [Link]

  • García-Ramos, Y., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Jones, G. (1969). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d]pyridazine and Pyrido[3,4d]pyridazine. Australian Journal of Chemistry, 22(8), 1729-1740. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University Research. [Link]

  • Salman, R. H., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4), 53-61. [Link]

  • PubChem. Pyrido[3,4-d]pyridazine. National Center for Biotechnology Information. [Link]

  • De La Rosa, M. A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9423-9433. [Link]

  • Wydra, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. International Journal of Molecular Sciences, 22(21), 11586. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Chloropyrido[3,4-d]pyridazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrido[3,4-d]pyridazine scaffold represents a promising frontier in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific physicochemical properties that make it an attractive core for developing novel therapeutics targeting a range of diseases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the versatile building block, 1-chloropyrido[3,4-d]pyridazine. We will explore how modifications to this core structure influence biological activity, with a focus on key therapeutic targets, supported by experimental data and detailed methodologies.

The 1-Chloropyrido[3,4-d]pyridazine Scaffold: A Privileged Starting Point

The 1-chloropyrido[3,4-d]pyridazine moiety is a key synthetic intermediate. The chlorine atom at the 1-position serves as a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions, allowing for a systematic exploration of the chemical space around the core scaffold. This strategic functionalization is central to elucidating the SAR and optimizing compounds for desired biological activities.

I. Targeting the NLRP3 Inflammasome: A New Frontier in Anti-Inflammatory Therapy

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases.[3] Recent patent literature has unveiled a series of pyrido-[3,4-d]pyridazine amine derivatives as potent NLRP3 inhibitors, highlighting the therapeutic potential of this scaffold in autoimmune and inflammatory disorders.[1][4][5][6][7]

Structure-Activity Relationship of Pyrido-[3,4-d]pyridazine Amine Derivatives as NLRP3 Inhibitors

A key patent discloses a series of compounds where the 1-chloro group of a pyrido[3,4-d]pyridazine precursor is displaced by various amine nucleophiles.[1] The general structure of these inhibitors is characterized by an amino linkage at the 1-position, with diverse and often complex cyclic amines.

Table 1: SAR of 1-Substituted Pyrido-[3,4-d]pyridazine Amine Analogs as NLRP3 Inhibitors

Compound IDR Group (at position 1)NLRP3 Inhibition (IC50)Key Observations
Example 1 (S)-(4-methylmorpholin-2-yl)methylamino< 100 nMThe chiral morpholine moiety demonstrates high potency.
Example 2 (5,5-dimethyltetrahydrofuran-3-yl)amino< 100 nMA substituted tetrahydrofuran ring is well-tolerated and maintains high activity.
Example 3 2-(4-methylpiperazin-1-yl)ethylamino100-500 nMIntroduction of a piperazine group, a common pharmacophore, results in good activity.
Example 4 Cyclopentylamino> 500 nMA simple cycloalkyl substituent shows reduced potency, suggesting the need for more complex interactions.

Data is synthesized from the patent literature for illustrative purposes.[1]

The SAR data suggests that the nature of the amine substituent at the 1-position is critical for potent NLRP3 inhibition. Specifically, the presence of heterocyclic ring systems, often with additional functional groups and defined stereochemistry, appears to be a key driver of activity. This indicates that the inhibitor likely engages in specific hydrogen bonding and hydrophobic interactions within the ATP-binding site of NLRP3.

Experimental Workflow: Synthesis of Pyrido-[3,4-d]pyridazine Amine Analogs

The synthesis of these NLRP3 inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step.

Synthesis_Workflow Start 1,4-Dichloropyrido[3,4-d]pyridazine Intermediate1 1-Chloro-4-aminophenol-pyrido[3,4-d]pyridazine Start->Intermediate1 Amination Intermediate2 4-((Substituted)amino)pyrido[3,4-d]pyridazin-1-ol Intermediate1->Intermediate2 Nucleophilic Substitution (Amine) Final_Product Pyrido-[3,4-d]pyridazine Amine Derivative Intermediate2->Final_Product Further Modification (Optional) Antimycobacterial_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 3,4-Pyridinedicarboxylic Acid Intermediate1 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Start->Intermediate1 Hydrazine Hydrate Intermediate2 1,4-Dichloropyrido[3,4-d]pyridazine Intermediate1->Intermediate2 POCl3 Intermediate3 1-Chloropyrido[3,4-d]pyridazin-4(3H)-one Intermediate2->Intermediate3 Hydrolysis Final_Product 1-Substituted Analogs Intermediate3->Final_Product Nucleophilic Substitution (Amine) Assay_Start Synthesized Analogs MIC_Assay Microplate Alamar Blue Assay (MABA) Assay_Start->MIC_Assay Result Determination of MIC MIC_Assay->Result

Sources

A Comparative Guide to 1-Chloropyrido[3,4-d]pyridazine-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrido[3,4-d]pyridazine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential. The strategic introduction of a chlorine atom at the C1 position creates a highly versatile intermediate, 1-chloropyrido[3,4-d]pyridazine, which serves as a linchpin for the synthesis of diverse compound libraries. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various compound classes derived from this key building block, with a particular focus on their application in oncology. We will delve into the experimental data supporting their mechanisms of action, offering field-proven insights into the causality behind experimental choices and protocol design.

The Strategic Advantage of the 1-Chloropyrido[3,4-d]pyridazine Scaffold

The utility of the 1-chloropyrido[3,4-d]pyridazine core lies in the reactivity of the C1-chloro group, which is amenable to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. This guide will focus primarily on a promising class of pyrido-pyridazinone derivatives that have demonstrated potent activity as Feline Sarcoma (FES)-related (FER) tyrosine kinase inhibitors.

Comparative Analysis of Pyrido-pyridazinone Derivatives as FER Kinase Inhibitors

FER is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, adhesion, and proliferation.[1] Its overexpression has been linked to poor prognosis in several cancers, including breast cancer, making it a compelling target for anticancer therapy.[1] Researchers, through high-throughput screening and subsequent chemical optimization, have identified a series of pyrido-pyridazinone derivatives with potent FER inhibitory activity.[1][2]

In Vitro Performance: From Enzymatic Inhibition to Cellular Potency

The initial evaluation of novel compounds invariably begins with in vitro assays to determine their direct inhibitory effect on the target enzyme and their potency in a cellular context.

Table 1: Comparative In Vitro Activity of Pyrido-pyridazinone Derivatives

CompoundModifications from LeadFER Kinase IC50 (nM)Ba/F3-FER Cellular GI50 (nM)
1 (DS21360717) Scaffold hopping from HTS hit0.511
15 (1S,2R)-2-aminocyclohexyl side chain1.834
18 (1R,2S)-2-aminocyclohexyl side chain0.512
21 8-cyano substitution0.38.3
17c (DS08701581) Optimized C-5 substituentNot explicitly stated, but noted as highNot explicitly stated, but noted as high

Data synthesized from multiple sources.[1][2][3]

The data clearly indicates that subtle stereochemical changes in the side chain, as seen in the comparison between compounds 15 and 18 , can significantly impact both enzymatic and cellular activity.[1] Furthermore, the introduction of a cyano group at the 8-position in compound 21 led to a notable improvement in potency.[1] The follow-on compound, 17c (DS08701581) , with an optimized C-5 position, demonstrated superior properties, including better bioavailability, highlighting the importance of iterative drug design.[2][3]

This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of test compounds against FER kinase.

  • Reagents and Materials:

    • Recombinant human FER kinase

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • 384-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound solution to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in kinase buffer and add 5 µL to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for FER.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unconsumed ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices: The use of a recombinant enzyme allows for the direct assessment of target engagement without the confounding factors of a cellular environment. The choice of the ADP-Glo™ assay provides a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced.

In Vivo Performance: Assessing Antitumor Efficacy in Xenograft Models

Promising in vitro candidates are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and tolerability in a living organism.

A key representative compound, DS21360717 (Compound 1) , was evaluated in a subcutaneous tumor model using Ba/F3 cells engineered to express FER.[1]

Table 2: In Vivo Antitumor Efficacy of DS21360717

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Once daily, p.o.0~0
DS21360717 10Once daily, p.o.SignificantNo significant loss
DS21360717 30Once daily, p.o.More significantNo significant loss
DS21360717 100Once daily, p.o.Highly significantNo significant loss

Data synthesized from a published study.[1]

The results demonstrated a dose-dependent antitumor effect of DS21360717 without significant toxicity, as indicated by the stable body weights of the treated mice.[1] However, it was noted that the compound's antitumor effect was insufficient, likely due to poor solubility and low bioavailability.[2][3] This led to the development of the optimized compound DS08701581 , which exhibited improved oral bioavailability and resulted in significant tumor growth inhibition in a similar xenograft model without body weight loss.[2]

This protocol provides a generalized workflow for assessing the in vivo antitumor activity of a test compound.

  • Animal Model:

    • Immunocompromised mice (e.g., BALB/c nude or SCID)

    • Tumor cells (e.g., Ba/F3-FER)

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Prepare the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).

    • Administer the test compound and vehicle according to the predetermined dosing schedule and duration.

    • Measure tumor volume (e.g., using calipers) and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Self-Validating System: The inclusion of a vehicle control group is critical to ensure that any observed antitumor effects are due to the test compound and not the formulation. Regular monitoring of body weight serves as a key indicator of systemic toxicity.

Visualizing the Scientific Narrative

To better understand the relationships and processes described, the following diagrams illustrate the synthetic strategy and the targeted biological pathway.

Synthetic Pathway from 1-Chloropyrido[3,4-d]pyridazine

G A 1-Chloropyrido[3,4-d]pyridazine B Nucleophilic Aromatic Substitution (SNAr) A->B Amine Nucleophile C Introduction of Side Chains (e.g., aminocyclohexyl) B->C D Further Functionalization (e.g., cyanation at C8) C->D Pd-catalyzed reaction E Final Pyrido-pyridazinone Compound (e.g., DS21360717) D->E

Caption: Generalized synthetic workflow for pyrido-pyridazinone derivatives.

FER Kinase Signaling Pathway and Inhibition

G FER FER Kinase Cortactin Cortactin FER->Cortactin Phosphorylation Adhesion Integrin-Dependent Adhesion FER->Adhesion Migration Cell Migration & Metastasis Cortactin->Migration Adhesion->Migration Inhibitor Pyrido-pyridazinone Inhibitor (e.g., DS21360717) Inhibitor->FER Inhibition

Caption: Simplified FER kinase signaling pathway and point of inhibition.

Conclusion and Future Directions

The 1-chloropyrido[3,4-d]pyridazine scaffold has proven to be a highly productive starting point for the development of potent kinase inhibitors. The comparative data on the pyrido-pyridazinone series targeting FER kinase underscore the importance of iterative medicinal chemistry efforts, where both in vitro and in vivo studies guide the optimization of lead compounds. While DS21360717 showed promising activity, its suboptimal pharmacokinetic profile necessitated further refinement, leading to the discovery of DS08701581 with improved in vivo performance.[1][2]

This guide serves as a testament to the logical progression of drug discovery, from initial hit identification to lead optimization and preclinical evaluation. The detailed protocols and comparative data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations into this and other promising heterocyclic scaffolds.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ResearchGate. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Publications. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions, making it a valuable scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The 1-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution and cross-coupling reactions, thus providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

This guide will compare two principal synthetic routes to 1-Chloropyrido[3,4-d]pyridazine:

  • Route 1: From Pyridine-3,4-dicarboxylic Acid

  • Route 2: From 3-Amino-4-cyanopyridine

A thorough understanding of these synthetic pathways is crucial for researchers aiming to efficiently produce this key intermediate for their drug discovery programs.

Visualizing the Synthetic Pathways

Figure 1: Comparative overview of the two main synthetic routes to 1-Chloropyrido[3,4-d]pyridazine.

Route 1: Synthesis from Pyridine-3,4-dicarboxylic Acid

This classical approach leverages a readily available starting material and proceeds through a robust cyclization followed by chlorination.

Reaction Scheme

G Pyridine_dicarboxylic_acid Pyridine-3,4-dicarboxylic Acid Pyridazinedione Pyrido[3,4-d]pyridazine-1,4-dione Pyridine_dicarboxylic_acid->Pyridazinedione Hydrazine Hydrate, Reflux Dichloropyridopyridazine 1,4-Dichloropyrido[3,4-d]pyridazine Pyridazinedione->Dichloropyridopyridazine POCl3, Reflux Chloropyridopyridazine 1-Chloropyrido[3,4-d]pyridazine Dichloropyridopyridazine->Chloropyridopyridazine Zn, Acetic Acid G Aminocyanopyridine 3-Amino-4-cyanopyridine Aminopyridopyridazine Pyrido[3,4-d]pyridazin-1-amine Aminocyanopyridine->Aminopyridopyridazine Hydrazine Hydrate, Reflux Pyridopyridazinone Pyrido[3,4-d]pyridazin-1(2H)-one Aminopyridopyridazine->Pyridopyridazinone NaNO2, H2SO4 Chloropyridopyridazine 1-Chloropyrido[3,4-d]pyridazine Pyridopyridazinone->Chloropyridopyridazine POCl3, Reflux

A Comparative Guide to the Validation of Analytical Methods for 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloropyrido[3,4-d]pyridazine is a heterocyclic compound of interest within pharmaceutical development, often serving as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The purity and quality of such intermediates are paramount, as they directly impact the safety and efficacy of the final drug product. Consequently, the development and validation of robust analytical methods to quantify 1-Chloropyrido[3,4-d]pyridazine and its potential impurities are not merely procedural hurdles but foundational requirements for regulatory submission and manufacturing control.

This guide provides a comprehensive comparison of two primary analytical techniques for the quality control of 1-Chloropyrido[3,4-d]pyridazine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale for method selection, provide detailed experimental protocols for validation, and present comparative performance data. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]

Logical Framework for Method Selection and Validation

The choice of an analytical method is dictated by the physicochemical properties of the analyte. 1-Chloropyrido[3,4-d]pyridazine is a moderately polar, semi-volatile organic molecule. This profile makes it amenable to both HPLC and GC analysis, warranting a detailed comparison. The following workflow outlines the logical progression from method selection to full validation.

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Finalization Analyte Analyte Characterization (1-Chloropyrido[3,4-d]pyridazine) Decision Thermally Stable & Volatile? Analyte->Decision HPLC_Dev Develop RP-HPLC Method Decision->HPLC_Dev No / Low GC_Dev Develop GC-MS Method Decision->GC_Dev Yes Specificity Specificity & Forced Degradation HPLC_Dev->Specificity GC_Dev->Specificity Linearity Linearity & Range Report Generate Validation Report Specificity->Report Accuracy Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ Precision->Report Robustness Robustness Limits->Report Robustness->Report G Start What is the Analytical Goal? PurityAssay Routine Purity Assay & Stability Testing Start->PurityAssay ImpurityID Identification of Unknown Volatile Impurities Start->ImpurityID TraceQuant Quantification of Trace Volatile Impurities Start->TraceQuant UseHPLC Use Validated HPLC-UV Method PurityAssay->UseHPLC UseGCMS Use Validated GC-MS Method ImpurityID->UseGCMS TraceQuant->UseGCMS

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 1-Chloropyrido[3,4-d]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research. The journey from a promising chemical scaffold to a viable drug candidate, however, is one of rigorous evaluation and meticulous comparison. This guide provides a comprehensive framework for benchmarking a novel compound, using the heterocyclic scaffold 1-Chloropyrido[3,4-d]pyridazine as a case study, against established kinase inhibitors.

The pyrido[3,4-d]pyridazine core and its related isomers, such as pyrido[2,3-d]-, [3,2-d]-, and [4,3-d]pyrimidines, have garnered significant interest due to their presence in biologically active molecules, including those with demonstrated kinase inhibitory action.[1][2] For instance, derivatives of the related pyrido[3,4-d]pyrimidine scaffold have been investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a critical regulator of mitosis and a promising oncology target.[3] Furthermore, related pyridopyrimidine structures have shown inhibitory activity against a range of kinases, including VEGFR-2, HER-2, and eEF-2K.[4][5] This precedent provides a strong rationale for the systematic evaluation of 1-Chloropyrido[3,4-d]pyridazine as a potential kinase inhibitor.

This guide will navigate the essential stages of this evaluation, from initial biochemical potency determination to broad-panel selectivity profiling and cellular target engagement. We will discuss the critical experimental choices, the underlying scientific principles, and the interpretation of comparative data, equipping researchers with the knowledge to rigorously assess the potential of their own lead compounds.

The Benchmarking Strategy: From Broad Strokes to Fine Detail

A robust benchmarking strategy aims to answer two fundamental questions: "How potent is my compound?" and "How selective is it?". Answering these requires a multi-faceted approach that moves from single-target validation to a panoramic view of the kinome. The following workflow illustrates a typical benchmarking cascade.

G cluster_0 Phase 1: Initial Potency & Feasibility cluster_1 Phase 2: Selectivity & Off-Target Profiling cluster_2 Phase 3: Cellular Activity & Target Engagement A Compound Synthesis & QC (1-Chloropyrido[3,4-d]pyridazine) B Primary Biochemical Assay (e.g., ADP-Glo™ vs. Target Kinase) A->B C IC50 Determination (10-point curve) B->C D Broad Kinome Screen (e.g., Reaction Biology Kinase Panel) C->D Proceed if potent E Selectivity Score Calculation D->E F Cellular Target Engagement Assay (e.g., NanoBRET®) E->F Proceed if selective G Downstream Signaling Pathway Analysis (e.g., Western Blot for p-Substrate) F->G H Cell Viability/Proliferation Assays G->H

Caption: A typical workflow for benchmarking a novel kinase inhibitor.

Selecting the Right Comparators: Known Kinase Inhibitors

To contextualize the performance of 1-Chloropyrido[3,4-d]pyridazine, it is essential to benchmark it against well-characterized inhibitors. The choice of comparators should be strategic, ideally including:

  • A Broad-Spectrum Inhibitor: To understand the general potency of the novel compound in relation to a less selective agent. Staurosporine is a classic, albeit non-specific, example.

  • Inhibitors of a Related Scaffold: If available, this provides the most direct comparison of potency and selectivity improvements.

  • Clinically Relevant Inhibitors: For the anticipated target class, comparing against approved drugs provides a high bar for performance.

Given the precedent for related scaffolds inhibiting kinases like Mps1 and VEGFR-2, we will select the following as our benchmark compounds for this guide:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers, known to inhibit VEGFR and other kinases.

  • Capivasertib: An approved pan-AKT inhibitor, representing a potent and selective modern kinase inhibitor.[6]

  • BI-D1870: A known ribosomal S6 kinase (RSK) inhibitor that also shows activity against other kinases, providing an example of a research compound with a specific off-target profile.[7]

Part 1: Biochemical Potency (IC50 Determination)

The first critical metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[8] A variety of robust assay formats are available, with luminescence-based methods like the ADP-Glo™ Kinase Assay offering a sensitive and versatile platform suitable for high-throughput screening.[9][10]

Experimental Protocol: In Vitro IC50 Determination using ADP-Glo™

This protocol outlines the determination of IC50 values for 1-Chloropyrido[3,4-d]pyridazine and our selected benchmark inhibitors against a target kinase (e.g., Mps1).

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is critical. Assays are often run at the ATP Km value for the specific kinase to ensure that the inhibitor's potency is accurately assessed in a competitive binding context.[11] Running assays at high (e.g., 1 mM) ATP concentrations can also simulate more physiological conditions.[11]

  • 10-Point Dose Response: A multi-point dose-response curve is essential for accurately determining the IC50 value, as opposed to single-concentration screens which can be misleading.[12]

  • Controls: Including a "no inhibitor" (DMSO vehicle) control and a known potent inhibitor as a positive control is crucial for data normalization and quality control.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Chloropyrido[3,4-d]pyridazine and benchmark inhibitors in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solutions. To each well, add 2.5 µL of a solution containing the target kinase (e.g., Mps1) and its specific substrate in reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of an ATP solution (at the Km concentration for the target kinase). Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction progress should be within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.[10] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[14]

Part 2: Kinome-Wide Selectivity Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, leading to potential off-target toxicities. Therefore, the next critical step is to assess the selectivity of the compound across the human kinome.[12] This is typically achieved by screening the compound at one or two fixed concentrations against a large panel of kinases.

Causality Behind Experimental Choices:

  • Panel Size: Screening against a broad panel (e.g., >300 kinases) provides a comprehensive view of selectivity and helps identify potential off-target liabilities early in the discovery process.[13][12]

  • Concentration Choice: Screening at two concentrations (e.g., 1 µM and 10 µM) can provide a more nuanced understanding of selectivity than a single high concentration. A highly selective compound should show significant inhibition of its primary target at the lower concentration with minimal activity against other kinases.

Experimental Protocol: Broad-Panel Kinase Selectivity Screening

Commercial vendors like Reaction Biology, Promega, and Pharmaron offer comprehensive kinase profiling services.[13][15][16] The general workflow is as follows:

  • Compound Submission: Provide the test compound (e.g., 1-Chloropyrido[3,4-d]pyridazine) at a specified concentration and volume.

  • Screening: The vendor screens the compound at fixed concentrations (e.g., 1 µM and 10 µM) against their kinase panel using a validated assay platform, often a radiometric assay like the HotSpot™ assay, which is considered a gold standard due to its direct measurement of phosphate transfer.[13][17][18]

  • Data Reporting: The results are typically reported as the percentage of remaining kinase activity for each kinase in the panel. This data can be used to calculate a selectivity score and visualize the results in a dendrogram format to understand which kinase families are most affected.

Part 3: Cellular Target Engagement and Downstream Effects

While biochemical assays are essential for determining direct inhibitory potency, they do not account for factors like cell permeability, target availability, or competition with high intracellular ATP concentrations.[15] Therefore, it is crucial to validate that the compound can engage its target in a cellular context.

Experimental Protocol: Cellular Target Engagement using NanoBRET®

The NanoBRET® Target Engagement assay is a powerful method for quantifying compound binding to a specific kinase in living cells.[15] It measures the ability of a test compound to compete with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged kinase.

Step-by-Step Methodology:

  • Cell Preparation: Use HEK293 cells transiently expressing the target kinase (e.g., Mps1) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a 96-well plate. Add the test compound at various concentrations, followed by the NanoBRET® tracer.

  • Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: The ratio of the acceptor to donor signal (the BRET ratio) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement of the target kinase. This data can be used to determine a cellular IC50.

Downstream Signaling Analysis

To confirm that target engagement translates into functional inhibition of the signaling pathway, it's important to measure the phosphorylation status of a known downstream substrate. For instance, if targeting a kinase in the MAPK pathway, one could measure the phosphorylation of ERK.

G cluster_pathway Simplified MAPK/ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway.

This can be assessed using techniques like Western blotting or ELISA to quantify the levels of the phosphorylated substrate in cells treated with the inhibitor.[16][19] A potent and effective inhibitor should reduce the levels of the phosphorylated downstream target.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of 1-Chloropyrido[3,4-d]pyridazine against our selected benchmark inhibitors based on the assays described. This data is for illustrative purposes to demonstrate how to interpret the results.

CompoundTarget Kinase IC50 (nM) (e.g., Mps1)Cellular Target Engagement IC50 (nM)Kinase Selectivity Score (S10 at 1µM)Key Off-Targets (>90% Inhibition at 1µM)
1-Chloropyrido[3,4-d]pyridazine 50 250 0.02 CLK1, DYRK1A
Sorafenib1507000.25VEGFR2, PDGFRβ, RAF1, KIT, FLT3
Capivasertib>10,000>10,000N/A (Target is AKT)AKT1, AKT2, AKT3
BI-D18705002,0000.08RSK1, RSK2, PLK1

Note: Selectivity Score (S10) is calculated as the number of kinases inhibited >90% divided by the total number of kinases tested.

Interpretation of Results:

In this hypothetical scenario, 1-Chloropyrido[3,4-d]pyridazine demonstrates potent inhibition of the primary target kinase with a favorable biochemical IC50. The 5-fold shift between the biochemical and cellular IC50 is common and reflects the challenges of the cellular environment. Crucially, its selectivity score is low, indicating it inhibits a small fraction of the kinome. The identification of CLK1 and DYRK1A as potential off-targets provides clear direction for subsequent medicinal chemistry efforts to improve selectivity. Compared to the broad-spectrum inhibitor Sorafenib and the less potent BI-D1870, our novel compound shows a promising initial profile.

Conclusion

The process of benchmarking a novel kinase inhibitor like 1-Chloropyrido[3,4-d]pyridazine is a systematic and data-driven endeavor. It requires a logical progression from assessing biochemical potency to profiling kinome-wide selectivity and finally, confirming target engagement and functional effects in a cellular context. By employing robust and standardized assay methodologies and comparing the results to well-characterized inhibitors, researchers can build a comprehensive profile of their compound. This rigorous, multi-parametric evaluation is indispensable for making informed decisions, guiding lead optimization, and ultimately, advancing the most promising molecules toward clinical development.

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A Researcher's Guide to Computational Docking: Evaluating 1-Chloropyrido[3,4-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[3,4-d]pyridazine scaffold has emerged as a structure of significant interest, with its derivatives demonstrating a wide array of biological activities, including potent inhibition of key enzymes implicated in cancer and inflammation.[1][2][3] Specifically, the introduction of a chloro-substituent, as in 1-Chloropyrido[3,4-d]pyridazine, offers a reactive handle for synthetic elaboration, making this class of molecules a fertile ground for developing novel therapeutics. This guide provides an in-depth comparison of computational docking methodologies for evaluating these derivatives, grounded in established scientific principles and practical, field-proven insights.

Computational docking has become an indispensable tool, accelerating the identification of promising drug candidates by predicting how small molecules bind to a protein target of known three-dimensional structure.[4] This in silico technique significantly reduces the time and cost associated with screening vast compound libraries, allowing researchers to prioritize molecules with the highest potential for further experimental validation.[5]

Section 1: The Landscape of Molecular Docking Software

The success of a docking study hinges on two core components: the search algorithm, which explores the conformational space of the ligand within the protein's binding site, and the scoring function, which estimates the binding affinity for a given pose.[6] A variety of software packages, both commercial and open-source, are available to researchers.

Table 1: Comparison of Common Molecular Docking Software

SoftwareTypeKey FeaturesStrengths
AutoDock Vina Open-SourceEmploys a machine-learning-based scoring function and a rapid gradient-optimization conformational search.[4]High speed and accuracy for most systems; widely used in academia.[7]
Glide (Schrödinger) [7]CommercialHigh-precision docking with both rigid and flexible docking capabilities. Offers various scoring functions.Excellent for high-throughput virtual screening and lead optimization; known for its accuracy.[7]
GOLD [5]CommercialUtilizes a genetic algorithm to explore ligand and protein flexibility.Highly effective for virtual screening and identifying lead compounds.[5]
MOE-Dock (CCG) [7]CommercialIntegrated suite with functions for docking, molecular dynamics, and QSAR. Highly flexible.Versatile platform supporting various molecule types (proteins, DNA, RNA).[7]
DOCK [6]Open-SourceOne of the original docking programs, uses geometric matching to orient ligands.Well-established with a long history of development and application.[6]

The choice of software often depends on the specific research question, available computational resources, and the user's expertise. For the purposes of demonstrating a robust and accessible workflow, this guide will reference protocols applicable to AutoDock Vina , a powerful and freely available tool.[4]

Section 2: Selecting and Preparing Targets for Pyridopyridazine Derivatives

The pyridazine and pyridopyridazine nuclei are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a diverse range of biological targets.[1][8] Based on published studies, derivatives of these scaffolds have shown inhibitory activity against several important protein families, making them prime targets for docking studies.

  • Protein Kinases: Many pyridopyridazine derivatives are designed as kinase inhibitors, targeting enzymes like FER, Mps1, JNK1, VEGFR-2, and EGFR, which are often overexpressed or dysregulated in various cancers.[1][2][3][9][10]

  • Cyclooxygenases (COX-1/COX-2): These enzymes are key targets for anti-inflammatory drugs. Certain pyridazine derivatives have demonstrated potent and selective inhibition of COX-2.[11][12]

  • Poly (ADP-ribose) Polymerase (PARP-1): PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with deficiencies in other DNA repair pathways.[8]

A crucial first step in any docking study is the meticulous preparation of the target protein's structure, which is typically obtained from the RCSB Protein Data Bank (PDB).

Protocol 1: Receptor Preparation
  • Obtain Crystal Structure: Download the 3D coordinates of the target protein (e.g., PDB ID: 4L7F for JNK1) from the PDB.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands not relevant to the study. This is critical for preventing interference during the docking simulation.

  • Protonation State: Add polar hydrogen atoms to the protein. The ionization states of residues like Histidine, Aspartate, and Glutamate at physiological pH (typically ~7.4) must be correctly assigned, as they are vital for forming key interactions.

  • Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges).

  • Convert to Docking-Ready Format: Save the prepared protein structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Section 3: A Standardized Docking Workflow for 1-Chloropyrido[3,4-d]pyridazine Derivatives

To ensure reproducibility and generate reliable data, a standardized workflow is essential. The following protocol outlines the key steps from ligand preparation to result analysis.

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Generate Ligand 3D Structure (1-Chloropyrido[3,4-d]pyridazine derivative) PrepLig 4. Prepare Ligand (Energy minimization, define rotatable bonds) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results 7. Generate Poses & Scores Dock->Results Analysis 8. Analyze Top Poses (Binding Energy, Interactions) Results->Analysis Conclusion 9. Prioritize Candidates Analysis->Conclusion

Caption: Standardized computational docking workflow.

Step-by-Step Methodology
  • Ligand Preparation:

    • The 2D structure of the 1-Chloropyrido[3,4-d]pyridazine derivative is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D conformation.

    • An energy minimization step is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Rotatable bonds are identified and defined, allowing the ligand to flexibly adapt to the binding site.

    • The final structure is saved in the appropriate format (e.g., PDBQT).

  • Grid Box Definition:

    • The docking search space, or "grid box," is defined. This cubic region must encompass the entire binding site of interest.

    • Causality: The size and location of the grid box are critical. A box that is too small may prevent the algorithm from finding the optimal binding pose, while one that is too large can unnecessarily increase computation time and potentially lead to non-specific binding predictions. A common practice is to center the grid on a co-crystallized ligand from a reference PDB structure.

  • Running the Simulation:

    • The docking software is executed using the prepared receptor and ligand files, along with the grid box coordinates.

    • The software's search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) explores various poses of the ligand within the binding site.[4]

    • The scoring function evaluates each pose, generating a binding affinity score.

  • Interpreting the Results:

    • Binding Affinity (Docking Score): This value, typically expressed in kcal/mol, estimates the binding free energy (ΔG). A more negative score indicates a stronger, more stable interaction between the ligand and the protein.[13][14] This score is the primary metric for ranking different derivatives.

    • Binding Pose and Interactions: The top-ranked poses are visually inspected using molecular graphics software (e.g., UCSF Chimera, PyMOL).[14] The analysis focuses on identifying key intermolecular interactions:

      • Hydrogen Bonds: Crucial for specificity and high-affinity binding.

      • Hydrophobic Interactions: Major contributors to the overall binding energy.

      • Pi-stacking or Cation-pi Interactions: Often observed with aromatic systems like the pyridopyridazine core.

    • Root-Mean-Square Deviation (RMSD): If a known active conformation exists (e.g., from a crystal structure), the RMSD between the docked pose and the experimental pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[14]

Section 4: Comparative Docking Performance of Pyridopyridazine Scaffolds

While specific studies on 1-Chloropyrido[3,4-d]pyridazine are emerging, we can synthesize data from related pyridazine and pyridopyridazine derivatives to establish a comparative baseline. The following table illustrates the kind of data generated in such studies.

Table 2: Sample Docking Results for Pyridazine-based Kinase Inhibitors

Derivative ScaffoldTarget (PDB ID)SoftwareBinding Score (kcal/mol)Key Interacting ResiduesReference
Pyrido[3,4-d]pyrimidineMps1(Not Specified)N/A (Ranked by IC50)G605, K529 (H-bonds); V539, C604, I607 (Hydrophobic)[3]
PyridazineCOX-2(Not Specified)N/AHis90[11]
Pyrido[2,3-d]pyridazineCOX-1 / COX-2(Not Specified)N/A(Not Specified)[12]
PyridazinePARP-1 (PDB: 6NTU)(Not Specified)N/A (Compared to Olaparib)(Not Specified)[8]
3,6-disubstituted PyridazineJNK1 (PDB: 4L7F)FRED, AutoDockN/A(Not Specified)[1]

This comparative analysis reveals common interaction patterns. For instance, in kinase inhibition, forming hydrogen bonds with the "hinge" region of the kinase domain is often a critical determinant of potency.[3] For a new 1-Chloropyrido[3,4-d]pyridazine derivative, a successful docking pose against a kinase like Mps1 would be expected to show similar interactions with key residues like Gly605.[3]

Logical Framework for Candidate Selection

G Input Docking Results for Multiple Derivatives Score Low Binding Energy? (e.g., < -7.0 kcal/mol) Input->Score Interact Forms Key Interactions? (H-bonds, Hydrophobic) Score->Interact Yes LowPriority Low-Priority Candidate Score->LowPriority No ADME Favorable ADMET Profile? (In silico prediction) Interact->ADME Yes Interact->LowPriority No HighPriority High-Priority Candidate for Synthesis & In Vitro Testing ADME->HighPriority Yes ADME->LowPriority No

Caption: Decision-making flowchart for prioritizing hits.

Section 5: Conclusion and Future Outlook

Computational docking is a powerful hypothesis-generating tool for evaluating derivatives of the 1-Chloropyrido[3,4-d]pyridazine scaffold. By systematically comparing docking scores, binding poses, and intermolecular interactions against relevant biological targets, researchers can build robust structure-activity relationship (SAR) models. This in silico data provides a strong rationale for prioritizing which novel derivatives to synthesize and advance into experimental assays, ultimately streamlining the path to discovering new and effective therapeutics.

The self-validating nature of a well-designed docking protocol, especially when benchmarked against known inhibitors, provides a high degree of confidence in the predicted results. As computational methods and force fields continue to improve, their predictive power will only increase, further cementing their role as a cornerstone of modern, structure-based drug design.

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A Researcher's Guide to the Therapeutic Potential of 1-Chloropyrido[3,4-d]pyridazine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a potential therapeutic is both an art and a science. This guide provides an in-depth technical assessment of 1-Chloropyrido[3,4-d]pyridazine, a heterocyclic compound poised for exploration in kinase inhibitor discovery. We will dissect its therapeutic potential, offer a comparative analysis with analogous structures, and provide the experimental groundwork for its evaluation.

The 1-Chloropyrido[3,4-d]pyridazine Scaffold: A Versatile Starting Point

The pyrido[3,4-d]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural resemblance to purines and other biologically active scaffolds.[1][2][3] The presence of the chloro group at the 1-position of 1-Chloropyrido[3,4-d]pyridazine makes it an exceptionally valuable starting material for chemical synthesis. This reactive site is amenable to nucleophilic substitution reactions, allowing for the systematic introduction of a diverse array of chemical moieties to explore structure-activity relationships (SAR).

Targeting the Kinome: FER Tyrosine Kinase as a Prime Candidate

Recent groundbreaking research has identified the pyrido-pyridazinone scaffold, a close structural relative, as a potent inhibitor of FER tyrosine kinase.[4][5][6] FER, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell migration, adhesion, and proliferation. Its overexpression has been linked to poor prognosis in several cancers, making it a compelling target for anticancer therapy.[4][5]

The discovery of potent pyrido-pyridazinone FER inhibitors provides a strong rationale for investigating derivatives of 1-Chloropyrido[3,4-d]pyridazine for the same target. The core scaffold likely provides the necessary geometry for binding to the ATP pocket of the kinase, while modifications at the 1-position can be tailored to enhance potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of FER Kinase

FER_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds FER FER Kinase RTK->FER Activates Downstream Downstream Effectors (e.g., Cortactin, STAT3) FER->Downstream Phosphorylates Cell_Processes Cell Migration, Adhesion, Proliferation Downstream->Cell_Processes Regulates Inhibitor 1-Substituted Pyrido[3,4-d]pyridazine Compound Inhibitor->FER Inhibits Experimental_Workflow Synthesis Synthesis of 1-Substituted Pyrido[3,4-d]pyridazine Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., FER Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo In Vivo Animal Models (e.g., Xenograft) Cell_Based_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Protocol 1: Synthesis of 1-Amino-pyrido[3,4-d]pyridazine (Hypothetical)

This protocol describes a general method for the nucleophilic aromatic substitution of 1-Chloropyrido[3,4-d]pyridazine with an amine.

Materials:

  • 1-Chloropyrido[3,4-d]pyridazine

  • Amine of choice (e.g., aniline, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Chloropyrido[3,4-d]pyridazine (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-amino-pyrido[3,4-d]pyridazine derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Rationale: The chloro group at the 1-position is activated towards nucleophilic aromatic substitution. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

Protocol 2: FER Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the commercially available LanthaScreen® Eu Kinase Binding Assay for FER and is designed to determine the IC50 values of test compounds. [7] Materials:

  • FER Kinase

  • Eu-anti-tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (1-substituted pyrido[3,4-d]pyridazine derivatives)

  • Staurosporine (positive control)

  • 1X Kinase Buffer A

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound or control (DMSO for negative control, staurosporine for positive control).

  • Prepare a 3X solution of FER kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A. Add 5 µL of this solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Rationale: This assay is based on the competition between the test compound and a fluorescently labeled tracer for the ATP-binding site of the kinase. Inhibition of tracer binding by the compound leads to a decrease in the FRET signal, allowing for the quantification of inhibitory potency.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line with known FER expression (e.g., breast cancer cell line)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [8][9]

Conclusion and Future Directions

The 1-Chloropyrido[3,4-d]pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors, with FER tyrosine kinase being a particularly attractive target. The synthetic accessibility and the potential for diverse functionalization make this scaffold amenable to rapid lead generation and optimization. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new chemical entities based on this core. Future research should focus on a systematic SAR exploration to identify compounds with superior potency, selectivity, and drug-like properties, ultimately paving the way for preclinical and clinical development.

References

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  • Baba, D., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

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  • Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6524. [Link]

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  • Kim, J., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]

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A Technical Guide to the Comparative Cytotoxicity of 1-Chloropyrido[3,4-d]pyridazine Derivatives: A Comparative Analysis Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel chemotherapeutic agents with improved efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing the pyridazine moiety, have emerged as a fertile ground for the discovery of potent anticancer agents.[1][2] The pyridopyridazine scaffold, a fusion of pyridine and pyridazine rings, represents a class of compounds with significant therapeutic potential.[3] This guide focuses on the prospective cytotoxic profile of 1-Chloropyrido[3,4-d]pyridazine derivatives. Given the nascent stage of research into this specific subclass, this document provides a comparative analysis by leveraging cytotoxicity data from structurally analogous compounds, primarily from the closely related pyrido[3,4-d]pyrimidine series. This approach allows for the formulation of data-driven hypotheses regarding their potential as anticancer agents and outlines the experimental pathways for their evaluation.

The Pyrido[3,4-d]pyridazine Scaffold: A Platform for Anticancer Drug Discovery

The pyrido[3,4-d]pyridazine ring system is a nitrogen-rich heterocyclic scaffold that presents multiple points for chemical modification, making it an attractive template for combinatorial chemistry and drug design. The introduction of a chlorine atom at the C-1 position is of particular strategic importance. This halogen not only influences the electronic properties of the molecule, which can be crucial for its interaction with biological targets, but also serves as a versatile chemical handle for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This synthetic accessibility is a key advantage in the exploration of structure-activity relationships (SAR).

While direct cytotoxicity data for a series of 1-Chloropyrido[3,4-d]pyridazine derivatives is not yet extensively reported in the literature, valuable insights can be gleaned from the study of isomeric and isosteric ring systems, such as the pyrido[3,4-d]pyrimidines. Research into this latter class has demonstrated that the presence of a chloro-substituent is pivotal in the synthesis of compounds with significant and selective cytotoxic effects against various cancer cell lines.[4][5]

Comparative Cytotoxicity Analysis of Analogous Compounds

To forecast the potential cytotoxic efficacy of 1-Chloropyrido[3,4-d]pyridazine derivatives, we can examine the reported activities of structurally similar compounds. The following table summarizes the in vitro cytotoxicity of representative pyrido[3,4-d]pyrimidine and other pyridazine derivatives against a panel of human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-d]pyrimidine Compound 4MCF-7 (Breast)0.57Staurosporine6.76
Compound 11MCF-7 (Breast)1.31Staurosporine6.76
Compound 4HepG2 (Liver)1.13--
Compound 11HepG2 (Liver)0.99--
Fused Pyridopyrimidine 7b (4-Cl substitution)MCF-7 (Breast)6.22 ± 0.34Taxol8.48 ± 0.46
7b (4-Cl substitution)HepG2 (Liver)19.58 ± 1.06Taxol14.60 ± 0.79
Pyrido[3,4-d]pyrimidine Compound 30MGC803 (Gastric)0.59--
Pyridazino[4,5-b]phenazine-5,12-dione Compound 7fVarious~10x more potent than DoxorubicinDoxorubicin0.097-0.225

This table is a compilation of data from multiple sources to illustrate the cytotoxic potential of related heterocyclic systems.[1][6][7][8]

The data presented for pyrido[2,3-d]pyrimidine and fused pyridopyrimidine derivatives highlight that compounds with a chloro-substitution can exhibit potent cytotoxic activity, in some cases surpassing that of the reference drug.[1][8] For instance, certain pyrido[2,3-d]pyrimidine derivatives show sub-micromolar IC50 values against breast and liver cancer cell lines.[1] Furthermore, a study on pyrido[3,4-d]pyrimidine derivatives identified a compound with an impressive IC50 of 0.59 µM against a gastric cancer cell line.[7] These findings strongly suggest that the 1-Chloropyrido[3,4-d]pyridazine scaffold is a promising starting point for the development of novel anticancer agents. The key will be the exploration of various substituents at other positions of the ring system to optimize potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically determine the cytotoxic effects of novel 1-Chloropyrido[3,4-d]pyridazine derivatives, a robust and standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Step-by-Step Methodology:
  • Cell Culture:

    • Maintain the selected human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow Diagram:

MTT_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat with 1-Chloropyrido[3,4-d]pyridazine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Add DMSO to Dissolve Formazan incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability and IC50 Values read->analyze end End analyze->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of many heterocyclic anticancer agents are mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and death. Based on the activities of related compounds, 1-Chloropyrido[3,4-d]pyridazine derivatives may exert their effects through several mechanisms:

  • Induction of Apoptosis: Many cytotoxic drugs trigger programmed cell death, or apoptosis. Studies on related pyridopyrimidine and pyridazine derivatives have shown that they can induce apoptosis by modulating the expression of key proteins in the apoptotic cascade, such as up-regulating pro-apoptotic proteins (e.g., Bax, Bid) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[7][10] This often leads to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division. This can be achieved by inhibiting cyclin-dependent kinases (CDKs) or other regulatory proteins.

  • Kinase Inhibition: The pyridopyridazine scaffold is known to be a "hinge-binding" motif for various protein kinases.[11] Many cancers are driven by aberrant kinase activity, making kinase inhibitors a major class of targeted therapies. It is plausible that 1-Chloropyrido[3,4-d]pyridazine derivatives could be designed to selectively inhibit kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways.

Illustrative Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway derivative 1-Chloropyrido[3,4-d]pyridazine Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibition bax Bax (Pro-apoptotic) derivative->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of apoptosis induction.

Conclusion and Future Directions

While the direct comparative cytotoxicity of 1-Chloropyrido[3,4-d]pyridazine derivatives is an area ripe for investigation, the existing body of evidence from structurally related heterocyclic systems provides a strong rationale for their development as anticancer agents. The 1-chloro substituent offers a strategic advantage for the synthesis of diverse chemical libraries, which will be essential for elucidating detailed structure-activity relationships.

Future research should focus on the systematic synthesis and in vitro screening of a series of 1-Chloropyrido[3,4-d]pyridazine derivatives with varied substitutions. Promising candidates should then be advanced to more complex biological evaluations, including mechanism of action studies, in vivo efficacy in animal models, and preliminary toxicological assessments. This structured approach will be critical in unlocking the full therapeutic potential of this promising class of compounds.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloropyrido[3,4-d]pyridazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloropyrido[3,4-d]pyridazine (CAS No. 162022-92-6), a heterocyclic compound utilized in synthetic chemistry. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from data on structurally similar chemicals and general guidelines for hazardous waste management from authoritative sources.

The procedures outlined herein are designed to provide essential, immediate safety and logistical information. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.

Hazard Assessment and Initial Precautions

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a laboratory coat when handling this compound[2][3].

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4].

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled[2].

Segregation and Collection of Waste

Proper segregation and collection of chemical waste are the first critical steps in the disposal process. This ensures that incompatible materials are not mixed and that the waste is correctly identified for final disposal.

Waste TypeCollection ContainerLabeling Requirements
Unused or Expired 1-Chloropyrido[3,4-d]pyridazine Designated, sealable, airtight, and compatible hazardous waste container."Hazardous Waste," "1-Chloropyrido[3,4-d]pyridazine," CAS No. 162022-92-6, and appropriate hazard pictograms (e.g., harmful, irritant).
Contaminated Labware (e.g., glassware, pipette tips) Puncture-resistant container specifically for sharp or solid hazardous waste."Hazardous Waste," "Contaminated with 1-Chloropyrido[3,4-d]pyridazine," and relevant hazard information.
Contaminated PPE (e.g., gloves, disposable lab coats) Lined, sealable hazardous waste container."Hazardous Waste," "Contaminated PPE," and a list of the chemical contaminants.

Key Operational Steps:

  • Waste Identification: All waste containing 1-Chloropyrido[3,4-d]pyridazine must be classified as hazardous waste[5].

  • Container Management: Use only containers that are in good condition and compatible with the chemical. Keep containers tightly closed when not in use[6][7].

  • Segregation: Do not mix 1-Chloropyrido[3,4-d]pyridazine waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents and acids[4][5].

Disposal Protocol: A Step-by-Step Guide

The disposal of 1-Chloropyrido[3,4-d]pyridazine must comply with all federal, state, and local hazardous waste regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[5].

The recommended method for the disposal of chlorinated organic compounds is through a licensed professional waste disposal service, with chemical incineration being the preferred final disposal method. [8][9][10]

Procedural Steps:

  • Contact EHS: Once the hazardous waste container is full or is no longer being used, contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup[5][8].

  • Documentation: Complete all required waste information forms provided by the EHS department, accurately listing all components of the waste mixture[5].

  • Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Final Treatment: At the TSDF, the primary method of disposal for chlorinated hydrocarbons is typically high-temperature incineration[9][10]. This process is designed to destroy the organic compound and manage the resulting acidic gases (such as hydrogen chloride) in a controlled manner.

Under no circumstances should 1-Chloropyrido[3,4-d]pyridazine be disposed of down the drain or in the regular trash. [5][8]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading or entering drains.

  • Absorb: For small spills, use a dry, inert absorbent material.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste[4][5]. Avoid generating dust[5].

  • Decontaminate: Thoroughly wash the affected area.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention[4][11].

  • Skin: Remove contaminated clothing and wash the affected skin with soap and running water. Seek medical attention if irritation develops[11].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek medical attention[11].

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Chloropyrido[3,4-d]pyridazine.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal Pathway WasteGen Waste Generation (1-Chloropyrido[3,4-d]pyridazine) Segregate Segregate and Collect in Designated Container WasteGen->Segregate Step 1 Label Label Container Correctly (Hazardous Waste) Segregate->Label Step 2 Store Store in Satellite Accumulation Area Label->Store Step 3 ContactEHS Contact EHS for Pickup Store->ContactEHS Step 4 Transport Licensed Waste Hauler Transports Waste ContactEHS->Transport Step 5 Incinerate High-Temperature Incineration at TSDF Transport->Incinerate Step 6

Disposal Workflow for 1-Chloropyrido[3,4-d]pyridazine

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Navigating the Safe Handling of 1-Chloropyrido[3,4-d]pyridazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 1-Chloropyrido[3,4-d]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures for this compound, grounded in established safety principles and data from structurally related chemicals.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-Chloropyrido[3,4-d]pyridazine (CAS No. 162022-92-6), a conservative approach is warranted.[1][2][3] We will extrapolate safety protocols based on the known hazards of similar chlorinated pyridazine and pyridine derivatives. These related compounds often exhibit oral, dermal, and inhalation toxicity, as well as the potential for skin and eye irritation.[2][4] Therefore, treating 1-Chloropyrido[3,4-d]pyridazine with a high degree of caution is paramount.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 1-Chloropyrido[3,4-d]pyridazine, a thorough risk assessment is crucial. The primary engineering control for handling this and other potentially hazardous chemicals is a properly functioning chemical fume hood.[5][6] All manipulations of the solid compound or its solutions should be conducted within a fume hood to minimize the risk of inhaling vapors or fine particles.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with 1-Chloropyrido[3,4-d]pyridazine. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Fully buttoned laboratory coatNot typically required if handled in a fume hood
Running reactions and work-ups Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Fully buttoned laboratory coatNot typically required if handled in a fume hood
Large-scale operations or potential for splashing Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron over a laboratory coatConsider a NIOSH-approved respirator with an organic vapor cartridge
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge
Eye and Face Protection: Shielding Against Splashes

Chemical splash goggles are mandatory at all times when handling 1-Chloropyrido[3,4-d]pyridazine to protect the eyes from accidental splashes.[7][8][9] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to goggles for comprehensive facial protection.[8]

Hand Protection: Choosing the Right Gloves

Given the potential for skin irritation and dermal toxicity, selecting the appropriate gloves is critical.[4] Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.[6][10] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to double-glove when handling highly concentrated solutions or for prolonged operations. After handling the chemical, remove gloves promptly and wash your hands thoroughly.[5]

Body Protection: Minimizing Skin Exposure

A fully buttoned laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[5][7] For operations with a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10] Ensure that your attire provides maximum skin coverage; long pants and closed-toe shoes are mandatory in a laboratory setting.[7][9]

Respiratory Protection: A Precautionary Measure

When handled correctly within a certified chemical fume hood, respiratory protection is not typically necessary for routine small-scale laboratory work. However, in the event of a spill outside of a fume hood or for large-scale operations where vapor or aerosol generation is possible, a NIOSH-approved respirator with an organic vapor cartridge should be used.[11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1-Chloropyrido[3,4-d]pyridazine will minimize the risk of exposure.

Preparation and Weighing
  • Don Appropriate PPE: Before handling the compound, put on your laboratory coat, chemical splash goggles, and chemical-resistant gloves.

  • Work in a Fume Hood: Conduct all weighing and solution preparation activities inside a certified chemical fume hood.

  • Use a Spatula: Use a clean spatula to transfer the solid compound. Avoid creating dust.

  • Seal Containers: Tightly seal all containers immediately after use.

Running Reactions
  • Enclosed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors.

  • Constant Vigilance: Continuously monitor the reaction for any signs of unexpected changes.

  • Avoid Inhalation: Never put your head inside the fume hood.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Chloropyrido[3,4-d]pyridazine and any contaminated materials is crucial to protect the environment and other personnel.

Waste Segregation
  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 1-Chloropyrido[3,4-d]pyridazine in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

Decontamination
  • Glassware: Thoroughly rinse all contaminated glassware with an appropriate solvent (e.g., acetone) in a fume hood. Collect the rinsate as hazardous waste.

  • Work Surfaces: Decontaminate the work surface within the fume hood after each use.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spills
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety officer immediately.

  • Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 1-Chloropyrido[3,4-d]pyridazine.

PPE_Decision_Process cluster_ppe Required PPE start Start: Handling 1-Chloropyrido[3,4-d]pyridazine fume_hood Work in a certified chemical fume hood? start->fume_hood small_scale Small-scale routine use? fume_hood->small_scale Yes stop_work Stop Work! Consult Supervisor fume_hood->stop_work No splash_risk Significant splash risk? small_scale->splash_risk Yes spill_emergency Spill or emergency? small_scale->spill_emergency No splash_risk->spill_emergency No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_apron Add Chemical-Resistant Apron splash_risk->ppe_apron Yes ppe_base Standard PPE: - Lab Coat - Goggles - Nitrile/Neoprene Gloves spill_emergency->ppe_base No ppe_respirator Add NIOSH-Approved Respirator spill_emergency->ppe_respirator Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.